D-(3,4,5-Trifluorophenyl)-alanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKCVRLOYOHGFK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427508 | |
| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217684-62-2 | |
| Record name | D-(3,4,5-Trifluorophenyl)-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Theory, Practice, and Modern Methodologies
Sources
- 1. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
physicochemical properties of D-(3,4,5-Trifluorophenyl)-alanine
An In-Depth Technical Guide to the Physicochemical Properties of D-(3,4,5-Trifluorophenyl)-alanine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry and peptide design. This compound, a synthetic analog of phenylalanine, represents a powerful building block for modulating the therapeutic properties of bioactive molecules. The introduction of a trifluorinated phenyl ring imparts unique electronic and steric characteristics that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This guide provides a comprehensive analysis of the core , offering field-proven insights and detailed experimental methodologies to empower its effective application in research and drug development.
Molecular Identity and Structure
This compound is an α-amino acid featuring a phenyl ring substituted with three fluorine atoms at the 3, 4, and 5 positions. This substitution pattern is critical, as the high electronegativity and steric bulk of fluorine atoms significantly alter the electronic landscape of the aromatic ring compared to its natural counterpart, phenylalanine.[1][2] These modifications are instrumental in enhancing properties such as binding affinity and stability against enzymatic degradation.[1][3]
The D-configuration refers to the stereochemistry at the α-carbon, which is (R) according to Cahn-Ingold-Prelog nomenclature. This configuration is often employed to increase the proteolytic resistance of peptides, as endogenous proteases typically recognize L-amino acids.
| Identifier | Value |
| IUPAC Name | (2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid[4] |
| Synonyms | (R)-2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid, 3,4,5-Trifluoro-D-phenylalanine[4] |
| CAS Number | 1217684-62-2[5] |
| Molecular Formula | C₉H₈F₃NO₂[4][5] |
| Molecular Weight | 219.16 g/mol [4][5] |
Chemical Structure:
Core Physicochemical Properties
The utility of this amino acid analog is directly linked to its distinct physicochemical characteristics. The data presented below has been consolidated from various chemical suppliers and databases.
| Property | Value / Description | Rationale & Significance |
| Appearance | White to Off-White Solid | Typical appearance for a purified amino acid in its crystalline, zwitterionic form. |
| Melting Point | > 203 °C (decomposes) (for the L-HCl salt)[] | The high melting point is characteristic of amino acids due to strong intermolecular ionic and hydrogen bonding interactions in the crystal lattice. The decomposition indicates thermal instability at higher temperatures. |
| Solubility | Slightly soluble in DMSO and Ethanol.[] | The polar amino and carboxyl groups allow for solubility in polar protic and aprotic solvents. The bulky, hydrophobic trifluorophenyl group limits aqueous solubility but enhances solubility in organic media compared to unsubstituted alanine. |
| Acidity (pKa) | pKa₁ (α-carboxyl): ~1.7-2.0pKa₂ (α-amino): ~8.9-9.2 | Estimated values. The strong electron-withdrawing effect of the three fluorine atoms is expected to lower the pKa of both the carboxylic acid (making it more acidic) and the amino group (making the ammonium ion more acidic/less basic) compared to phenylalanine (pKa₁ ~1.83, pKa₂ ~9.13).[7] This modulation can alter ionic interactions in a peptide's active site. |
Ionization States and Zwitterionic Nature
Like all amino acids, this compound exists as a zwitterion at physiological pH, carrying both a positive and a negative charge. The predominant ionic form is dependent on the pH of the solution, which is a critical consideration for formulation, chromatography, and biological activity.
Caption: pH-dependent ionization states of this compound.
Spectroscopic and Analytical Characterization
Precise characterization is essential for confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the α-proton, and the two diastereotopic β-protons. The chemical shifts will be influenced by the fluorine substituents. For comparison, in D-alanine, the α-proton (Hα) appears around 3.79 ppm and the β-protons (Hβ) appear around 1.48 ppm in D₂O.[8]
-
¹³C NMR: The spectrum will display nine unique carbon signals. The carbons attached to fluorine will exhibit large one-bond C-F coupling constants (¹J_CF), and smaller couplings will be observed for carbons two or three bonds away. This coupling pattern is definitive proof of the substitution pattern.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal would be expected for the two equivalent fluorine atoms at positions 3 and 5, and a separate signal for the fluorine at position 4, confirming the 3,4,5-substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): Using a technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement. The expected monoisotopic mass for the neutral molecule [M] is approximately 219.0514 Da. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
Experimental Protocols
To ensure scientific integrity, the methods used to determine physicochemical properties must be robust and reproducible.
Protocol: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for empirically determining the acid dissociation constants (pKa).
Principle: The compound is dissolved in water and titrated with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Preparation: Accurately weigh approximately 15 mg of this compound and dissolve it in 50 mL of CO₂-free deionized water.
-
Acidification: Using a calibrated pH meter, acidify the solution to approximately pH 1.5 with 0.1 M HCl to ensure all molecules are fully protonated.
-
Titration: Begin titrating the solution with a standardized 0.1 M NaOH solution, adding 0.1 mL increments. Record the pH value after each addition, ensuring the reading is stable.
-
Data Plotting: Continue the titration past the second equivalence point (e.g., to pH 12). Plot the recorded pH values against the volume of NaOH added.
-
Analysis: The first pKa (pKa₁) is the pH at the point where half of the first equivalent of NaOH has been added. The second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points. The equivalence points are most accurately identified as the peaks on a first-derivative plot (ΔpH/ΔV vs. V).
Impact on Drug Development and Research
The incorporation of fluorine into phenylalanine analogs is a well-established strategy in drug design.[1][3] this compound offers several advantages:
-
Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making the phenyl ring resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of peptide-based drugs.[1]
-
Modulation of Binding Affinity: The electron-poor nature of the trifluorinated ring can alter or enhance crucial molecular interactions within a receptor binding pocket, such as π-π stacking or cation-π interactions.[2]
-
Increased Lipophilicity: The fluorine atoms increase the hydrophobicity of the amino acid side chain, which can improve membrane permeability and bioavailability.
-
Conformational Control: The steric bulk of the fluorine atoms can restrict the conformational freedom of a peptide backbone, locking it into a more bioactive conformation.
-
¹⁹F NMR Probe: It can be used as a non-invasive probe to study protein-ligand interactions and protein structure by ¹⁹F NMR spectroscopy.[1]
These properties make this compound a valuable building block for creating novel therapeutic peptides, enzyme inhibitors, and other bioactive molecules with improved pharmaceutical profiles.[3][9]
References
-
Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing). [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central, 16, 1022-1050. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Semantic Scholar. [Link]
-
Advanced Synthesis of Fluorinated Phenylalanines for Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PubMed Central. [Link]
-
This compound. PubChem. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
-
L-(3,4,5-Trifluorophenyl)-alanine. Oakwood Chemical. [Link]
-
Alanine. Wikipedia. [Link]
-
pKa and pI values. University of Calgary. [Link]
-
pKa and pI values of amino acids. Peptideweb.com. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C9H8F3NO2 | CID 7023407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 7. peptideweb.com [peptideweb.com]
- 8. D-Alanine(338-69-2) 1H NMR spectrum [chemicalbook.com]
- 9. [PDF] Fluorinated phenylalanines: synthesis and pharmaceutical applications | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Molecular Structure and Conformation of D-(3,4,5-Trifluorophenyl)-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-(3,4,5-Trifluorophenyl)-alanine is a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The strategic placement of three fluorine atoms on the phenyl ring profoundly influences its physicochemical properties, including lipophilicity, electrostatic potential, and metabolic stability. These modifications can induce unique conformational preferences that are critical for modulating peptide and protein structure, receptor binding affinity, and overall bioactivity. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical principles with detailed experimental and computational protocols.
Introduction: The Rationale for Fluorination in Phenylalanine Analogues
The substitution of hydrogen with fluorine is a well-established strategy in medicinal chemistry to fine-tune the properties of bioactive molecules.[1] In the context of phenylalanine, aromatic fluorination offers several key advantages:
-
Modulation of Electronic Properties: The high electronegativity of fluorine withdraws electron density from the aromatic ring, altering its quadrupole moment and potential for π-π and cation-π interactions. This can significantly impact ligand-receptor binding energetics.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the in vivo half-life of peptides and drugs containing this moiety.
-
Conformational Control: Fluorine substitution can introduce steric and electronic effects that favor specific side-chain and backbone torsional angles, effectively locking the molecule into a more bioactive conformation.[1]
-
Probing Molecular Interactions: The presence of the ¹⁹F nucleus provides a sensitive NMR probe for studying molecular interactions and conformational changes without the background noise inherent in ¹H NMR.[2]
This guide will delve into the specific structural and conformational characteristics of the this compound isomer, providing a framework for its rational incorporation into therapeutic candidates.
Physicochemical and Structural Properties
A foundational understanding of the basic properties of this compound is essential for its application.
| Property | Value | Source |
| IUPAC Name | (2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid | [3] |
| Molecular Formula | C₉H₈F₃NO₂ | [4][5] |
| Molecular Weight | 219.16 g/mol | [4][5] |
| CAS Number | 1217684-62-2 | [4][5] |
The trifluorinated phenyl ring is the key structural feature, imparting a unique electronic signature and steric profile compared to native phenylalanine.
Solid-State Conformation: Insights from X-ray Crystallography
As of the latest literature review, a definitive single-crystal X-ray structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, the solid-state conformation can be predicted with high confidence based on the extensive crystallographic data available for phenylalanine and its derivatives.
In the solid state, amino acids typically exist as zwitterions, with extensive intermolecular hydrogen bonding between the ammonium (-NH₃⁺) and carboxylate (-COO⁻) groups. This leads to the formation of layered crystal structures.[6] The aromatic side chains generally pack in a way that maximizes van der Waals interactions and, in the case of fluorinated rings, accommodates electrostatic interactions.
Expected Crystal Packing Features:
-
Zwitterionic Form: The molecule will be zwitterionic.
-
Hydrogen Bonding Network: A robust network of N-H···O and C-H···O hydrogen bonds will dominate the crystal packing.
-
Aromatic Stacking: The trifluorophenyl rings are likely to engage in offset π-π stacking, influenced by the altered quadrupole moment due to the fluorine atoms.
-
Fluorine Interactions: Weak C-H···F and F···F interactions may also play a role in the crystal packing.
Solution-State Conformation: Spectroscopic Analysis
Spectroscopic techniques are indispensable for elucidating the conformational preferences of this compound in solution, which is more representative of its state in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for studying the solution-state conformation of fluorinated amino acids. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments can provide detailed information on torsional angles and rotamer populations.
Expected Spectral Features:
-
¹H NMR: The spectrum will show characteristic signals for the α-proton, β-protons, and the two aromatic protons. The coupling constants between the α- and β-protons (³Jαβ) are particularly informative for determining the side-chain rotamer populations (gauche+, gauche-, and trans).
-
¹³C NMR: The carbon chemical shifts, especially of the aromatic ring, will be significantly influenced by the electron-withdrawing fluorine atoms.
-
¹⁹F NMR: This is a key technique. The ¹⁹F chemical shifts are highly sensitive to the local electronic and conformational environment.[2][7] For this compound, two distinct ¹⁹F signals are expected: one for the fluorine at the 4-position and another (with twice the intensity) for the equivalent fluorines at the 3- and 5-positions. The precise chemical shifts can provide insights into the side-chain's conformational dynamics and interactions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to its conformation and hydrogen-bonding state.
Expected Vibrational Bands:
-
N-H Stretching: Bands in the region of 3000-3200 cm⁻¹ corresponding to the ammonium group.
-
C=O Stretching: A strong absorption around 1580-1650 cm⁻¹ for the asymmetric stretching of the carboxylate group.
-
Aromatic C=C Stretching: Bands in the 1400-1600 cm⁻¹ region.
-
C-F Stretching: Strong absorptions typically in the 1100-1300 cm⁻¹ range, characteristic of the trifluorophenyl group.
Comparison of the spectra in different solvents can reveal changes in hydrogen bonding and conformation.
Computational Conformational Analysis
Computational chemistry provides a powerful avenue for exploring the conformational energy landscape of this compound in detail.
Theoretical Framework
The conformation of an amino acid is defined by its backbone dihedral angles (φ, ψ) and side-chain dihedral angles (χ₁, χ₂). The sterically allowed regions for the backbone angles are visualized in a Ramachandran plot. For D-amino acids, the allowed regions are mirrored compared to the L-amino acids.
The primary goal of computational analysis is to identify the low-energy conformers and understand the energy barriers between them. This is typically achieved through a combination of methods.
Step-by-Step Computational Protocol
This protocol outlines a robust method for the conformational analysis of this compound using Density Functional Theory (DFT).
Step 1: Initial Structure Generation
-
Build the 3D structure of this compound in its zwitterionic form using a molecular modeling program.
-
Perform an initial geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Conformational Search
-
Rationale: A thorough search of the conformational space is crucial to avoid getting trapped in local energy minima.
-
Procedure: Perform a systematic scan of the key dihedral angles (φ, ψ, and χ₁). For each combination of angles, perform a constrained geometry optimization.
-
Alternative: Run a high-temperature molecular dynamics simulation to sample a wide range of conformations. Extract representative structures from the trajectory.
Step 3: High-Level DFT Optimization
-
Rationale: DFT provides a good balance of accuracy and computational cost for molecules of this size. The B3LYP functional with a 6-311+G(d,p) basis set is a common and reliable choice.
-
Procedure: Take the low-energy structures from the conformational search and perform full geometry optimizations without constraints.
-
Solvation: To model the solution phase, include a continuum solvation model like the Polarizable Continuum Model (PCM).
Step 4: Frequency Calculations
-
Rationale: Vibrational frequency calculations are essential to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, thermal corrections).
-
Procedure: Perform frequency calculations at the same level of theory as the optimization for all unique low-energy conformers.
Step 5: Analysis
-
Calculate the relative energies of all conformers, including zero-point energy corrections.
-
Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K).
-
Construct a Ramachandran plot for the backbone dihedral angles (φ, ψ) to visualize the allowed conformational space.
Conclusion
The molecular structure and conformational preferences of this compound are dictated by a complex interplay of steric effects, hydrogen bonding, and the unique electronic properties of the trifluorinated phenyl ring. While a definitive crystal structure is not yet available, a robust understanding of its likely solid-state and solution-state behavior can be achieved through a combination of spectroscopic and computational methods. The protocols outlined in this guide provide a comprehensive framework for researchers to characterize this important non-canonical amino acid, enabling its rational design and incorporation into next-generation peptides and therapeutic agents. The insights gained from such analyses are critical for predicting and optimizing the biological activity of molecules containing this versatile building block.
References
-
O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Crowley, P. B., Kyne, C., & Monteith, W. B. (2012). Simple and inexpensive incorporation of 19F-Tryptophan for protein NMR spectroscopy. Chemical Communications, 48(86), 10681-10683. [Link]
-
Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2021). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. Journal of Chemical Information and Modeling, 61(1), 342-356. [Link]
-
Ochoa, R., Soler, M. A., Laio, A., & Cossio, P. (2018). Assessing the capability of in silico mutation protocols for predicting the finite temperature conformation of amino acids. Physical Chemistry Chemical Physics, 20(41), 25901-25909. [Link]
-
SpectraBase. (n.d.). 4-Fluoro-D,L-phenylalanine. Wiley. [Link]
-
van der Veken, P., et al. (2018). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 18(1), 479-487. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Moriwaki, H., et al. (2019). Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatization Method. Analytical Chemistry, 92(1), 1143-1149. [Link]
-
Wikipedia contributors. (2024, November 26). Ramachandran plot. In Wikipedia, The Free Encyclopedia. [Link]
-
Schweighauser, M., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(2), 1184-1192. [Link]
-
Jackson, J. C., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. Nature Protocols, 2(10), 2600-2608. [Link]
-
Gerig, J. T. (2000). Fluorine NMR. eMagRes, 4, 247-256. [Link]
-
SpectraBase. (n.d.). 2-Fluoro-D,L-phenylalanine. Wiley. [Link]
-
Proteopedia. (2023, February 1). Ramachandran Plot. [Link]
-
Hanson, R. M. (n.d.). Ramachandran Animation. Bioinformatics.org. [Link]
-
Simmons, J., et al. (2019). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances. ResearchGate. [Link]
-
CCPN. (n.d.). Creating non-canonical amino acid ChemComp files. [Link]
-
JoVE. (2023, December 23). Author Spotlight: A Computational Approach to Decipher Amino Acid Preferences in Multispecific Protein-Protein Interactions. [Link]
-
PubChemLite. (n.d.). 3,4,5-trifluoro-l-phenylalanine, n-fmoc protected. Université du Luxembourg. [Link]
-
Boeszoermenyi, A., et al. (2020). 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. [Link]
-
Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
Cell Chemical Biology. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH. [Link]
-
Whitehead, T. A., et al. (2008). Structure-based Protocol for Identifying Mutations that Enhance Protein-Protein Binding Affinities. Journal of Molecular Biology, 385(3), 817-828. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of phenylalanine. [Link]
-
PubChem. (n.d.). 2,4,5-Trifluoro-L-phenylalanine. National Center for Biotechnology Information. [Link]
-
ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). [Link]
-
Chemistry Central Journal. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. PubMed Central. [Link]
-
Feller, D. C., & Zimmerman, S. S. (1989). Conformational energy analysis of the chemotactic tripeptide formyl-Met-Leu-Phe and three analogs. International Journal of Peptide and Protein Research, 34(3), 229-234. [Link]
-
Journal of Organic Chemistry. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. [Link]
Sources
- 1. 3,4,5-Trifluoro-D-phenylalanine 97% | CAS: 1217684-62-2 | AChemBlock [achemblock.com]
- 2. This compound | C9H8F3NO2 | CID 7023407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. L-(3,4,5-Trifluorophenyl)-alanine [oakwoodchemical.com]
- 5. 3,4,5-trifluoro-d-phenylalanine suppliers USA [americanchemicalsuppliers.com]
- 6. (2R)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S)-2-amino-3-(3-fluorophenyl)propanoic acid | C9H10FNO2 | CID 716315 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Incorporation of D-Amino Acids: A Technical Guide to Unlocking Novel Peptide Bioactivity
Abstract
The substitution of naturally occurring L-amino acids with their enantiomeric D-counterparts represents a cornerstone of modern peptide-based drug design. This strategic modification transcends simple stereochemical inversion, offering a powerful toolkit to overcome the inherent limitations of native peptides, primarily their susceptibility to proteolytic degradation and often-brief in-vivo half-lives. This guide provides an in-depth exploration of the core principles and practical methodologies for leveraging D-amino acids to engineer peptides with enhanced stability, modulated receptor affinity, and unique biological activities. We will dissect the causal mechanisms behind these improvements, detail validated experimental protocols for synthesis and analysis, and present a forward-looking perspective on the expanding therapeutic landscape of D-amino acid-containing peptides.
Introduction: Beyond the Central Dogma
In the landscape of biological molecules, L-amino acids are the canonical building blocks of proteins and peptides, a result of the stereospecificity of the ribosomal machinery. Their mirror images, D-amino acids, are comparatively rare in higher organisms but are not biologically inert. Their incorporation into peptide sequences is a deliberate, synthetic strategy to confer advantageous properties that are otherwise unattainable. The primary driver for this is the circumvention of enzymatic degradation. Proteases, the enzymes responsible for peptide catabolism, have active sites exquisitely evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near the cleavage site introduces a steric barrier, rendering the peptide bond resistant to hydrolysis and dramatically extending its circulatory half-life. This enhanced stability is a critical first step in transforming a fleeting biological signal into a viable therapeutic agent.
The Structural and Functional Consequences of Stereochemical Inversion
The introduction of a D-amino acid does more than just confer proteolytic resistance; it fundamentally alters the peptide's three-dimensional structure and, consequently, its interaction with biological targets.
Impact on Secondary Structure
The substitution of an L-amino acid with its D-enantiomer can have a profound and often predictable impact on the peptide's secondary structure. For instance, a single D-amino acid can disrupt the formation of a right-handed α-helix, a common motif in receptor recognition. Conversely, strategic placement of D-amino acids can be used to stabilize specific conformations, such as β-turns or even left-handed helical structures, which may be critical for high-affinity binding to a target receptor. This conformational constraint can lock the peptide into its bioactive form, reducing the entropic penalty of binding and enhancing affinity.
Modulation of Receptor Binding and Signaling
The altered topography of a D-amino acid-containing peptide directly influences its ability to bind to and activate or inhibit its target receptor.
-
Agonism vs. Antagonism: While the L-peptide may be a natural agonist, its D-substituted analogue can sometimes act as an antagonist. This occurs when the D-amino acid allows the peptide to bind to the receptor but prevents the conformational changes necessary for signal transduction. A classic example is the synthetic opioid peptide, [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO), a potent and selective μ-opioid receptor agonist where the D-alanine at position 2 confers both stability and high affinity.
-
Enhanced Affinity: In some cases, the altered side-chain orientation of a D-amino acid can create new, favorable interactions with the receptor's binding pocket that are not possible for the native L-peptide, leading to a significant increase in binding affinity.
The relationship between D-amino acid substitution and biological activity is not always predictable and often requires empirical testing. The following diagram illustrates the logical workflow for investigating these structure-activity relationships (SAR).
Caption: Workflow for D-Amino Acid Substitution in Peptide Drug Discovery.
Experimental Protocols: A Practical Guide
The successful application of D-amino acids in peptide research hinges on robust methodologies for their synthesis and evaluation.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of D-amino acids is seamlessly integrated into the standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.
Protocol: Manual Fmoc-SPPS of a Peptide Containing a D-Amino Acid
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with 20% piperidine in DMF for 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first C-terminal L-amino acid (3-5 equivalents) using a coupling reagent like HBTU/HCTU (3-5 equivalents) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with an acetic anhydride/DIPEA solution.
-
Iterative Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. When the sequence calls for a D-amino acid, simply use the corresponding Fmoc-protected D-amino acid derivative in the coupling step. The chemistry remains identical.
-
Final Deprotection and Cleavage: Once the sequence is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Caption: Fmoc-SPPS workflow incorporating a D-amino acid.
Evaluation of Proteolytic Stability
A primary motivation for using D-amino acids is to enhance stability. A simple in vitro assay can quantify this improvement.
Protocol: In Vitro Protease Stability Assay
-
Peptide Preparation: Prepare stock solutions of both the native L-peptide and the D-amino acid-containing analogue at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Enzyme Preparation: Prepare a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum) at a working concentration.
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution at a defined ratio (e.g., 1:100 enzyme:substrate by weight).
-
Incubate the reactions at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), take an aliquot of the reaction mixture.
-
Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as 10% TFA or by heating.
-
Analysis: Analyze the amount of remaining intact peptide in each quenched aliquot using RP-HPLC. Integrate the peak area corresponding to the intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time for both the L- and D-peptides. Calculate the half-life (t½) for each peptide under the assay conditions.
Table 1: Representative Proteolytic Stability Data
| Peptide Sequence | Substitution | Half-life in Human Serum (hours) |
| GFLG-NH2 | None (All L) | < 0.5 |
| Gf LG-NH2 | L-Phe to D-Phe | > 24 |
| GFLg -NH2 | L-Gly to D-Ala | 8.2 |
Data is illustrative and will vary based on sequence and protease.
Therapeutic Case Studies and Applications
The strategic use of D-amino acids has led to several successful therapeutic agents and promising clinical candidates.
-
Degarelix: A gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer. It contains five D-amino acids, which contribute to its high binding affinity and long duration of action by preventing proteolysis.
-
Icatibant: A bradykinin B2 receptor antagonist used for treating hereditary angioedema. The inclusion of D-arginine and other non-natural amino acids enhances its stability and efficacy.
-
Antimicrobial Peptides (AMPs): Many natural AMPs are susceptible to bacterial proteases. Synthesizing all-D versions of these peptides can make them resistant to degradation while often retaining their membrane-disrupting antimicrobial activity.
Conclusion and Future Directions
The incorporation of D-amino acids is a validated and indispensable strategy in peptide drug discovery. It provides a direct and effective means to overcome the pharmacokinetic hurdles that have historically limited the therapeutic potential of peptides. By conferring proteolytic resistance and enabling fine-tuning of conformational and binding properties, D-amino acids allow for the rational design of potent, selective, and durable peptide-based drugs.
Future research will continue to explore more complex stereochemical modifications, including the use of D-amino acids in peptide stapling and macrocyclization to further constrain conformation and enhance cell permeability. As our understanding of peptide-receptor interactions deepens, the precise, strategic placement of D-amino acids will remain a critical tool for translating nature's signaling molecules into next-generation therapeutics.
References
-
Title: Principles and applications of D-amino acids in peptide drug design Source: Biopolymers URL: [Link]
-
Title: D-amino acids in peptide applications: stability, plasma half-life, and bioavailability Source: Amino Acids URL: [Link]
-
Title: The role of D-amino acids in the structure and function of peptide hormones and neuropeptides Source: Frontiers in Endocrinology URL: [Link]
-
Title: D-Amino Acid Scan for Identifying Proteolytically Stable and Bioactive Peptides Source: ACS Medicinal Chemistry Letters URL: [Link]
-
Title: DAMGO, a specific micro-opioid receptor agonist, distinguishes between mu1 and mu2 opioid receptors Source: European Journal of Pharmacology URL: [Link]
D-(3,4,5-Trifluorophenyl)-alanine: A Technical Guide to a Multifaceted Non-Canonical Amino Acid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
I. Introduction
A. The Rise of Non-Canonical Amino Acids in Protein Engineering and Drug Discovery
The 20 canonical amino acids, dictated by the universal genetic code, have long been the foundational building blocks of life. However, the last few decades have witnessed a paradigm shift in our ability to engineer biological systems. The advent of techniques to expand the genetic code has empowered scientists to incorporate non-canonical amino acids (ncAAs) with unique functionalities into proteins.[1][2] This has opened up unprecedented avenues for probing protein structure and function, designing novel protein therapeutics, and creating new biomaterials.
B. Unique Advantages of Fluorinated Amino Acids
Among the diverse array of ncAAs, fluorinated amino acids have garnered significant attention. The strategic incorporation of fluorine into amino acid side chains can profoundly influence the physicochemical properties of proteins.[3] Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can lead to enhanced thermal and metabolic stability, altered protein-protein interactions, and improved pharmacokinetic profiles of peptide-based drugs.[3][4]
C. Introducing D-(3,4,5-Trifluorophenyl)-alanine: A Versatile Probe and Building Block
This compound is a synthetic amino acid derivative that has emerged as a powerful tool in various scientific disciplines. Its trifluorinated phenyl ring offers a unique combination of properties, making it an invaluable asset for researchers. This guide provides a comprehensive overview of the synthesis, site-specific incorporation, and diverse applications of this compound, with a focus on its utility as a ¹⁹F-NMR probe and a building block in drug discovery.
II. Physicochemical Properties and Synthesis of this compound
A. Key Physicochemical Properties
The utility of this compound stems from its distinct physicochemical characteristics, which are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1217684-62-2 | [5][6] |
| Molecular Formula | C₉H₈F₃NO₂ | [5][6] |
| Molecular Weight | 219.16 g/mol | [5][6] |
| Appearance | Off-white solid | |
| Storage Conditions | 0-8 °C |
B. Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and chemo-enzymatic routes. While various chemical synthesis strategies exist, chemo-enzymatic methods offer a more environmentally friendly and often more stereoselective alternative.
Traditional chemical synthesis of fluorinated phenylalanine analogs often involves multi-step processes. These can include the coupling of a protected iodoalanine with a suitable fluorinated aromatic partner in the presence of a palladium catalyst, followed by deprotection steps. Another approach involves the asymmetric hydrogenation of an α-amidocinnamic acid derivative.[7]
Chemo-enzymatic methods leverage the high selectivity of enzymes to catalyze key steps in the synthesis, reducing the need for harsh reagents and complex purification procedures. One such approach involves the use of dehydrogenases for the reductive amination of a fluorinated pyruvate precursor.
Protocol: Chemo-enzymatic Synthesis of this compound
This protocol is a generalized representation based on enzymatic synthesis principles for fluorinated amino acids.[7][8]
Materials:
-
3,4,5-Trifluorophenylpyruvate
-
Alanine dehydrogenase or a suitable aminotransferase
-
NADH or NADPH (depending on the enzyme)
-
Ammonium source (e.g., ammonium chloride)
-
Phosphate buffer (pH 7.5)
-
Cofactor regeneration system (e.g., glucose dehydrogenase and glucose)
-
Reaction vessel
-
Incubator/shaker
-
HPLC for analysis
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution containing 50 mM phosphate buffer (pH 7.5), 100 mM 3,4,5-trifluorophenylpyruvate, 200 mM ammonium chloride, and 1 mM NAD(P)H.
-
Cofactor Regeneration: Add the components of the cofactor regeneration system. For example, add 150 mM glucose and a suitable amount of glucose dehydrogenase.
-
Enzyme Addition: Initiate the reaction by adding the purified alanine dehydrogenase or aminotransferase to a final concentration of 1-2 mg/mL.
-
Incubation: Incubate the reaction mixture at 30-37°C with gentle shaking for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to quantify the formation of this compound.
-
Termination and Purification: Once the reaction is complete, terminate it by heat inactivation or by adding an equal volume of 10% trichloroacetic acid. Centrifuge to remove the precipitated enzyme. The supernatant containing the product can then be purified using ion-exchange chromatography.
III. Site-Specific Incorporation into Proteins: The Genetic Code Expansion Toolbox
The true power of this compound is realized when it is site-specifically incorporated into a protein of interest. This is achieved through the powerful technique of genetic code expansion, most commonly via amber stop codon suppression.[9][10]
A. Principle of Genetic Code Expansion via Amber Suppression
This method involves the repurposing of a stop codon, typically the amber codon (UAG), to encode for the ncAA.[9][10] This requires the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the expression host. The orthogonal tRNA has an anticodon that recognizes the UAG codon, and the orthogonal synthetase specifically charges this tRNA with the desired ncAA, in this case, this compound.
B. The Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pair: A Key to Fidelity
The success of this technique hinges on the orthogonality of the synthetase/tRNA pair. This means that the orthogonal synthetase does not recognize any of the endogenous tRNAs, and the orthogonal tRNA is not a substrate for any of the endogenous synthetases.[11][12] This ensures that the ncAA is incorporated only at the designated UAG codon with high fidelity.
The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species has proven to be a particularly versatile scaffold for evolving new synthetases that can recognize a wide range of ncAAs, including aromatic ones.[13][14] Directed evolution techniques are used to mutate the active site of PylRS to accommodate and specifically charge this compound onto its cognate tRNA.
C. Experimental Workflow for Incorporation in E. coli
The following diagram and protocol outline the general workflow for the site-specific incorporation of this compound into a target protein expressed in E. coli.
Caption: Workflow for site-specific incorporation of this compound.
Protocol: Site-Specific Incorporation of this compound in E. coli
This protocol provides a general framework for the expression of a protein containing this compound.[15]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired position.
-
pEVOL plasmid encoding the orthogonal PylRS and its cognate tRNA.
-
LB or 2xYT media.
-
M9 minimal media.
-
This compound.
-
Appropriate antibiotics.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
-
Ni-NTA resin for purification.
-
SDS-PAGE reagents.
-
Mass spectrometer.
Procedure:
-
Plasmid Preparation: Prepare high-quality expression and pEVOL plasmids.
-
Transformation: Co-transform the E. coli expression strain with both the expression plasmid and the pEVOL plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB media with antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate 1 L of M9 minimal media with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 20-25°C and continue to grow the culture for 16-20 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation and purify the target protein using Ni-NTA affinity chromatography.
-
Verification: Analyze the purified protein by SDS-PAGE. Successful incorporation of the ncAA will result in a full-length protein band only in the presence of this compound. Confirm the precise mass of the protein, including the incorporated ncAA, by mass spectrometry.[15]
D. Verification of Incorporation: Ensuring Success
Successful incorporation is typically verified by a combination of techniques. SDS-PAGE analysis will show the production of full-length protein only in cultures supplemented with the ncAA. The definitive confirmation comes from mass spectrometry, which will show a mass shift corresponding to the incorporation of this compound in place of a canonical amino acid.
IV. Applications in Protein Science and Drug Discovery
The unique properties of this compound make it a valuable tool in a wide range of applications.
A. This compound as a ¹⁹F-NMR Probe
¹⁹F-NMR spectroscopy is a powerful technique for studying protein structure and dynamics. The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it a sensitive NMR probe. Since proteins do not naturally contain fluorine, the incorporation of a fluorinated amino acid provides a background-free window to probe the local environment of the label.[16]
The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local electronic environment.[16] Changes in protein conformation, ligand binding, or post-translational modifications can all lead to detectable changes in the ¹⁹F-NMR chemical shift.[17] This allows researchers to monitor these events in real-time and at atomic resolution.
The ¹⁹F chemical shift of this compound can provide valuable information about its local environment within a protein.
| Environment | Typical ¹⁹F Chemical Shift Range (ppm) | Rationale |
| Solvent-exposed | Narrower range, closer to free amino acid | Less influenced by the protein's local fields. |
| Buried in hydrophobic core | Broader range, can be up- or downfield shifted | Sensitive to van der Waals packing and local electrostatic fields.[16][18] |
| Ligand binding site | Significant shift upon ligand binding | Direct interaction with the ligand alters the local electronic environment.[17] |
| Conformational change | Shift in resonance position or appearance of new peaks | Reflects changes in the local environment due to the conformational transition.[16] |
By incorporating this compound at specific sites within a protein, researchers can monitor conformational changes associated with protein function. For example, upon substrate binding, a shift in the ¹⁹F-NMR signal of a label in the active site can provide direct evidence of a conformational change. This has been successfully applied to study enzymes, receptors, and other dynamic proteins.[17]
B. Impact on Protein Structure, Stability, and Function
The incorporation of this compound can also be used to modulate the properties of proteins.
The electron-withdrawing nature of the trifluorophenyl ring can alter the cation-π and π-π stacking interactions that are often crucial for protein-protein recognition.[19] By replacing a key phenylalanine or tyrosine residue with this compound, researchers can probe the importance of these interactions and potentially design proteins with altered binding specificities.
The introduction of fluorinated amino acids can enhance the stability of proteins.[20] The high hydrophobicity of the fluorinated side chain can favor its burial within the protein core, leading to increased thermal stability. Furthermore, the strong C-F bond can impart resistance to chemical degradation.
C. Applications in Drug Design and Development
This compound is a valuable building block in the design of novel therapeutics.
Incorporating this compound into peptide or protein-based drugs can improve their pharmacokinetic properties. The increased metabolic stability can lead to a longer half-life in vivo. Furthermore, the altered receptor binding properties can be exploited to design more potent and selective drugs.[21]
In a study on somatostatin analogs, the replacement of phenylalanine residues with 3-(3',5'-difluorophenyl)-alanine (a closely related compound) led to analogs with high selectivity for specific somatostatin receptors.[22] This highlights the potential of using fluorinated phenylalanine derivatives to fine-tune the pharmacological profile of peptide hormones.
V. Conclusion and Future Perspectives
This compound has established itself as a powerful and versatile tool in the fields of protein engineering and drug discovery. Its unique combination of properties makes it an excellent ¹⁹F-NMR probe for studying protein structure and dynamics, a valuable building block for enhancing the stability and modulating the function of proteins, and a promising component in the design of novel therapeutics.
As the toolbox for genetic code expansion continues to grow, we can expect to see even more innovative applications of this compound and other fluorinated ncAAs. The ability to precisely introduce this and other functional groups into proteins opens up exciting new avenues for understanding and manipulating biological systems, with profound implications for both basic research and the development of new medicines.
VI. References
-
Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (n.d.). Frontiers in Chemistry. Retrieved from [Link]
-
Incorporation of non-canonical amino acids. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. (n.d.). The Journal of Science and Medicine. Retrieved from [Link]
-
Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. (n.d.). PubMed. Retrieved from [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (n.d.). PMC - NIH. Retrieved from [Link]
-
Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (n.d.). NIH. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Expanding the Scope of Orthogonal Translation with Pyrrolysyl-tRNA Synthetases Dedicated to Aromatic Amino Acids. (n.d.). MDPI. Retrieved from [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (n.d.). NIH. Retrieved from [Link]
-
Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (n.d.). PubMed. Retrieved from [Link]
-
19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. (n.d.). Oldfield Group Website - University of Illinois. Retrieved from [Link]
-
Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs. (n.d.). PMC. Retrieved from [Link]
-
The Impact of Fluorine: Exploring the Role of DL-3-(3-fluorophenyl)alanine in Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. (n.d.). PMC - NIH. Retrieved from [Link]
-
Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (n.d.). NIH. Retrieved from [Link]
-
Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression. (n.d.). SciSpace. Retrieved from [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. (n.d.). University of Rochester. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
-
Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression. (n.d.). PubMed. Retrieved from [Link]
-
Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. (n.d.). NIH. Retrieved from [Link]
-
Site-specific incorporation of 3 into proteins at diverse codons and... (n.d.). ResearchGate. Retrieved from [Link]
-
Top 10 Most Popular Drug Hunter Case Studies of 2025. (n.d.). Drug Hunter. Retrieved from [Link]
-
Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. (n.d.). PubMed. Retrieved from [Link]
-
Chemoenzymatic synthesis of L-3,4-dimethoxyphenyl-alanine and its analogues using aspartate aminotransferase as a key catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Research in the Field of Drug Design and Development. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) The Enzymatic Synthesis of d-Alanyl-d-alanine. (n.d.). ResearchGate. Retrieved from [Link]
-
Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. (n.d.). PubMed. Retrieved from [Link]
-
Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. (n.d.). PMC - NIH. Retrieved from [Link]
Sources
- 1. Incorporation of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System – SQ Online [sqonline.ucsd.edu]
- 3. researchgate.net [researchgate.net]
- 4. De novo generation of mutually orthogonal aminoacyl-tRNA synthetase/tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 10. Site-Specific Labelling of Multidomain Proteins by Amber Codon Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 19. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 21. jelsciences.com [jelsciences.com]
- 22. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Guide to the Solid-Phase Synthesis of Peptides Containing D-(3,4,5-Trifluorophenyl)-alanine
Here are the detailed Application Notes and Protocols for incorporating D-(3,4,5-Trifluorophenyl)-alanine into peptides via SPPS.
Abstract
The incorporation of non-canonical, fluorinated amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate conformation, and improve pharmacokinetic profiles.[1][][3][4][5] this compound (D-Tfp-Ala) is a particularly intriguing building block due to the unique electronic and steric properties conferred by its trifluorinated aromatic ring. However, these same properties present distinct challenges for its efficient incorporation during standard Solid-Phase Peptide Synthesis (SPPS). The steric bulk of the substituted phenyl ring, combined with the electron-withdrawing effects of the fluorine atoms, can significantly hinder the rate and completeness of peptide bond formation.[6][7][8] This guide, designed for researchers and drug development professionals, provides a comprehensive, field-tested protocol for the successful incorporation of D-Tfp-Ala into peptide chains using Fmoc/tBu chemistry. We will delve into the causality behind reagent selection, offer a detailed step-by-step workflow, and present troubleshooting strategies to overcome common synthetic hurdles.
The Synthetic Challenge: Understanding the Reactivity of this compound
The primary obstacle in utilizing D-Tfp-Ala in SPPS is its reduced reactivity compared to standard proteinogenic amino acids. This challenge is twofold:
-
Steric Hindrance: The trifluorophenyl group is significantly bulkier than the side chains of common amino acids like Alanine or even Phenylalanine. This bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[7][8] Conventional coupling methods may prove insufficient to drive the reaction to completion in a reasonable timeframe.
-
Electronic Effects: Fluorine is the most electronegative element, and the three fluorine atoms on the phenyl ring exert a strong inductive electron-withdrawing effect.[1] This effect decreases the nucleophilicity of the carboxylate anion after activation, making it a less potent acylating agent and slowing the rate of amide bond formation.
Consequently, a successful protocol must address these issues by employing more potent activation strategies and rigorous in-process monitoring to ensure quantitative coupling.
Recommended Protocol for SPPS Incorporation
This protocol is based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.
Core Reagents and Materials
-
Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) are suitable standard choices.[9]
-
Amino Acids: Fmoc-D-(3,4,5-Trifluorophenyl)-alanine-OH, and other required Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt).[10]
-
Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Solution: 20% Piperidine in DMF.
-
Coupling Reagents: See Table 1 for recommendations. A stock solution of the chosen activator (e.g., HATU) and an organic base (e.g., DIPEA) should be prepared.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water.
-
Precipitation/Wash Solvent: Cold Diethyl ether.
-
Quality Control: Ninhydrin (Kaiser) test solutions.
The Critical Step: Coupling Reagent Selection
Standard carbodiimide activators like DIC, especially when used only with HOBt, are often inefficient for coupling sterically hindered residues like D-Tfp-Ala.[6] More potent uronium- or phosphonium-based reagents are required to generate a highly reactive activated ester intermediate.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Full Name | Class | Key Advantages | Considerations for D-Tfp-Ala |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium | Cost-effective, widely used. | May be insufficient for highly hindered couplings; can be allergenic. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium | Highly effective for hindered couplings due to the HOAt leaving group.[11][12] Low racemization. | Highly Recommended. The gold standard for difficult couplings. |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Uronium | Reactivity comparable to HATU, often more cost-effective. | Excellent alternative to HATU. |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Uronium | High reactivity, non-explosive byproducts, good solubility.[12] | Highly Recommended. A safer and highly effective modern reagent. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Strong coupling reagent, avoids carcinogenic HMPA byproduct.[11] | Effective, but uronium salts like HATU or COMU are often preferred in modern automated synthesis. |
SPPS Workflow Diagram
The following diagram outlines the key steps in a single cycle of solid-phase peptide synthesis, emphasizing the critical coupling stage for D-Tfp-Ala.
Caption: Standard Fmoc-SPPS cycle highlighting the critical coupling and quality control steps.
Step-by-Step Protocol for a Single Coupling Cycle
This protocol assumes a synthesis scale of 0.1 mmol on a 0.5 mmol/g loading resin (200 mg). Adjust volumes accordingly.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes prior to synthesis.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (5 mL) for 3 minutes. Drain.
-
Repeat with a second treatment of 20% piperidine in DMF (5 mL) for 10 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
D-Tfp-Ala Coupling (Critical Step):
-
In a separate vessel, pre-activate a mixture of:
-
Fmoc-D-(3,4,5-Trifluorophenyl)-alanine-OH (4 equivalents, 0.4 mmol)
-
HATU (3.9 equivalents, 0.39 mmol)
-
DIPEA (8 equivalents, 0.8 mmol)
-
in DMF (3 mL) for 2-5 minutes.
-
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. (Note: This is significantly longer than for standard amino acids).
-
-
In-Process Quality Control:
-
Take a small sample of resin beads and wash thoroughly with DMF and DCM.
-
Perform a Kaiser (ninhydrin) test. A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.
-
-
Troubleshooting the Coupling: The following diagram provides a decision-making workflow if the Kaiser test is positive.
Caption: Decision workflow for handling incomplete coupling reactions.
-
Final Wash: Once coupling is complete (Kaiser test negative), wash the resin with DMF (5 x 5 mL) to prepare for the next deprotection/coupling cycle.
Final Cleavage, Purification, and Analysis
-
Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.
-
Cleavage and Global Deprotection:
-
Treat the dry peptide-resin with the cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5) for 2-3 hours at room temperature. Use approximately 10 mL of cocktail per gram of resin.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the resulting suspension, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.
-
-
Purification and Characterization:
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable aqueous/organic solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13]
-
Confirm the identity and purity of the final product by analytical RP-HPLC and verify the mass using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).[13]
-
Expert Insights and Advanced Strategies
-
Microwave-Assisted SPPS: For particularly difficult sequences, the use of microwave energy can dramatically accelerate the coupling of hindered amino acids like D-Tfp-Ala.[7] Microwave heating can drive sluggish reactions to completion in minutes rather than hours, though care must be taken to avoid side reactions at elevated temperatures.
-
Managing Aggregation: Fluorinated residues can increase the hydrophobicity of a peptide, potentially leading to on-resin aggregation, which hinders subsequent synthetic steps.[14] If aggregation is suspected (indicated by poor swelling or persistently incomplete reactions), incorporating washes with a disrupting solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in DCM can be beneficial.[15]
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can sometimes improve solvation of growing peptide chains and may be a useful alternative solvent, particularly for longer or more hydrophobic sequences.[16]
By implementing potent coupling reagents, extending reaction times, and employing rigorous in-process controls, the successful and efficient incorporation of this compound can be routinely achieved, unlocking its potential for the design of next-generation peptide therapeutics.
References
-
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Therapeutic Potential. Chemical Reviews, 112(7), 3641–3716. Available at: [Link]
-
Work smarter, not harder. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. Watasen, Accessed January 14, 2026. Available at: [Link]
-
Kiso, Y., Kimura, T., Fujiwara, Y., Shimokura, M., & Nishitani, A. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. Chemical & Pharmaceutical Bulletin, 36(12), 5024–5027. Available at: [Link]
-
Wenschuh, H., Beyermann, M., Krause, E., Brudel, M., Winter, R., Schuemann, M., Carpino, L. A., & Bienert, M. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 60(2), 405–410. Available at: [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(50), 15615–15622. Available at: [Link]
-
Al-Qahtani, N. A., & Perera, S. D. (2021). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Molecules, 26(16), 4983. Available at: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Accessed January 14, 2026. Available at: [Link]
-
Katritzky, A. R., Abdel-Fattah, A. A., & Tymoshenko, D. O. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. Available at: [Link]
-
Watasen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Watasen. Accessed January 14, 2026. Available at: [Link]
-
Toth, G. K., & G-Toth, E. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 143. Available at: [Link]
-
Kiso, Y., Kimura, T., Fujiwara, Y., Shimokura, M., & Nishitani, A. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of .ALPHA.-amino protecting groups. Chemical & Pharmaceutical Bulletin, 36(12), 5024-5027. Available at: [Link]
-
Bowden, N. B., & Koksch, B. (2018). Fluorinated peptide biomaterials. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 10(4), e1502. Available at: [Link]
-
Hausner, S. H., DiCara, D. M., & Lewis, J. S. (2016). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. ACS Omega, 1(2), 291–297. Available at: [Link]
-
Zhang, X., & Gu, Y. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1032-1049. Available at: [Link]
-
Maloney, K. M., et al. (2024). Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS). The Journal of Organic Chemistry, 89(10), 6639-6650. Available at: [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. Available at: [Link]
-
Acevedo-Jake, A. M., & childish, G. A. (2020). Fluorinated Protein and Peptide Materials for Biomedical Applications. Molecules, 25(22), 5436. Available at: [Link]
-
Pujals, S., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285. Available at: [Link]
-
Dunne, J., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Organic Process Research & Development, 24(10), 1937-1954. Available at: [Link]
-
Huhmann, S., & Koksch, B. (2018). Fluorinated Amino Acids in Peptide and Protein Assembly. Future medicinal chemistry, 10(23), 2789-2803. Available at: [Link]
-
Henninot, A., Collins, J. M., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future? Journal of Medicinal Chemistry, 61(4), 1382–1414. Available at: [Link]
-
Huhmann, S., & Koksch, B. (2018). Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Chimia, 72(10), 712-716. Available at: [Link]
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. file.globalso.com [file.globalso.com]
- 12. bachem.com [bachem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biomatik.com [biomatik.com]
Application Note: Probing Protein Interactions with D-(3,4,5-Trifluorophenyl)-alanine using ¹⁹F-NMR
Introduction: A Novel Probe for Challenging Biological Questions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, solution-state technique for characterizing protein structure, dynamics, and interactions at atomic resolution.[1] Among the various NMR-active nuclei, the fluorine-19 (¹⁹F) nucleus offers a unique combination of advantages for studying biological systems. With a 100% natural abundance, a high gyromagnetic ratio (83% the sensitivity of ¹H), and no endogenous background signal in proteins, ¹⁹F NMR provides a clean and sensitive window into molecular events.[2][3] The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, making it an exquisite reporter on conformational changes, solvent exposure, and binding events.[4][5]
Strategically incorporating fluorinated non-canonical amino acids allows researchers to place a highly sensitive NMR probe at specific sites within a protein. This application note details the use of D-(3,4,5-Trifluorophenyl)-alanine , a novel probe designed for robust studies of protein interactions. This amino acid combines two powerful features:
-
A Trifluorinated Phenyl Ring: The three fluorine atoms on the phenyl ring generate a strong, singlet-like ¹⁹F NMR signal that is highly responsive to changes in its environment upon protein-ligand or protein-protein interaction.[6]
-
A D-Stereocenter: As the non-natural stereoisomer, it imparts significant resistance to proteolytic degradation, making it an ideal probe for studies in complex biological media or for long-term experiments where protein stability is paramount.[7][8]
This guide provides the scientific rationale, detailed methodologies for incorporation, and step-by-step protocols for using this compound to quantify protein interactions.
The Scientific Rationale: Causality Behind the Choice
The selection of this compound is deliberate, addressing common challenges in protein NMR.
The 3,4,5-Trifluorophenyl Group: A Superior ¹⁹F Reporter
While many fluorinated amino acids exist, the 3,4,5-trifluoro substitution pattern on the phenyl ring offers distinct advantages. The three equivalent fluorine atoms contribute to a single, intensified resonance, boosting the signal-to-noise ratio. Furthermore, the trifluoromethyl group, and by extension other multi-fluorinated phenyl rings, exhibit a broad chemical shift dispersion, meaning the signal is highly sensitive to subtle changes in van der Waals contacts and local electrostatic fields that occur upon binding.[6][9] This sensitivity allows for the reliable detection of weak or transient interactions that might be missed by other biophysical techniques.
The D-Isomer Advantage: Ensuring Probe Integrity
A significant limitation in many protein studies, especially those involving cell lysates or in-cell NMR, is the rapid degradation of the target protein by endogenous proteases. Natural proteases are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid within a peptide backbone disrupts the required stereochemistry for protease recognition and catalysis, rendering the protein highly resistant to degradation.[8] This intrinsic stability ensures that the observed NMR signals originate from the intact, functional protein over the entire course of the experiment.
The Core Challenge & Methodological Solutions: Incorporating a D-Amino Acid
The primary technical hurdle is that the cell's natural protein synthesis machinery, the ribosome, is stereospecific and cannot efficiently incorporate D-amino acids into a growing polypeptide chain.[5][10] Therefore, standard recombinant expression protocols are not viable. We present two robust, field-proven methodologies to overcome this challenge.
Method 1: Total Chemical Synthesis via Solid-Phase Peptide Synthesis (SPPS)
For peptides and small proteins (typically up to ~60 amino acids), total chemical synthesis is the most direct and powerful approach. It provides absolute control over the sequence, allowing the this compound to be placed at any desired position.
Figure 1: Workflow for Total Chemical Synthesis using SPPS.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) This protocol outlines the general steps for manual or automated SPPS.[11][12]
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide or Wang resin) in a reaction vessel. Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first C-terminal, Fmoc-protected L-amino acid to the resin using an activating agent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.
-
Fmoc Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF to expose the free amine for the next coupling step. Wash the resin thoroughly with DMF.
-
Iterative Coupling: For each subsequent amino acid in the sequence (including the this compound), dissolve the Fmoc-protected amino acid with activating agents and add it to the resin. Allow the coupling reaction to proceed to completion. Repeat the deprotection and coupling cycle for every amino acid.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic Acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass and purity of the final product via mass spectrometry.
Method 2: Semi-Synthesis via Expressed Protein Ligation (EPL)
For larger proteins, total chemical synthesis is impractical. EPL provides a powerful alternative by ligating a short, synthetically-produced peptide containing the D-amino acid probe onto a larger, recombinantly expressed protein. Sortase-mediated ligation is a common and reliable method.[13]
Figure 2: Workflow for Semi-Synthesis via Sortase-Mediated Ligation.
Protocol 2: Sortase-Mediated Ligation
-
Design:
-
Synthetic Peptide: Design a short peptide (5-15 residues) containing this compound. This peptide must have an N-terminal oligo-glycine sequence (e.g., GGG) to act as the nucleophile in the sortase reaction. Synthesize this peptide via SPPS (Protocol 1).
-
Recombinant Protein: Engineer the gene of your target protein to include a C-terminal Sortase A recognition motif (LPXTG, typically LPETG). This construct should also contain a purification tag (e.g., His6-tag).
-
-
Protein Expression and Purification:
-
Express the engineered target protein in E. coli using standard protocols.
-
Purify the protein using affinity chromatography (e.g., Ni-NTA for a His-tagged protein) followed by size-exclusion chromatography for high purity.
-
-
Ligation Reaction:
-
Set up the ligation reaction in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Combine the purified target protein (e.g., at 50 µM) with a molar excess of the synthetic peptide (e.g., 5- to 10-fold excess).
-
Add purified Sortase A enzyme to catalyze the reaction (typically 1-10 µM).
-
Incubate the reaction at a suitable temperature (e.g., 4°C to 25°C) for 1 to 12 hours, monitoring progress by SDS-PAGE.
-
-
Final Purification:
-
Purify the final, ligated protein product away from the Sortase A enzyme (which is often His-tagged for easy removal), the cleaved LPETG tag, and excess synthetic peptide. This is typically achieved using a combination of affinity and size-exclusion chromatography.
-
-
Verification: Confirm the successful ligation and final product mass using mass spectrometry.
¹⁹F-NMR Experimental Guide for Interaction Studies
With the labeled protein in hand, you can proceed with NMR analysis. Simple one-dimensional ¹⁹F NMR experiments are often sufficient to detect and quantify binding interactions.[14]
Protocol 3: ¹⁹F NMR Titration Experiment
-
Sample Preparation:
-
Prepare your D-(3,4,5-TFP)-alanine labeled protein in a well-buffered solution (e.g., 20 mM Phosphate or HEPES, 100 mM NaCl, pH 7.2). Typical protein concentrations range from 25 µM to 200 µM.
-
Add 5-10% D₂O to the final sample volume for field-frequency locking.
-
Prepare a concentrated stock solution of the unlabeled ligand/binding partner in the exact same buffer.
-
-
NMR Spectrometer Setup:
-
Use an NMR spectrometer equipped with a probe capable of detecting ¹⁹F.
-
Tune and match the probe to the ¹⁹F frequency.
-
Lock the spectrometer on the D₂O signal.
-
-
Data Acquisition (Apo State):
-
Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This is your reference ("apo") spectrum.
-
Key Parameters: Use a spectral width sufficient to cover the expected chemical shift range (e.g., 40 ppm). A relaxation delay of 1-2 seconds is typically adequate. The number of scans should be adjusted to achieve a good signal-to-noise ratio (S/N > 20).
-
-
Titration:
-
Add a small aliquot of the concentrated ligand stock solution to the NMR tube to achieve a specific protein:ligand molar ratio (e.g., 1:0.5).
-
Mix thoroughly and allow the sample to equilibrate.
-
Acquire another 1D ¹⁹F NMR spectrum.
-
Repeat this process with increasing amounts of ligand (e.g., 1:1, 1:2, 1:5, 1:10 ratios) until the ¹⁹F chemical shift stops changing, indicating saturation.
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (Fourier transform, phase correction, baseline correction).
-
Reference the spectra using an external standard if absolute chemical shifts are required, or simply monitor the relative shift change.
-
For each ligand concentration, measure the chemical shift of the D-(3,4,5-TFP)-alanine signal.
-
Calculate the chemical shift perturbation (CSP) using the formula: Δδ = |δ_obs - δ_apo| where δ_obs is the shift at a given ligand concentration and δ_apo is the shift of the free protein.
-
Plot the CSP (Δδ) as a function of the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., one-site binding) to extract the dissociation constant (Kd).
-
Data Presentation and Interpretation
The primary data from these experiments are changes in the ¹⁹F chemical shift. A well-structured table is essential for organizing and presenting these results.
Table 1: Example Data from a ¹⁹F NMR Titration Experiment
| [Ligand] / [Protein] Molar Ratio | ¹⁹F Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ, ppm) |
| 0 (Apo) | -115.42 | 0.00 |
| 0.5 | -115.58 | 0.16 |
| 1.0 | -115.71 | 0.29 |
| 2.0 | -115.89 | 0.47 |
| 5.0 | -116.05 | 0.63 |
| 10.0 | -116.11 | 0.69 |
| 20.0 | -116.12 | 0.70 |
Note: The absolute chemical shift values are hypothetical and will depend on the specific protein environment.
A significant change in the chemical shift upon addition of a binding partner is direct evidence of an interaction at or near the site of the ¹⁹F probe. The magnitude of the shift can provide qualitative information about the extent of the conformational or electronic environment change, while the titration curve provides quantitative thermodynamic data (Kd).
Conclusion
This compound is a uniquely powerful probe for investigating protein interactions via ¹⁹F NMR. Its trifluorinated ring provides a sensitive and easily observable NMR signal, while its D-configuration confers exceptional proteolytic stability. Although its incorporation requires non-biological methods such as total chemical synthesis or semi-synthetic enzymatic ligation, these techniques provide precise control over probe placement. The resulting labeled proteins are robust tools for quantitatively studying binding events in a variety of contexts, from purified systems to complex biological media, pushing the boundaries of what can be observed with protein NMR.
References
-
Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. (2022). MDPI. [Link]
-
Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. (2007). PubMed. [Link]
-
D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. (2022). Wiley Online Library. [Link]
-
Site-Specific Incorporation of Chemical Probes into Proteins for NMR. (2008). ACS Publications. [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. (2016). ACS Publications. [Link]
-
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. (2018). PubMed Central. [Link]
-
Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications. (2019). PubMed Central. [Link]
-
Rational design of 19F NMR labelling sites to probe protein structure and interactions. (2024). bioRxiv. [Link]
-
Why do D amino acids not form proteins? (2018). Quora. [Link]
-
When it comes to D-amino acids, the D is for danger. (2024). KRWG Public Media. [Link]
-
Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. (2019). Diva-portal.org. [Link]
-
Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. (2023). ACS Publications. [Link]
-
Efficient and economic protein labeling for NMR in mammalian expression systems. (2024). National Institutes of Health. [Link]
-
Effect of D-amino acids on structure and synthesis of peptidoglycan in Escherichia coli. (1985). PubMed. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2014). National Institutes of Health. [Link]
-
Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. (2019). ACS Publications. [Link]
-
d‐Amino acid biosynthesis in Escherichia coli wild‐type and the d‐amino acid auxotrophic E. coli strain. (2020). ResearchGate. [Link]
-
Probing Membrane Protein Interactions by 19F Solid-State NMR. (2018). Chinese Journal of Chemistry. [Link]
-
Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. (2007). ACS Publications. [Link]
-
Selectively deuterated amino acid analogues synthesis, Incorporation into proteins and NMR properties. (1977). Scilit. [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. (1996). PubMed Central. [Link]
-
Fluorine labeling of proteins for NMR studies. (2020). UCLA Molecular Instrumentation Center. [Link]
-
Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. (2018). PubMed Central. [Link]
-
Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. (2001). ACS Publications. [Link]
-
Site-specific 19F NMR chemical shift and side chain relaxation analysis of a membrane protein labeled with an unnatural amino acid. (2012). National Institutes of Health. [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. (2022). National Institutes of Health. [Link]
-
Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. (2019). PubMed Central. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2014). ResearchGate. [Link]
-
What are the advantages of analyzing a protein isotopically labeled with a specific amino acid in NMR compared to one that is uniformly labeled? (2017). Quora. [Link]
-
Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2024). CEM Corporation. [Link]
-
Five reasons to label your proteins for NMR studies using cell-free systems. (2019). Promega Connections. [Link]
-
Solid-phase peptide synthesis. (1969). PubMed. [Link]
-
Solid-Phase Peptide Synthesis. (1994). Springer Nature Experiments. [Link]
-
Isotope - labeled amino acids and compounds for NMR studies. (n.d.). NMR-Bio. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). PubMed Central. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. [Link]
-
Development of Chemical and Enzymatic Peptide Ligation Strategies. (2015). Nanyang Technological University. [Link]
-
Fluorine-protein interactions and ¹⁹F NMR isotropic chemical shifts: An empirical correlation with implications for drug design. (2011). PubMed. [Link]
-
NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. [Link]
Sources
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. m.youtube.com [m.youtube.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Protein Ligases: Nature’s Gift for Protein/Peptide Synthesis [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Solid-Phase Synthesis of Peptides Incorporating D-(3,4,5-Trifluorophenyl)-alanine
Abstract
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, binding affinity, and conformational rigidity. D-(3,4,5-Trifluorophenyl)-alanine [D-Phe(3,4,5-F3)] is a particularly valuable building block due to the unique electronic properties conferred by the trifluorinated phenyl ring, which can modulate peptide conformation and serve as a sensitive ¹⁹F NMR probe. This document provides a detailed, field-proven protocol for the efficient incorporation of Fmoc-D-Phe(3,4,5-F3)-OH into a target peptide sequence using manual Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). We will cover the entire workflow from resin selection to final peptide cleavage and purification, with a focus on the causal relationships behind key procedural choices to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Fluorination
The substitution of hydrogen with fluorine in amino acid side chains can profoundly influence a peptide's biological activity. The C-F bond is highly polarized and stronger than a C-H bond, which can increase the metabolic stability of the peptide by blocking sites of enzymatic degradation. Furthermore, the electron-withdrawing nature of fluorine atoms on the phenyl ring of D-Phe(3,4,5-F3) alters the electrostatic and hydrophobic properties of the side chain, potentially leading to enhanced binding interactions with target receptors. This protocol is designed for researchers aiming to leverage these benefits by providing a robust and well-validated synthesis methodology.[1]
Workflow Overview: The Fmoc-SPPS Cycle
Solid-Phase Peptide Synthesis (SPPS) anchors a growing peptide chain to an insoluble resin, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[2] The Fmoc-SPPS strategy relies on the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection, an orthogonal scheme that allows for selective deprotection.[3][4]
The synthesis proceeds through repeated cycles, each consisting of two primary stages:
-
Fmoc Deprotection: Removal of the Nα-Fmoc protecting group with a basic solution to expose a free primary amine.
-
Amino Acid Coupling: Activation of the incoming Fmoc-amino acid's carboxyl group to facilitate the formation of a peptide bond with the newly exposed amine on the resin-bound peptide.[5]
SPPS Cycle for D-Phe(3,4,5-F3) Incorporation
Caption: The Fmoc-SPPS cycle for incorporating a new amino acid.
Materials and Reagents
-
Resin: Rink Amide resin is recommended for peptides with a C-terminal amide.[6][7] Wang resin is suitable for peptides with a C-terminal carboxylic acid.[6][8] (Typical loading: 0.4-0.8 mmol/g).
-
Protected Amino Acids:
-
Fmoc-D-(3,4,5-Trifluorophenyl)-alanine (Fmoc-D-Phe(3,4,5-F3)-OH)
-
Standard Fmoc-L-amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt, Pbf).
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), ACS grade.
-
Piperidine.
-
Cold Diethyl Ether (Et₂O).
-
-
Coupling and Activation Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
N,N'-Diisopropylethylamine (DIPEA).
-
-
Deprotection and Cleavage:
-
Monitoring:
-
Kaiser Test Kit (Ninhydrin, Phenol, KCN/Pyridine solutions).[9]
-
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Part 1: Resin Preparation
-
Weigh Resin: Place 125-250 mg of the chosen resin (assuming ~0.4-0.8 mmol/g loading) into a fritted peptide synthesis vessel.
-
Swell Resin: Add DMF (~10 mL/g of resin) and agitate gently for at least 1 hour at room temperature. This step is critical as it expands the polymer matrix, making the reactive sites accessible.[8] After swelling, drain the DMF.
Part 2: The SPPS Cycle
This cycle is repeated for every amino acid in the sequence, including the D-Phe(3,4,5-F3) residue.
Step A: Fmoc Deprotection
-
Rationale: The Fmoc group is cleaved by a secondary amine base, piperidine, via a β-elimination mechanism.[8] A two-stage treatment ensures complete removal.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3-5 minutes and drain.[3]
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 10-15 minutes.[3]
-
Drain the solution and wash the resin thoroughly to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction. Perform washes in the following sequence: DMF (x5), DCM (x3), DMF (x3).
-
Validation: Perform a Kaiser test on a few beads. A deep blue color confirms the presence of the free primary amine, indicating a successful deprotection.[10][11]
Step B: Amino Acid Coupling for D-Phe(3,4,5-F3)
-
Rationale: The bulky and electron-deficient nature of the D-Phe(3,4,5-F3) side chain can present a moderate steric hindrance. To overcome this, a potent uronium-based coupling reagent like HATU is employed.[12][13] HATU reacts with the amino acid's carboxyl group to form a highly reactive O-acylisourea active ester, which rapidly acylates the resin-bound amine.[12] DIPEA acts as an organic base to activate the reaction without removing the Fmoc group.
| Reagent | Equivalents (to resin) | Amount (for 0.1 mmol) | Purpose |
| Fmoc-D-Phe(3,4,5-F3)-OH | 4 | 0.4 mmol | The amino acid building block |
| HATU | 3.9 | 0.39 mmol | Activator/Coupling Reagent |
| DIPEA | 8 | 0.8 mmol | Activation Base |
| DMF | - | ~4 mL | Reaction Solvent |
-
Activation: In a separate vial, dissolve Fmoc-D-Phe(3,4,5-F3)-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 1-2 minutes. The solution may change color.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1 to 4 hours. Longer coupling times may be necessary for sterically hindered residues.[14][15]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (x3) and DCM (x3).
-
Validation: Perform a Kaiser test. A yellow/colorless result indicates complete coupling (absence of free primary amines).[9] If the test is positive (blue), a recoupling step (repeating steps 1-4) is necessary before proceeding.[9]
Repeat the Deprotection (A) and Coupling (B) cycles for all subsequent amino acids in the peptide sequence.
Part 3: Final Cleavage and Deprotection
-
Rationale: A strong acid, Trifluoroacetic Acid (TFA), is used to simultaneously cleave the peptide from the resin linker and remove the permanent, acid-labile side-chain protecting groups.[8][16] Scavengers are essential to trap the highly reactive carbocations generated from these protecting groups (e.g., t-butyl cations), preventing them from re-attaching to nucleophilic residues on the peptide.[4][16]
-
Preparation: After the final coupling, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and highly effective mixture is TFA / TIS / H₂O (95% : 2.5% : 2.5%) .[4][8]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (~10 mL per gram of starting resin). Agitate gently at room temperature for 2-3 hours.[8]
-
Peptide Collection: Filter the resin and collect the filtrate (which now contains the dissolved peptide) into a clean centrifuge tube. Wash the resin beads once more with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.
Part 4: Peptide Precipitation and Purification
-
Precipitation: Add the TFA filtrate dropwise into a larger volume (10-20x) of ice-cold diethyl ether. A white precipitate of the crude peptide should form immediately.
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.
-
Drying: Dry the final peptide pellet under vacuum to yield a white or off-white powder.
-
Analysis and Purification:
-
Confirm the identity and purity of the crude peptide using Mass Spectrometry (ESI-MS or MALDI-TOF) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Purify the peptide to the desired level using preparative RP-HPLC.
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Positive Kaiser Test after Coupling | Incomplete or slow coupling reaction. | Recouple for a longer duration (e.g., 4 hours or overnight). Ensure reagents are fresh and anhydrous. Consider microwave-assisted synthesis for difficult couplings.[15] |
| Low Final Peptide Yield | Poor resin swelling; Incomplete deprotection/coupling at some stage; Diketopiperazine formation at dipeptide stage. | Ensure adequate resin swelling time. Double-check all reagent calculations and reaction times. Use 2-chlorotrityl chloride resin to minimize diketopiperazine formation.[3] |
| Extra Peaks in Mass Spec | Incomplete removal of side-chain protecting groups; Scavenger adducts. | Increase cleavage time to 4 hours. Ensure proper scavenger ratio. Optimize HPLC purification method. |
Conclusion
This protocol provides a comprehensive and scientifically grounded framework for the successful solid-phase synthesis of peptides containing the fluorinated non-canonical amino acid this compound. By understanding the chemical principles behind each step—from the selection of potent coupling reagents like HATU to the critical role of scavengers during cleavage—researchers can confidently incorporate this and other challenging residues into their target sequences, paving the way for the development of novel peptide-based therapeutics and research tools.
References
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test).
- BenchChem. (2025). Application Notes and Protocols for the Kaiser Test in Peptide Synthesis.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.
- SelectScience. (n.d.). Peptide Cleavage and Protected Cleavage Procedures.
- Bocsci. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Royal Society of Chemistry. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages.
- Sigma-Aldrich. (n.d.). 60017 Kaiser test kit.
- BenchChem. (2025). A Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- BenchChem. (n.d.). The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- PubMed. (2007). Efficient peptide coupling involving sterically hindered amino acids. J Org Chem.
- Oxford Global. (n.d.). Application Note 72: Cleaving peptides in flow.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine.
- Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
- National Institutes of Health. (n.d.). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. youtube.com [youtube.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. selectscience.net [selectscience.net]
Application Notes and Protocols for Labeling Peptides with D-(3,4,5-Trifluorophenyl)-alanine for Structural Biology
Introduction: A Trifecta of Fluorine for High-Resolution Structural Insights
In the pursuit of elucidating the intricate three-dimensional structures of peptides, the site-specific incorporation of unnatural amino acids serves as a powerful tool. Among these, fluorinated amino acids have emerged as exceptionally valuable probes for nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.[1][2] This guide focuses on the application of D-(3,4,5-Trifluorophenyl)-alanine (D-TFA), a non-canonical amino acid, for peptide labeling. The strategic placement of three fluorine atoms on the phenyl ring offers a unique combination of properties that significantly enhance structural analysis.
The incorporation of D-TFA provides a sensitive ¹⁹F NMR reporter. Fluorine (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous background signals in biological systems.[3] The three fluorine atoms on the D-TFA side chain generate a strong, well-defined signal, and its chemical shift is exquisitely sensitive to the local microenvironment, providing a powerful handle to probe peptide conformation, dynamics, and interactions.[3] Furthermore, the use of the D-enantiomer can confer increased proteolytic stability to the peptide, a desirable trait for many therapeutic and research applications.[4][5] The introduction of this fluorinated residue can also facilitate crystallization for X-ray diffraction studies by promoting specific packing interactions.[6]
This document provides a comprehensive overview of the application of D-TFA in structural biology, including detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequent analysis by ¹⁹F NMR and X-ray crystallography.
Physicochemical Properties of this compound
A clear understanding of the properties of D-TFA is essential for its effective application. The key characteristics are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₉H₈F₃NO₂ | [7] |
| Molecular Weight | 219.16 g/mol | [7] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in aqueous solutions, DMF | - |
| Storage | 2-8°C, dry | [8] |
Peptide Synthesis with Fmoc-D-(3,4,5-Trifluorophenyl)-alanine
The incorporation of D-TFA into a peptide sequence is most commonly achieved using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).[9][10] The Fmoc protecting group on the α-amine of D-TFA allows for its sequential addition to the growing peptide chain on a solid support.
Diagram of the Fmoc-SPPS Cycle for D-TFA Incorporation
Caption: The Fmoc-SPPS cycle for incorporating this compound.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a D-TFA Labeled Peptide
This protocol outlines the manual synthesis of a peptide containing a D-TFA residue using Fmoc chemistry on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-(3,4,5-Trifluorophenyl)-alanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
-
Kaiser test kit
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Syringe with filter
-
Rotary evaporator
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-Rink Amide resin in the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh 20% piperidine/DMF solution and shake for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
Perform a Kaiser test to confirm the presence of a free amine (beads will turn blue).
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq. to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
-
Incorporation of Fmoc-D-(3,4,5-Trifluorophenyl)-alanine:
-
The coupling of the bulky and electron-deficient D-TFA may require optimized conditions.
-
Follow the deprotection steps as in step 2.
-
Use a more potent activation agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in place of HBTU for potentially improved coupling efficiency.
-
In a separate vial, dissolve Fmoc-D-(3,4,5-Trifluorophenyl)-alanine (3 eq.), HATU (2.9 eq.), and HOAt (7-Aza-1-hydroxybenzotriazole) (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Increase the coupling time to 2-4 hours to ensure complete reaction.
-
Monitor the coupling completion with the Kaiser test.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 (or 4 for subsequent D-TFA residues) for each amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Structural Analysis using ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful technique for characterizing the structure and dynamics of D-TFA labeled peptides. The three fluorine atoms on the phenyl ring provide a strong and sensitive NMR signal.
Key Advantages of ¹⁹F NMR with D-TFA:
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals.[11]
-
No Background Signal: Biological systems are naturally devoid of fluorine, leading to clean spectra without background noise.[3]
-
Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electronic and conformational environment, making it an excellent probe for structural changes, ligand binding, and protein-peptide interactions.[3]
-
Multiple Fluorines, Stronger Signal: The presence of three fluorine atoms in D-TFA enhances the signal intensity compared to singly fluorinated analogs.[11]
Protocol: 1D ¹⁹F NMR Spectroscopy of a D-TFA Labeled Peptide
Sample Preparation:
-
Dissolve the lyophilized D-TFA labeled peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O 90/10). The final peptide concentration typically ranges from 100 µM to 1 mM.
-
Add a known concentration of a fluorine-containing reference standard (e.g., trifluoroacetic acid) for chemical shift referencing.
NMR Data Acquisition:
-
Acquire 1D ¹⁹F NMR spectra on a high-field NMR spectrometer equipped with a fluorine probe.
-
Typical acquisition parameters:
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient.
-
Temperature: 298 K (or the temperature of interest for the biological system).
-
Spectral Width: A wide spectral width (e.g., 50-100 ppm) should be used initially to locate the ¹⁹F resonances.
-
Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Data Processing and Analysis:
-
Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Fourier transform the FID to obtain the ¹⁹F NMR spectrum.
-
Reference the spectrum to the internal standard.
-
Analyze the chemical shifts, line widths, and integration of the ¹⁹F signals to obtain information about the peptide's conformation, dynamics, and interactions. The three fluorine atoms of D-TFA may give rise to a single resonance or multiple, closely spaced resonances depending on the symmetry of their environment.[12]
Diagram of ¹⁹F NMR Workflow
Caption: Workflow for structural analysis of D-TFA labeled peptides using ¹⁹F NMR.
Structural Analysis using X-ray Crystallography
X-ray crystallography provides high-resolution, atomic-level structural information of molecules in their crystalline state.[6][13] The incorporation of D-TFA can be advantageous for peptide crystallization.
Considerations for Crystallizing D-TFA Labeled Peptides:
-
Purity: The peptide must be of very high purity (>95%) for successful crystallization.[14]
-
Fluorine Interactions: The electron-rich fluorine atoms can participate in favorable intermolecular interactions (e.g., halogen bonding, dipole-dipole interactions) that may promote crystal packing.
-
Screening: A wide range of crystallization conditions (e.g., precipitants, pH, temperature, peptide concentration) should be screened using commercially available or custom-made screens.[15]
-
Heavy Atom Phasing: While fluorine itself is not a heavy atom, the presence of the trifluorophenyl group can sometimes aid in phasing, particularly in cases of isomorphous replacement if a non-fluorinated analog crystal is available.
General Protocol: Crystallization of a D-TFA Labeled Peptide
Materials:
-
Highly purified D-TFA labeled peptide
-
Crystallization screening kits (e.g., Hampton Research, Qiagen)
-
Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)
-
Cryoprotectant solutions
Equipment:
-
Microscopes for crystal visualization
-
Pipetting robot (optional, for high-throughput screening)
-
X-ray diffractometer (in-house or at a synchrotron facility)
Procedure:
-
Peptide Preparation:
-
Dissolve the purified peptide in a suitable buffer at a high concentration (typically 5-20 mg/mL).
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix a small volume of the peptide solution with an equal volume of the crystallization screen solution in the drop.
-
Equilibrate the drop against a larger reservoir of the screen solution.
-
Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, buffer pH, and additives.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals from the drop using a loop.
-
Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
-
Flash-cool the crystal in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on the goniometer of an X-ray diffractometer.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.[16]
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factor amplitudes.
-
Solve the phase problem using molecular replacement (if a homologous structure is available) or other phasing methods.
-
Build an atomic model into the resulting electron density map.
-
Refine the model against the diffraction data to obtain the final high-resolution structure.
-
Conclusion and Future Perspectives
The incorporation of this compound into peptides provides a powerful and versatile tool for structural biologists. The unique properties of the trifluorinated phenyl ring offer significant advantages for both ¹⁹F NMR spectroscopy and X-ray crystallography, enabling detailed investigations of peptide structure, dynamics, and interactions. The protocols and guidelines presented here provide a solid foundation for researchers to successfully label their peptides of interest with D-TFA and unlock new insights into their biological function. As synthetic methodologies continue to advance, the application of D-TFA and other novel fluorinated amino acids is poised to further expand the frontiers of structural biology and drug discovery. The enhanced stability and unique spectroscopic signature of D-TFA-containing peptides make them particularly attractive for in-cell NMR studies and the development of next-generation peptide therapeutics.[1][11]
References
-
Fmoc-d-3,4,5-trifluorophenylalanine. MySkinRecipes. [Link]
-
Salwiczek, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1036-1056. [Link]
-
Brustad, E. M., & Londergan, C. H. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Chembiochem, 24(15), e202300223. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Asante, V., et al. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Journal of Fluorine Chemistry, 108324. [Link]
-
Prosser, R. S., & Kitevski-LeBlanc, J. (2008). Approaches to the assignment of (19)F resonances from 3-fluorophenylalanine labeled calmodulin using solution state NMR. Journal of biomolecular NMR, 41(4), 227–236. [Link]
-
Martinez-Alonso, D. C., et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, 5(1), 1-11. [Link]
-
Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]
-
Simmons, J., et al. (2019). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances based on (a)... [Link]
-
Jackson, P. F., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1036-1056. [Link]
-
McSweeney, L. N., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers, 14(15), 3122. [Link]
-
Peptide Crystallization. Creative Biostructure. [Link]
-
An example ¹⁹F NMR spectrum of peptide Ac‐Tyr‐Pro‐Ala‐Ala‐(4FPhe) (2... ResearchGate. [Link]
-
Ruiz-Gómez, G., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific reports, 6(1), 1-12. [Link]
-
Hashizume, R., et al. (2022). Techniques in Molecular Biology III (Protein Crystallization for X-ray crystallography). Bio-protocol, 12(6), e4360. [Link]
-
Jaroniec, C. P. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Nature Communications, 13(1), 1-12. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Rele, S., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biopolymers, 104(2), 91-105. [Link]
-
X-ray Crystallography. Chemistry LibreTexts. Published August 28, 2022. [Link]
-
Ghasemi, J. B., & Yousefinejad, S. (2023). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide. Chemistry Central Journal, 16(1), 1-18. [Link]
-
Timofeeva, A. V., et al. (2023). TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. International Journal of Molecular Sciences, 24(13), 10834. [Link]
-
McDowell, L. M., & Schaefer, J. (1996). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Current opinion in structural biology, 6(5), 624-629. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Approaches to the assignment of (19)F resonances from 3-fluorophenylalanine labeled calmodulin using solution state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc-d-3,4,5-trifluorophenylalanine [myskinrecipes.com]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Site-Specific Incorporation of D-(3,4,5-Trifluorophenyl)-alanine in Proteins
Introduction: Expanding the Proteomic Alphabet with D-Amino Acids
The 20 canonical amino acids form the fundamental basis of protein structure and function. However, the ability to incorporate non-canonical amino acids (ncAAs), particularly D-amino acids, into proteins at specific sites opens up a new frontier in protein engineering and drug discovery.[1][2] D-amino acids, being the enantiomers of the naturally occurring L-amino acids, can confer unique properties to proteins, most notably an increased resistance to proteolytic degradation.[1] This enhanced stability is of paramount importance in the development of protein-based therapeutics with extended half-lives. Furthermore, the distinct stereochemistry of D-amino acids can be leveraged to modulate protein folding, structure, and function in novel ways.[2][3]
This guide provides a comprehensive overview and a detailed protocol for the site-specific incorporation of D-(3,4,5-Trifluorophenyl)-alanine (D-TFPA) into proteins expressed in Escherichia coli. D-TFPA is a particularly interesting ncAA due to the presence of fluorine atoms, which can serve as a sensitive ¹⁹F-NMR probe for studying protein conformation and interactions.[4] The incorporation of this D-amino acid analog combines the benefits of enhanced stability and a powerful biophysical handle.
The methodology described herein relies on the principles of genetic code expansion, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair to hijack the cellular translation machinery for the site-specific insertion of D-TFPA in response to a nonsense codon, typically the amber stop codon (UAG).[5][6][7]
Core Principle: The Orthogonal Translation System
The central tenet of site-specific ncAA incorporation is the creation of an orthogonal translation system that operates in parallel with, but independently of, the host cell's endogenous translational machinery.[1][5][8] This system comprises two key components:
-
An Orthogonal Aminoacyl-tRNA Synthetase (O-aaRS): This enzyme is engineered to specifically recognize and charge a desired ncAA, in this case, D-TFPA. Crucially, it must not recognize any of the 20 canonical amino acids.
-
An Orthogonal tRNA (O-tRNA): This tRNA is not recognized by any of the host cell's endogenous aaRSs but is specifically acylated by the O-aaRS with the ncAA. The anticodon of this tRNA is mutated to recognize a nonsense codon, such as the amber stop codon UAG.[9]
When these two components are introduced into a host cell along with a gene of interest containing a UAG codon at the desired incorporation site, the O-aaRS charges the O-tRNA with D-TFPA. The ribosome then incorporates this D-TFPA-O-tRNA at the UAG codon, allowing the synthesis of a full-length protein containing the ncAA at the specified position.
For the incorporation of D-phenylalanine analogs, engineered variants of the Methanosarcina mazei pyrrolysyl-tRNA synthetase (PylRS) have shown significant promise due to their remarkable substrate polyspecificity.[2][10] Specifically, a mutant designated as DFRS2 has been reported to be capable of incorporating D-phenylalanine analogs into proteins in vivo.[2] Another PylRS mutant with N346A/C348A mutations has also demonstrated broad substrate specificity for phenylalanine derivatives.[7][11][12]
Experimental Workflow Overview
The successful incorporation of D-TFPA into a target protein involves a multi-step process, from the initial plasmid design to the final verification of incorporation. The following diagram illustrates the general workflow.
Caption: General experimental workflow for D-TFPA incorporation.
Detailed Protocols
Part 1: Plasmid System and Host Strain
-
Plasmids: A two-plasmid system is typically employed.
-
Expression Plasmid: This plasmid carries the gene of interest with an in-frame amber (TAG) codon at the desired site for D-TFPA incorporation. It is advisable to include an affinity tag (e.g., a hexahistidine tag) to facilitate protein purification.[13][14]
-
Orthogonal System Plasmid: This plasmid encodes the engineered aminoacyl-tRNA synthetase (e.g., DFRS2 or N346A/C348A PylRS) and one or more copies of the orthogonal tRNA (e.g., tRNAPylCUA).[4] A commonly used plasmid for this purpose is the pEVOL vector.
-
-
Host Strain: E. coli strains such as BL21(DE3) are suitable for protein expression.
Part 2: Protein Expression and D-TFPA Incorporation
-
Transformation: Co-transform the expression plasmid and the orthogonal system plasmid into competent E. coli BL21(DE3) cells. Plate on LB agar containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotics. Grow overnight at 37°C with shaking.
-
Expression Culture:
-
Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Simultaneously, add This compound to a final concentration of 1-2 mM. It is recommended to prepare a concentrated stock solution of D-TFPA in a suitable solvent (e.g., 1 M NaOH, then neutralize with HCl) and filter-sterilize it before adding to the culture.
-
Continue to grow the culture at a reduced temperature, such as 20-25°C, for 16-20 hours to enhance protein folding and solubility.
-
Part 3: Protein Purification
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble protein fraction.
-
Affinity Chromatography: Purify the target protein from the soluble lysate using an appropriate affinity chromatography method based on the engineered tag (e.g., Ni-NTA resin for His-tagged proteins).
-
Dialysis: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
Part 4: Verification of D-TFPA Incorporation
Confirmation of successful and site-specific incorporation of D-TFPA is a critical step.
-
SDS-PAGE and Western Blotting:
-
Analyze the purified protein by SDS-PAGE. Successful incorporation of D-TFPA should result in the expression of a full-length protein, whereas in the absence of D-TFPA, only a truncated product should be observed (if any, due to nonsense-mediated decay).
-
Western blotting using an antibody against the affinity tag can further confirm the expression of the full-length protein.
-
-
Mass Spectrometry: This is the most definitive method to verify the incorporation of the ncAA.[15]
-
Intact Protein Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact protein can be used to determine its molecular weight. The observed mass should correspond to the theoretical mass of the protein with D-TFPA incorporated.
-
Proteolytic Digestion and Tandem MS (MS/MS): For more precise verification, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS. This will allow for the identification of the specific peptide containing D-TFPA and confirm its exact location within the protein sequence.[16]
-
| Verification Method | Expected Outcome with Successful D-TFPA Incorporation |
| SDS-PAGE | A protein band corresponding to the full-length protein. |
| Western Blot | A positive signal for the full-length protein using an anti-tag antibody. |
| ESI-MS (Intact Protein) | The measured molecular weight matches the calculated mass of the protein with D-TFPA. |
| LC-MS/MS (Peptide) | Identification of the peptide containing D-TFPA, confirming site-specificity. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no expression of full-length protein | 1. Inefficient amber suppression. 2. Toxicity of D-TFPA. 3. Instability of the O-aaRS or O-tRNA. | 1. Increase the concentration of D-TFPA. Use a host strain with a lower release factor 1 activity. 2. Lower the expression temperature and/or IPTG concentration. 3. Use a plasmid with a stronger promoter for the orthogonal system components. |
| High background of truncated protein | Competition from release factor 1 (RF1) at the UAG codon. | Use an E. coli strain with a deleted or down-regulated RF1 gene. |
| Misincorporation of canonical amino acids | The O-aaRS recognizes a canonical amino acid. | Perform negative selection during the evolution of the O-aaRS to ensure its orthogonality. |
| Insolubility of the expressed protein | The incorporated D-TFPA disrupts proper protein folding. | Optimize expression conditions (lower temperature, different host strain). Co-express molecular chaperones. |
Molecular Mechanism of D-TFPA Incorporation
The following diagram illustrates the key molecular events in the site-specific incorporation of D-TFPA.
Caption: Mechanism of orthogonal translation for D-TFPA incorporation.
Conclusion
The site-specific incorporation of this compound represents a powerful strategy for enhancing the therapeutic potential and enabling detailed biophysical studies of proteins. By leveraging an engineered orthogonal pyrrolysyl-tRNA synthetase/tRNA pair, researchers can readily produce proteins with this unique D-amino acid at desired positions. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this technology, paving the way for the development of novel protein-based drugs and research tools.
References
-
Cell-free co-production of an orthogonal transfer RNA activates efficient site-specific non-natural amino acid incorporation. Oxford Academic. [Link]
-
An archaebacteria-derived glutamyl-tRNA synthetase and tRNA pair for unnatural amino acid mutagenesis of proteins in Escherichia coli. PMC. [Link]
-
Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS. [Link]
-
Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. PMC. [Link]
- Orthogonal translation components for the in vivo incorporation of unnatural amino acids.
-
Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. ACS Publications. [Link]
-
Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. PMC. [Link]
-
Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids. Frontiers in Bioengineering and Biotechnology. [Link]
-
Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. NIH. [Link]
-
MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. ACS Publications. [Link]
-
The de novo engineering of pyrrolysyl-tRNA synthetase for genetic incorporation of L-phenylalanine and its derivatives. PubMed. [Link]
-
MS-READ: Quantitative Measurement of Amino Acid Incorporation. PMC. [Link]
-
Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Publications. [Link]
-
Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using a Single Pyrrolysyl-tRNA Synthetase Mutant. ResearchGate. [Link]
-
Expanding the genetic code: phage-driven evolution of pyrrolysyl-synthetase for site-specific incorporation of synthetic phenylalanine and tyrosine derivatives. Frontiers. [Link]
-
Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. PMC. [Link]
-
Engineered triply orthogonal pyrrolysyl–tRNA synthetase/tRNA pairs enable the genetic encoding of three distinct non-canonical amino acids. ResearchGate. [Link]
-
Overcoming challenges in engineering the genetic code. PMC. [Link]
-
Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. PMC. [Link]
-
Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PMC. [Link]
-
Engineering mutually orthogonal PylRS/tRNA pairs for dual encoding of functional histidine analogues. ResearchGate. [Link]
-
Genetic Code Expansion: A Brief History and Perspective. ACS Publications. [Link]
-
Making Sense of “Nonsense” and More: Challenges and Opportunities in the Genetic Code Expansion, in the World of tRNA Modifications. MDPI. [Link]
-
Genetic Code Expansion: A Brief History and Perspective. PMC. [Link]
-
Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. PubMed Central. [Link]
-
A time-efficient workflow to purify a library of alanine mutants of surface-exposed residues of the domain III of the envelope protein of dengue virus serotype 1. NIH. [Link]
-
L-(3,4,5-Trifluorophenyl)-alanine. Oakwood Chemical. [Link]
-
Genetic incorporation of d-amino acids into green fluorescent protein based on polysubstrate specificity. RSC Publishing. [Link]
-
Engineering proteins for purification. PubMed. [Link]
-
Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. [Link]
Sources
- 1. An archaebacteria-derived glutamyl-tRNA synthetase and tRNA pair for unnatural amino acid mutagenesis of proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Rational design of the genetic code expansion toolkit for in vivo encoding of D-amino acids [frontiersin.org]
- 3. Protein Expression and Purification - Mendeley Data [data.mendeley.com]
- 4. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP2380982A1 - Orthogonal translation components for the in vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 7. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Pyrrolysyl-tRNA Synthetase: an ordinary enzyme but an outstanding genetic code expansion tool - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A time-efficient workflow to purify a library of alanine mutants of surface-exposed residues of the domain III of the envelope protein of dengue virus serotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering proteins for purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Incorporating D-(3,4,5-Trifluorophenyl)-alanine in SPPS
Welcome to the technical support center for the seamless integration of D-(3,4,5-Trifluorophenyl)-alanine into your Solid-Phase Peptide Synthesis (SPPS) workflows. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this fluorinated amino acid. The trifluorophenyl moiety, while offering significant advantages in modulating peptide properties, introduces steric and electronic factors that require careful consideration during synthesis.[][2] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure successful peptide synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when incorporating this compound?
A1: Low coupling efficiency is the most common challenge and stems from two primary factors:
-
Steric Hindrance: The bulky trifluorophenyl group can physically obstruct the approach of the activated carboxyl group to the resin-bound free amine, slowing down the reaction rate.[3]
-
Electronic Effects: The highly electronegative fluorine atoms have a strong electron-withdrawing effect.[2] This reduces the nucleophilicity of the N-terminal amine of the incoming amino acid and can also decrease the reactivity of its carboxyl group upon activation.[2]
To overcome this, a combination of optimized coupling reagents and reaction conditions is recommended. Standard carbodiimide reagents like DCC may prove inefficient.[4]
Q2: What are the recommended coupling reagents for this compound?
A2: For sterically hindered amino acids like this compound, more potent coupling reagents are necessary.[4] Uronium/aminium or phosphonium salt-based reagents are highly effective.[5]
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium | High reactivity, effective for sterically hindered couplings, low racemization.[5] |
| HBTU | Uronium | Similar to HATU, widely used and effective. |
| PyAOP | Phosphonium | Very high reactivity, suitable for challenging couplings.[5] |
| COMU | Uronium | High efficiency comparable to HATU, with improved safety and solubility profile.[4][6] |
Always use an appropriate base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in conjunction with these reagents to facilitate the activation of the amino acid.[5]
Q3: I'm seeing a significant number of deletion sequences in my final peptide. What could be the cause?
A3: Deletion sequences are a direct consequence of incomplete coupling of an amino acid in the sequence, in this case, likely the this compound. If the subsequent amino acid is added, it will couple to the unreacted N-terminus from the previous cycle, resulting in a peptide missing the intended fluorinated residue. To mitigate this, consider the following:
-
Double Coupling: Perform the coupling step for this compound twice before proceeding to the next amino acid.
-
Extended Coupling Times: Increase the reaction time for the coupling of the fluorinated amino acid to allow for complete reaction.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly enhance the efficiency of difficult couplings, including those involving sterically hindered amino acids.[3]
Q4: Are there specific challenges associated with the deprotection of the Fmoc group from this compound?
A4: While less common than coupling issues, challenges during Fmoc deprotection can arise. The electronic environment created by the trifluorophenyl ring can potentially influence the stability of the Fmoc group. If you suspect incomplete deprotection (which would also lead to deletion sequences), you can try:
-
Extended Deprotection Time: Increase the duration of the piperidine treatment.
-
Use of DBU: For particularly difficult deprotections, adding a small percentage of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can be effective. However, use this with caution as it can increase the risk of aspartimide formation if Asp residues are present in your sequence.[7]
Q5: My peptide containing this compound is difficult to purify due to aggregation. What can I do?
A5: The incorporation of fluorinated amino acids often increases the hydrophobicity of the peptide, which can lead to aggregation and poor solubility.[2][8] This makes both the synthesis on the solid support and the subsequent purification challenging.
-
"Difficult Sequence" Protocols: Employ protocols designed for hydrophobic peptides. This may involve using specialized solvents or additives during synthesis.
-
Chaotropic Agents: During purification, the use of chaotropic agents like guanidinium chloride or urea in the mobile phase can help to disrupt aggregates and improve peak shape in HPLC.
-
Solvent Choice: Experiment with different solvent systems for purification. Acetonitrile is standard, but for highly hydrophobic peptides, solvents like isopropanol might be beneficial.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
Issue 1: Incomplete Coupling Detected by Ninhydrin Test
The Kaiser (ninhydrin) test remains positive after the coupling of this compound, indicating unreacted free amines.
Caption: Troubleshooting workflow for a positive ninhydrin test.
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin three times with DMF.
-
Prepare a fresh solution of this compound, your chosen coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in DMF.
-
Add this solution to the reaction vessel and allow it to react for the standard coupling time (or longer).
-
Drain the vessel and wash thoroughly with DMF before performing the ninhydrin test again.
Issue 2: Final Peptide Mass is Incorrect (Deletion of this compound)
Mass spectrometry analysis of the crude product shows a significant peak corresponding to the desired peptide minus the mass of the this compound residue.
This points to a failure in either the coupling of the fluorinated amino acid or the deprotection of the preceding residue.
Caption: Addressing the root causes of deletion sequences.
-
Reagent Preparation:
-
Dissolve 4 equivalents of Fmoc-D-(3,4,5-Trifluorophenyl)-alanine-OH in DMF.
-
Dissolve 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution.
-
-
Activation: Add the HATU solution to the amino acid/DIPEA mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin and react for 1-2 hours. For particularly difficult sequences, this time can be extended.
-
Monitoring: After the coupling, perform a ninhydrin test to confirm completion.
Issue 3: Side Reactions During Final Cleavage and Deprotection
The presence of the electron-withdrawing trifluorophenyl ring can potentially alter the acid-lability of certain side-chain protecting groups or increase the susceptibility of the peptide to side reactions during TFA cleavage.
For peptides containing this compound, a standard cleavage cocktail with scavengers is typically sufficient. However, careful selection of scavengers is important.
General Purpose Cleavage Cocktail (Reagent B):
| Component | Percentage | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleaves the peptide from the resin and removes most side-chain protecting groups.[9] |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger, particularly effective in preventing side reactions with Trp and Met.[10] |
| Water | 2.5% | Suppresses t-butylation of Trp.[9] |
Considerations:
-
If your peptide is rich in arginine residues protected with Pbf or Pmc groups, you may need to extend the cleavage time to ensure complete deprotection.[9]
-
Always perform the cleavage reaction in a well-ventilated fume hood and add the cold ether slowly to precipitate the peptide.[11]
References
- Vertex AI Search. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Vertex AI Search. (2026, January 6). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BOC Sciences.
- Taylor & Francis Online. (2025, December 18). Utility of fluorinated α-amino acids in development of therapeutic peptides.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- PubMed. (2016, June 7). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine.
- Wiley Online Library. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection.
- PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids.
- Gordon Research Conferences. (2023, August 13). Fluorinated amino acids as orthogonal tools in peptide and protein engineering.
- Aapptec Peptides. Amino Acid Sidechain Deprotection.
- PubMed.
- PubMed. (1988, December). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups.
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Semantic Scholar. (2003, November 7).
- PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- Request PDF. (2025, August 6). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine).
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- YouTube. (2024, May 24). Lec11 - Formation of the Peptide Bond and Protecting Groups.
- University of the Pacific Scholarly Commons. (2025, April 5). Synthesis of Alanine-Containing Peptides.
- ResearchGate. (2020, December 22).
- Mesa Labs. SPPS Tips For Success Handout.
Sources
- 2. tandfonline.com [tandfonline.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.globalso.com [file.globalso.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. Scholarly Commons - Research & Creativity Showcase: Synthesis of Alanine-Containing Peptides [scholarlycommons.pacific.edu]
- 11. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling Conditions for Fmoc-D-(3,4,5-Trifluorophenyl)-alanine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing the coupling of Fmoc-D-(3,4,5-Trifluorophenyl)-alanine. This guide is designed to provide in-depth, experience-driven advice to overcome the unique challenges presented by this sterically hindered and electron-deficient amino acid. The question-and-answer format directly addresses common issues to help you achieve high-yield, high-purity peptide synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-D-(3,4,5-Trifluorophenyl)-alanine considered a "difficult" amino acid to couple?
A1: The difficulty in coupling Fmoc-D-(3,4,5-Trifluorophenyl)-alanine stems from two primary chemical characteristics:
-
Steric Hindrance: The bulky 3,4,5-trifluorophenyl side chain physically obstructs the approach of the incoming amine to the activated carboxylic acid, slowing down the reaction kinetics. This can lead to incomplete coupling reactions.[1]
-
Electron-Withdrawing Effects: The three fluorine atoms are highly electronegative, pulling electron density away from the aromatic ring and, by extension, from the alpha-carbon and the carboxyl group.[2][3] This electronic effect can influence the reactivity of the carboxyl group during activation and coupling.
Q2: My standard coupling protocol (e.g., HBTU/DIPEA) is giving low yields. What is the first thing I should change?
A2: If your standard protocol is failing, the most impactful first step is to switch to a more potent coupling reagent. For sterically hindered amino acids, uronium/aminium salt-based reagents are generally more effective than older carbodiimide-based methods.[4]
Consider upgrading your reagent in the following order of increasing reactivity:
-
HBTU/HCTU: Good starting points, but may be insufficient.
-
HATU: Generally the most effective choice for difficult couplings due to the formation of a highly reactive OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction.[5]
-
COMU: A modern alternative with reactivity comparable to HATU. It incorporates the Oxyma Pure leaving group, which is a safer alternative to the potentially explosive HOBt or HOAt.[5]
Q3: Should I be concerned about racemization with this amino acid?
A3: Yes, racemization is a significant concern, especially when using highly activating coupling conditions. The electron-withdrawing nature of the trifluorophenyl group can increase the acidity of the alpha-proton, making it more susceptible to abstraction by the base, which leads to racemization.[5]
To mitigate this risk:
-
Use a weaker base: If racemization is suspected, consider replacing a strong base like N,N-Diisopropylethylamine (DIPEA) with a weaker base such as N-methylmorpholine (NMM) or sym-collidine.[5]
-
Minimize pre-activation time: While pre-activation is often recommended, prolonged exposure of the activated amino acid to the base before the amine is introduced can increase the window for racemization.[6]
Q4: How can I monitor the progress of my coupling reaction to know if it has gone to completion?
A4: Real-time or near-real-time monitoring is crucial for optimizing difficult couplings. Several methods are available:
-
Kaiser Test: A qualitative test for the presence of primary amines on the solid-phase support. A positive (blue) result indicates incomplete coupling.[7] Note that this test is not reliable for secondary amines like proline.
-
HPLC Analysis of a Cleaved Sample: A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC. This will show the ratio of the desired product to unreacted starting material (deletion sequences).[8][9] This is the most quantitative method.
-
Flow-Based Monitoring: Some automated synthesizers can monitor pressure changes or UV absorbance of the Fmoc deprotection solution in real-time, which can indicate issues like resin aggregation that are often associated with incomplete couplings.[10]
Section 2: Troubleshooting Guide
Issue 1: Low Coupling Efficiency and Presence of Deletion Sequences
You observe a significant peak corresponding to the peptide minus the D-(3,4,5-Trifluorophenyl)-alanine residue in your HPLC analysis.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for low coupling efficiency.
Detailed Recommendations
-
Reagent Potency: As outlined in the FAQs, switching to a more powerful coupling reagent like HATU or COMU is the primary solution.[5] These reagents generate more reactive esters, which can overcome the steric barrier.
-
Stoichiometry: For difficult couplings, increasing the excess of the amino acid and coupling reagent is often necessary. A typical starting point is 1.5-2 equivalents, but for this residue, using 3-5 equivalents may be required.
-
Double Coupling: If a single coupling is incomplete, a second coupling with a fresh solution of the activated amino acid should be performed. The reaction time for the second coupling can be extended.[1]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is standard, but for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties.[11]
Issue 2: Racemization Detected by Chiral HPLC or NMR
You observe a diastereomeric impurity, indicating that the D-amino acid has epimerized to the L-form during coupling.
Root Cause Analysis & Solution Workflow
Caption: Troubleshooting workflow for racemization.
Detailed Recommendations
-
Base Selection: The choice of base is critical. While DIPEA is a common choice, its strong basicity can promote racemization. Switching to NMM or, for particularly sensitive cases, the even weaker base sym-collidine, is highly recommended.[5]
-
Order of Addition: The order in which reagents are added can influence side reactions. The generally accepted best practice for HATU is to pre-activate the carboxylic acid with HATU and the base for a few minutes before adding the amine.[6][12] This prevents the HATU from reacting with the free amine. However, if racemization persists, an alternative is to add the coupling reagent last to a mixture of the acid, amine, and base.
-
Temperature Control: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can help to minimize racemization by slowing down the rate of enolization.[6]
Section 3: Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended as a starting point for coupling Fmoc-D-(3,4,5-Trifluorophenyl)-alanine.
-
Resin Preparation: Swell the peptide-resin in anhydrous DMF for 30-60 minutes.[13]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A standard procedure is a quick 3-minute treatment, followed by a drain and a second 10-15 minute treatment.[13]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[13]
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-(3,4,5-Trifluorophenyl)-alanine (3 eq.), HATU (2.95 eq.), and HOAt (3 eq.) in DMF. Add DIPEA or NMM (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test. If the test is positive, proceed to a second coupling (Step 7).[7]
-
Second Coupling (Optional): Prepare a fresh solution of activated amino acid as in Step 4 and repeat the coupling for another 2 hours.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) and then Dichloromethane (DCM) (3 times) before proceeding to the next cycle.
Protocol 2: Monitoring Coupling Efficiency by HPLC
This protocol allows for the quantitative assessment of the coupling reaction.
-
Sample Collection: After the coupling reaction is complete (and before the next Fmoc deprotection), remove a small sample of the peptide-resin (approx. 5-10 mg).
-
Washing: Wash the resin sample thoroughly with DMF and DCM, then dry it under vacuum.
-
Cleavage: Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water). Add this cocktail to the dried resin sample and allow it to react for 2-3 hours at room temperature.[14]
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Sample Preparation: Dry the peptide pellet and dissolve it in a suitable solvent for HPLC analysis (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto a C18 reverse-phase HPLC column and run a standard gradient. Compare the peak area of the desired product with any peaks corresponding to deletion sequences to calculate the coupling efficiency.[8]
Data Summary Table
| Parameter | Standard Protocol | Recommended Starting Point | Troubleshooting Option |
| Coupling Reagent | HBTU / DIC | HATU / COMU | PyBOP / PyAOP[5] |
| Equivalents (AA) | 1.5 - 2 | 3 | 4 - 5 |
| Equivalents (Reagent) | 1.5 - 2 | 2.95 (if HATU) | 4 - 5 |
| Base | DIPEA | DIPEA / NMM | NMM / sym-collidine[5] |
| Equivalents (Base) | 3 - 4 | 6 | 8 - 10 |
| Solvent | DMF | DMF | NMP[11] |
| Time | 1 - 2 hours | 2 - 4 hours | 2 x 2 hours (Double Couple) |
| Temperature | Room Temp | Room Temp | 0 °C to Room Temp[6] |
References
- BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Fmoc Deprotection in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- BenchChem. (n.d.). Optimizing reaction conditions for coupling to carboxylic acids.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- Organic & Biomolecular Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. RSC Publishing. DOI:10.1039/C5OB02129D.
- BenchChem. (n.d.). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
- Albericio, F., & Carpino, L. A. (2023). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 27(5), 982-992.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Demers, S. M., et al. (2007). Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. PubMed.
- PubMed. (2010). The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates.
- BenchChem. (n.d.). Application Notes and Protocols: Fmoc-L-3-Trifluoromethylphenylalanine in Medicinal Chemistry.
- PubMed. (2011). Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives.
- ChemRxiv. (n.d.). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis.
- (n.d.). Optimizing Peptide Coupling: Key Techniques.
- Reddit. (n.d.). HATU coupling - what's the best order? : r/Chempros.
- Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Collins, J. M., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Mesa Labs. (n.d.). SPPS Tips For Success Handout.
- The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- The Royal Society of Chemistry. (2022). Green Chemistry - In situ Fmoc removal. Green Chemistry, 24, 4887-4896.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpt.com [jpt.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. bachem.com [bachem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
troubleshooting low yield in peptide synthesis with D-amino acids
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for researchers encountering low yields during solid-phase peptide synthesis (SPPS) involving D-amino acids. As peptides containing D-amino acids are increasingly vital for therapeutic development due to their enhanced stability against enzymatic degradation, mastering their synthesis is crucial. This document offers field-proven insights and validated protocols to help you diagnose and resolve common synthetic challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my peptide yield significantly lower when incorporating D-amino acids compared to a similar all-L-amino acid sequence?
Low yield is a common challenge when introducing D-amino acids into a growing peptide chain composed of L-amino acids. The primary cause is steric hindrance. The side chains of the incoming D-amino acid and the C-terminal L-amino acid on the resin can clash, creating an energetically unfavorable transition state for the coupling reaction. This slows down the reaction rate, leading to incomplete coupling and the accumulation of deletion sequences, which ultimately lowers the final yield of the target peptide.[1] Furthermore, the altered stereochemistry can disrupt favorable secondary structures that otherwise facilitate efficient synthesis, potentially leading to peptide aggregation on the resin.[2][3]
Q2: Which coupling reagent is considered best for difficult couplings involving D-amino acids?
There is no single "best" reagent, as the choice depends on the specific sequence. However, for sterically hindered couplings, aminium/uronium salt-based reagents are generally superior to carbodiimides. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents, especially for difficult sequences.[4][5] Its high reactivity is due to the formation of a highly reactive OAt-ester intermediate, which is further assisted by the pyridine nitrogen.[5] Other powerful alternatives include HCTU and PyAOP . For sequences prone to epimerization, DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is an excellent choice as it is known to cause very little racemization.[6]
Q3: How can I be certain that the low yield isn't due to epimerization of my D-amino acid?
Epimerization is a critical side reaction where the stereocenter of an amino acid inverts (e.g., a D-amino acid inverting to an L-amino acid).[7][8] This not only reduces the yield of your desired diastereomer but also creates a purification nightmare due to the high similarity of the epimers.[9] To diagnose this, you must use chiral analytical techniques on the cleaved peptide. The most common methods include:
-
Chiral HPLC: Using a chiral stationary phase column can separate the desired peptide from its epimeric impurity.[10]
-
Mass Spectrometry (MS/MS): While diastereomers have the same mass, their fragmentation patterns can sometimes differ. More advanced ion mobility spectrometry (IMS-MS) can separate epimers based on their shape in the gas phase.[11]
-
Amino Acid Analysis (AAA) after Hydrolysis: The peptide can be hydrolyzed, and the resulting amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by HPLC to determine the enantiomeric ratio of each amino acid.[12][13]
Section 2: In-Depth Troubleshooting Workflow
Low peptide yield is a symptom that can point to several underlying causes. This workflow provides a systematic approach to diagnose and resolve the issue.
Diagnostic Workflow for Low Yield SPPS
This decision tree outlines a logical path for troubleshooting. Start by performing a test cleavage on a small amount of resin to confirm if any target peptide was synthesized.
Caption: Troubleshooting Decision Tree for Low Peptide Yield.
Problem Area 1: Incomplete Coupling
A positive Kaiser test after a coupling step is a clear indicator that the reaction has failed to go to completion.[14] This is the most common failure point when incorporating D-amino acids.
Primary Cause: Steric Hindrance
The spatial arrangement of a D-amino acid relative to the L-amino acids in the growing chain can create a physical barrier to the formation of the peptide bond. This is especially problematic for bulky amino acids (e.g., D-Val, D-Ile) or when coupling to a bulky residue on the chain.[1][15]
Solutions & Protocols
-
Increase Reagent Concentration: A simple first step is to increase the concentration of the amino acid and coupling reagent solutions (e.g., from 0.2 M to 0.5 M).[15] This drives the bimolecular reaction forward according to Le Châtelier's principle.
-
Extend Coupling Time: For difficult couplings, extending the reaction time from the standard 30-60 minutes to 2-4 hours can significantly improve completeness.
-
Implement a Double Coupling Protocol: This is a highly effective and widely used strategy.
Protocol: Standard Double Coupling
-
Perform the first coupling reaction as usual (e.g., 3-5 equivalents of Fmoc-D-amino acid and coupling reagent for 45 minutes).
-
Drain the reaction vessel.
-
Do not perform a deprotection step.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts.
-
Repeat the coupling step with a fresh solution of activated amino acid.
-
After the second coupling, wash the resin and proceed with the synthesis.[15][16]
-
-
Switch to a More Powerful Coupling Reagent: If standard reagents like HBTU are failing, switch to a more potent one.
Coupling Reagent Selection
The choice of coupling reagent and additives is critical for success. The table below compares common options.
| Reagent | Class | Relative Speed | Racemization Risk | Key Advantages & Considerations |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective. OxymaPure is a superior alternative to HOBt, showing high reactivity and low racemization.[4] |
| HBTU/HCTU | Aminium/Uronium | Fast | Low-Moderate | HBTU is a workhorse reagent. HCTU is more reactive due to the chlorine on the benzotriazole.[5] Can cause guanidinylation of the N-terminus if used improperly.[17] |
| HATU | Aminium/Uronium | Very Fast | Very Low | Considered the gold standard for difficult couplings due to the formation of highly reactive OAt esters.[5][18] More expensive. |
| PyBOP | Phosphonium | Fast | Low | Byproducts are less hazardous than those from BOP. Does not cause guanidinylation side reactions, making it safer for excess use.[6] |
| DEPBT | Phosphonium | Moderate | Extremely Low | Excellent choice for coupling amino acids that are highly prone to epimerization.[6] |
Problem Area 2: On-Resin Aggregation
Even if individual coupling reactions are efficient, the overall yield can be compromised by peptide aggregation. The incorporation of a D-amino acid can alter the peptide's secondary structure, sometimes promoting the formation of intermolecular β-sheets that cause the resin beads to clump together.[3] This physically blocks reagents from reaching the reactive sites.
Symptoms:
-
Resin beads appear clumped or shrunken.
-
Poor solvent flow during washes.
-
Broadening of UV deprotection peaks in automated synthesizers.[3]
-
Kaiser test gives a false negative (resin is white/yellow, but subsequent coupling fails).
Solutions:
-
Solvent Choice: Switch the primary synthesis solvent from DMF to N-methyl-2-pyrrolidone (NMP), which has better solvating properties. Adding up to 20% Dimethyl Sulfoxide (DMSO) can also help break up secondary structures.
-
Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M) to the coupling mixture can disrupt hydrogen bonding and improve reaction efficiency.
-
Elevated Temperature: Performing the coupling and deprotection steps at an elevated temperature (e.g., 50-75°C) can provide enough energy to overcome kinetic barriers and disrupt aggregation. This is a standard feature on many modern microwave peptide synthesizers.
Problem Area 3: Epimerization During Activation
Epimerization is the unwanted conversion of your D-amino acid to its L-counterpart. This side reaction primarily occurs during the amino acid activation step, before it couples to the resin-bound peptide.[7][19]
Mechanism of Epimerization via Oxazolone Formation
The activated amino acid can cyclize to form an oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be abstracted by a base (like DIEA). Reprotonation can occur from either face, leading to a mix of D and L isomers.
Caption: Key pathway for epimerization during amino acid activation.
Solutions & Protocols
-
Minimize Pre-activation Time: The longer the activated amino acid exists in solution before coupling, the higher the risk of epimerization.[19] Add the coupling reagent to the amino acid/base mixture immediately before transferring it to the reaction vessel.
-
Use a Weaker Base: While DIEA is common, a less hindered base like N-methylmorpholine (NMM) can sometimes reduce the rate of proton abstraction.
-
Choose Additives Wisely: Using additives like HOAt or OxymaPure instead of HOBt can suppress epimerization by accelerating the desired coupling reaction, thereby reducing the lifetime of the activated intermediate.[4][19]
Protocol: Low-Epimerization Coupling
-
In a separate vial, dissolve the Fmoc-D-amino acid (3 eq) and OxymaPure (3 eq) in a minimal volume of DMF.
-
Add DIC (3 eq) to the vial and vortex briefly.
-
Immediately transfer the activation mixture to the deprotected peptide-resin.
-
Add the base (e.g., DIEA, 6 eq) to the reaction vessel and begin mixing. This in situ neutralization protocol minimizes the time the activated acid spends in a basic environment before reacting.
-
Section 3: Analytical Verification
After synthesis and cleavage, it is essential to verify the product.
Protocol: Test Cleavage and Analysis
-
Take a small sample of dried peptide-resin (10-20 mg).
-
Place it in a microcentrifuge tube.
-
Add 200 µL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water).
-
Let the tube stand at room temperature for 2-3 hours.
-
Precipitate the cleaved peptide by adding 1.5 mL of cold diethyl ether.
-
Centrifuge, decant the ether, and dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS.[14]
Interpreting the Data:
-
LC (HPLC/UPLC): Look for a major peak corresponding to your product. Multiple peaks may indicate deletion sequences, epimers, or other side products.[12]
-
MS: Confirm that the mass of the major peak matches the theoretical molecular weight of your target peptide. The presence of masses corresponding to deletions (missing one or more amino acids) confirms incomplete coupling at those steps.
By systematically working through these diagnostic steps and applying the recommended protocols, researchers can effectively troubleshoot and overcome the challenges associated with incorporating D-amino acids, ultimately leading to higher yields and purer final products.
References
- Zhang, Z., et al. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
-
Yazid, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Yazid, A., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Yazid, A., et al. (2023). Epimerisation in Peptide Synthesis. ResearchGate. [Link]
-
Li, L., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
Afonso, C., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]
-
Lardi, M., et al. (2024). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
ResearchGate. (2016). How to verify location of D- and L- amino acid in a peptide sequence?. ResearchGate Q&A. [Link]
-
Denton, E. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Katritzky, A. R., et al. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF on ResearchGate. [Link]
-
Imai, K., et al. (1996). Analytical Chemistry and Biochemistry of D-Amino Acids. ResearchGate. [Link]
-
Armstrong, D. W., et al. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. mdpi.com [mdpi.com]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biosynth.com [biosynth.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. chemistry.du.ac.in [chemistry.du.ac.in]
- 19. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
Technical Support Center: Chiral Integrity of D-(3,4,5-Trifluorophenyl)-alanine
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Synthesis Division Subject: Technical Guide for Preventing Racemization of D-(3,4,5-Trifluorophenyl)-alanine During Synthesis and Coupling Reactions
This technical support guide addresses the critical issue of maintaining the stereochemical purity of this compound during synthetic manipulations. Due to the unique electronic properties of the trifluorophenyl moiety, this valuable non-proteinogenic amino acid presents specific challenges regarding racemization. This document provides in-depth troubleshooting advice, detailed protocols, and the chemical principles underlying our recommendations to ensure the chiral integrity of your final products.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly susceptible to racemization?
A1: The susceptibility to racemization stems from the increased acidity of the proton on the alpha-carbon (the chiral center). This is a direct consequence of the strong electron-withdrawing inductive effect of the 3,4,5-trifluorophenyl ring.[1][2][3] Electron-withdrawing groups stabilize the planar carbanion intermediate that forms when the alpha-proton is removed, thereby lowering the energy barrier for its formation and increasing the rate of racemization, especially under basic conditions.[2]
There are two primary mechanisms through which this racemization occurs:
-
Direct Enolization: A base directly removes the acidic alpha-proton to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of D and L enantiomers. The electron-withdrawing nature of the trifluorophenyl group makes this pathway more favorable than for non-fluorinated phenylalanine.
-
Oxazolone (Azlactone) Formation: During carboxyl group activation (e.g., for peptide coupling or other derivatizations), the N-acyl protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The alpha-proton of the oxazolone is highly acidic and readily abstracted. The resulting achiral enol can be protonated from either side, leading to racemization upon ring-opening by a nucleophile.[4] This is a major pathway for racemization during peptide synthesis.
Q2: I am synthesizing this compound from scratch using a chemical route. At which stages should I be most concerned about racemization?
A2: The highest risk of racemization during de novo synthesis often occurs in methods that generate racemizable intermediates. A classic example is the Erlenmeyer-Plöchl synthesis, which proceeds through an oxazolone intermediate.[4] While effective for creating the amino acid backbone, this method inherently risks the loss of stereochemical control if not carefully managed. If your synthesis involves activating the carboxyl group of an N-acyl protected intermediate, especially under basic and/or high-temperature conditions, the risk of racemization via oxazolone formation is significant. Biocatalytic routes, such as those using D-amino acid dehydrogenases or transaminases, are excellent alternatives for establishing the D-configuration with high fidelity, circumventing the issues of chemical racemization.[5][6][7]
Q3: I am using this compound in a solid-phase peptide synthesis (SPPS) workflow. My final peptide shows a significant diastereomeric impurity. What is the likely cause?
A3: The most probable cause is racemization (epimerization) during the peptide coupling step. When you activate the carboxylic acid of N-terminally protected this compound, it becomes highly susceptible to forming the planar oxazolone intermediate, as described in Q1. Several factors during the coupling cycle can exacerbate this issue:
-
Choice of Base: Strong, sterically unhindered bases like triethylamine (TEA) or excess N,N-diisopropylethylamine (DIPEA) will aggressively abstract the alpha-proton.
-
Coupling Reagent: Carbodiimide reagents like DCC or DIC, when used without a racemization-suppressing additive, are notorious for causing high levels of racemization.
-
Pre-activation Time: Allowing the activated amino acid to sit for an extended period before adding the nucleophile (the resin-bound amine) provides more time for the oxazolone to form and racemize.
-
Temperature: Higher temperatures accelerate the rate of both oxazolone formation and enolization, significantly increasing the risk of epimerization.
Troubleshooting Guide: Mitigating Racemization
This section provides actionable solutions to common problems encountered during the handling of this compound.
Problem 1: Detection of the L-enantiomer after a coupling reaction.
Your chiral HPLC or LC-MS analysis shows a peak corresponding to the peptide containing L-(3,4,5-Trifluorophenyl)-alanine.
Caption: Troubleshooting workflow for epimerization.
-
Optimize Your Base: The choice of base is critical. Strong bases promote racemization.
-
Avoid: Triethylamine (TEA).
-
Use with Caution: N,N-Diisopropylethylamine (DIPEA). Use the minimum stoichiometric amount required.
-
Recommended: Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine . These are less effective at abstracting the alpha-proton.[8]
-
-
Select the Right Coupling Reagent and Additive Combination: This is arguably the most important factor. The goal is to form an active ester intermediate that is less prone to cyclizing into an oxazolone.
-
High-Risk: Using carbodiimides (DCC, DIC) alone.
-
Recommended Combinations: Always use a carbodiimide with a nucleophilic additive. The combination of DIC with OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly effective and a safer alternative to the explosive HOBt. Uronium/aminium salt reagents that incorporate these additives, such as HATU or COMU , are also excellent choices, especially when paired with a hindered base like collidine.[9]
-
-
Control Reaction Conditions:
-
Temperature: Perform all coupling reactions at low temperatures, ideally starting at 0 °C and allowing the reaction to slowly warm to room temperature. Avoid microwave heating for this specific coupling step unless using a validated low-epimerization protocol.
-
Activation Time: Avoid "pre-activation" steps where the activated amino acid is held in solution for several minutes before being added to the amine. Add the coupling reagents directly to the mixture of the protected D-amino acid and the amine component.
-
Table 1: Recommended Reagent Cocktails for Minimizing Racemization
| Reagent Combination | Base | Temperature | Key Advantages |
| DIC / OxymaPure® | NMM or Collidine | 0 °C to RT | Excellent racemization suppression; avoids explosive HOBt/HOAt; urea byproduct is soluble. |
| COMU | Collidine | 0 °C to RT | Fast coupling; incorporates Oxyma moiety directly; low racemization potential. |
| HATU | Collidine or DIPEA | 0 °C to RT | Very efficient coupling; HOAt byproduct actively suppresses racemization. |
| Fmoc-D-Tfp-F (Pentafluorophenyl Ester) | None required | 0 °C to RT | Pre-activated ester is stable and less prone to racemization during coupling. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for solution-phase or solid-phase synthesis where chiral integrity is paramount.
-
Preparation: In a reaction vessel, dissolve the amine component (1.0 eq.) in anhydrous DMF. If it is a salt (e.g., HCl or TFA salt), add N-methylmorpholine (NMM) (1.05 eq.) and stir for 10 minutes at 0 °C.
-
Amino Acid Addition: In a separate flask, dissolve N-protected-D-(3,4,5-Trifluorophenyl)-alanine (1.1 eq.) and OxymaPure® (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Coupling Initiation: Add the amino acid/Oxyma solution to the amine solution at 0 °C.
-
DIC Addition: Add Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-16 hours, monitoring by LC-MS or TLC.
-
Workup: For SPPS, drain the vessel and wash the resin. For solution-phase, filter the diisopropylurea byproduct and proceed with a standard aqueous workup.
Protocol 2: Chiral Purity Analysis by HPLC
This method can be used to determine the ratio of diastereomers in a synthesized peptide.
-
Sample Preparation: Cleave a small sample of the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate with cold ether, centrifuge, and dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) to a concentration of ~1 mg/mL.
-
Chromatography:
-
Column: Chiral C18 column (e.g., Phenomenex Lux or Daicel CHIRALPAK).
-
Mobile Phase: A gradient of Acetonitrile in water with 0.1% TFA is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Analysis: The desired peptide (containing the D-amino acid) and the diastereomeric impurity (containing the L-amino acid) should resolve into two distinct peaks. Integrate the peak areas to calculate the percentage of the undesired epimer.
The key to preventing racemization is to intercept the highly reactive O-acylisourea intermediate (formed from the reaction of the carboxylic acid with a carbodiimide) before it can cyclize to the oxazolone. Additives like HOBt or Oxyma are acidic and nucleophilic, rapidly trapping this intermediate to form a less reactive, more stable active ester. This active ester is still sufficiently electrophilic to react with the amine component to form the desired peptide bond but is significantly less prone to oxazolone formation.
Caption: Interception of the reactive intermediate.
By implementing these optimized protocols and understanding the underlying chemical principles, researchers can confidently synthesize and utilize this compound while preserving its critical stereochemical integrity.
References
-
Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 21(20), 5546-5555. Available from: [Link]
-
Parmeggiani, F., et al. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. IRIS . Available from: [Link]
-
Request PDF. (2019). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. ResearchGate. Available from: [Link]
-
Request PDF. (2014). Efficient stereocontrolled synthesis of sitagliptin phosphate. ResearchGate. Available from: [Link]
-
Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 986-1023. Available from: [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5283. Available from: [Link]
-
Brigaud, T., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 25(17), 3889. Available from: [Link]
-
Kuwata, F., et al. (1998). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (1), 1-5. Available from: [Link]
-
Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456-5459. Available from: [Link]
-
Tolbert, T. J., & Wong, C. H. (2002). Inductive effects in amino acids and peptides: Ionization constants and tryptophan fluorescence. Protein Science, 11(11), 2643-2649. Available from: [Link]
-
Wang, F., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 446-463. Available from: [Link]
-
Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available from: [Link]
-
Yusof, Y., & Abdullah, A. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(14), 4589. Available from: [Link]
-
Reddit. (2021). Can someone clarify why electron withdrawing groups increase acidity? r/Mcat. Available from: [Link]
-
Myers, A. G., et al. (1995). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. Journal of the American Chemical Society, 117(31), 8488-8489. Available from: [Link]
-
Cativiela, C., et al. (2012). Unusually high α-proton acidity of prolyl residues in cyclic peptides. Chemical Science, 3(6), 2013-2020. Available from: [Link]
-
Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1419. Available from: [Link]
-
Saini, N., et al. (2025). Synthesis of Fluorinated Unnatural α-Amino Acid Derivatives. Synfacts, 22(01), 93. Available from: [Link]
-
Macmillan Group, Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Available from: [Link]
-
Thompson, G. N., et al. (1993). Phenylalanine conversion to tyrosine: comparative determination with L-[ring-2H5]phenylalanine and L-[1-13C]phenylalanine as tracers in man. Metabolism, 42(10), 1316-1322. Available from: [Link]
-
Request PDF. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate. Available from: [Link]
-
Farkaš, D., et al. (2023). Comparison of Tandem Mass Spectrometry and the Fluorometric Method—Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. International Journal of Molecular Sciences, 24(3), 2487. Available from: [Link]
-
Hao, B. Y., et al. (2013). Chiral Pool Synthesis of N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine from L-Malic Acids. Bulletin of the Korean Chemical Society, 34(5), 1371-1374. Available from: [Link]
-
Farkaš, D., et al. (2023). Comparison of Tandem Mass Spectrometry and the Fluorometric Method-Parallel Phenylalanine Measurement on a Large Fresh Sample Series and Implications for Newborn Screening for Phenylketonuria. International Journal of Molecular Sciences, 24(3), 2487. Available from: [Link]
-
Suwannachot, Y., & lih-jen, T. (2008). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry, 24(2), 525-532. Available from: [Link]
Sources
- 1. Inductive effects in amino acids and peptides: Ionization constants and tryptophan fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 19F-NMR Signal-to-Noise for Peptides with D-(3,4,5-Trifluorophenyl)alanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating D-(3,4,5-Trifluorophenyl)alanine. This guide is designed to provide in-depth troubleshooting advice and practical solutions to enhance your 19F-NMR signal-to-noise ratio (S/N), ensuring high-quality, reproducible data for your research. The 19F nucleus is a powerful probe for studying peptide structure, dynamics, and interactions due to its high sensitivity and the absence of background signals in biological samples.[1][2] However, achieving optimal S/N can be challenging. This guide will walk you through common issues and their solutions, from sample preparation to data processing.
Troubleshooting Guide: A Question-and-Answer Approach
Here, we address specific problems you might encounter during your 19F-NMR experiments in a direct question-and-answer format.
Question 1: My 19F signal is extremely weak or completely absent. What are the first things I should check?
Answer: A weak or missing signal is a common frustration. The issue can often be traced back to fundamental aspects of your sample or the instrument setup. Here’s a logical workflow to diagnose the problem:
Caption: Initial troubleshooting workflow for weak or absent 19F signal.
-
Sample Concentration: While 19F is a sensitive nucleus, a sufficient concentration of your peptide is crucial. For routine experiments, aim for a concentration of at least 25-100 µM.[3] Below this, you will likely need to significantly increase the number of scans.
-
Probe Tuning and Matching: The NMR probe must be precisely tuned to the 19F frequency.[4][5][6][7] An untuned or mismatched probe will result in inefficient transfer of radiofrequency (RF) power and poor signal detection. Always tune and match the probe with your sample inside the magnet.
-
Verify Experimental Parameters:
-
Spectral Width (SW): The 19F nucleus has a very large chemical shift range.[1][8] Ensure your spectral width is large enough to encompass the expected signals from D-(3,4,5-Trifluorophenyl)alanine. If you are unsure, start with a very large SW (e.g., 200-300 ppm) to locate the signal, and then narrow it for subsequent experiments.[9]
-
Transmitter Offset (o1p): The center of your spectral window should be close to your signal of interest. An incorrect offset can lead to signal attenuation, especially with a narrow spectral width.
-
-
Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization. If it's set too low, weak signals may be lost in the noise. If it's too high, the detector can be overloaded ("clipping"), leading to signal distortion and artifacts. Use the spectrometer's automatic gain adjustment or set it manually to just below the level where ADC overflow occurs.[10]
Question 2: My signal is visible, but the signal-to-noise ratio is poor. How can I improve it?
Answer: Once you have a detectable signal, several strategies can be employed to enhance the S/N. The choice of method will depend on the available instrumentation and the properties of your peptide.
Improving S/N can be approached from three main areas:
-
Hardware and Instrumentation:
-
Cryoprobes: The most significant hardware upgrade for improving S/N is the use of a cryogenic probe (CryoProbe).[11][12] By cooling the detection electronics to cryogenic temperatures, thermal noise is drastically reduced, which can lead to a 3 to 4-fold increase in S/N.[11][13] This translates to a 9 to 16-fold reduction in experiment time for the same S/N.[12]
-
Higher Magnetic Field Strength: Signal-to-noise generally scales with the magnetic field strength to the power of 3/2. Moving to a higher field spectrometer will provide a significant S/N boost.
-
-
Acquisition Parameters:
-
Number of Scans (NS): The S/N improves with the square root of the number of scans.[11] To double the S/N, you need to quadruple the number of scans. This is a straightforward but time-consuming approach.
-
Relaxation Delay (d1): For quantitative results and optimal S/N, the relaxation delay between scans should be sufficiently long to allow the magnetization to return to equilibrium. A common rule of thumb is to set d1 to at least 3-5 times the longest T1 (spin-lattice relaxation time) of your fluorine nuclei.[8] For the three equivalent fluorine atoms in D-(3,4,5-Trifluorophenyl)alanine, T1 values should be relatively similar. You can experimentally determine T1 using an inversion-recovery pulse sequence.[14]
-
Proton Decoupling: The fluorine nuclei in D-(3,4,5-Trifluorophenyl)alanine will couple to nearby protons, splitting the signal into multiple lines and reducing the peak height. Applying proton decoupling during acquisition will collapse these multiplets into a single, sharper peak, which can significantly improve S/N.[8][15] Additionally, a positive Nuclear Overhauser Effect (NOE) from the protons to the fluorine nuclei can further enhance the signal intensity.[15][16]
-
-
Sample Conditions:
-
Solvent Choice: Ensure your peptide is fully soluble in the chosen solvent system. Aggregation can lead to line broadening and a decrease in signal intensity.[17][18] You may need to optimize pH, ionic strength, or add small amounts of organic co-solvents.
-
Paramagnetic Impurities: The presence of paramagnetic metals (e.g., from buffers or glassware) can cause severe line broadening and signal loss.[10] If you suspect this, consider adding a chelating agent like EDTA to your sample.
-
| Parameter/Method | Impact on S/N | Considerations |
| Increase Number of Scans (NS) | Proportional to √NS | Increases experiment time significantly.[11] |
| Use a Cryoprobe | 3-4x increase | Requires access to specialized hardware.[11][13] |
| Optimize Relaxation Delay (d1) | Can improve signal per unit time | Requires knowledge of T1; setting it too short will saturate the signal. |
| Proton Decoupling | Significant improvement | Collapses multiplets and can provide NOE enhancement.[15] |
| Increase Peptide Concentration | Direct improvement | May be limited by sample availability or solubility. |
| Data Processing (Line Broadening) | Can improve S/N at the cost of resolution | Useful for very weak signals. |
Question 3: My baseline is rolling or distorted. What's causing this and how do I fix it?
Answer: A distorted baseline is often a result of issues in the very early part of the Free Induction Decay (FID) or improper data processing.
-
Acoustic Ringing: This is a common artifact where the RF pulse causes the probe to vibrate, inducing a signal that contaminates the initial part of the FID.[10] This is more pronounced with high-power pulses.
-
Solution: Introduce a short delay before the start of acquisition (in the pulse program) to allow the ringing to decay. Modern spectrometers often have built-in corrections for this.
-
-
Incorrect First-Order Phase Correction: A large first-order phase correction can lead to a rolling baseline.[9]
-
Solution: After Fourier transformation, try to phase your spectrum using only the zero-order phase correction first. If a first-order correction is still needed, apply it sparingly.
-
-
Broad Signals: Very broad underlying signals from peptide aggregation or interaction with large complexes can contribute to a distorted baseline.
-
Solution: Address the sample conditions as mentioned previously. Post-processing with polynomial baseline correction algorithms can also be effective.[9]
-
FAQs for 19F-NMR with D-(3,4,5-Trifluorophenyl)alanine
Q: Why use D-(3,4,5-Trifluorophenyl)alanine? What are its advantages? A: The three fluorine atoms on the phenyl ring are chemically and magnetically equivalent. This means they will resonate at the same frequency, leading to a single, intense signal that is three times stronger than a single fluorine probe. This intrinsic signal enhancement is a major advantage for sensitivity.[19]
Q: Will the three fluorine atoms couple to each other? A: No, because they are magnetically equivalent, you will not observe homonuclear 19F-19F J-coupling in the spectrum.
Q: How do I set up a proton-decoupled 19F NMR experiment? A: You will need a spectrometer with at least two RF channels. The observe channel will be set to the 19F frequency, and the second channel will be used to irradiate the proton frequency range during the acquisition period. Standard pulse programs for this (e.g., zgflqn on Bruker systems) are typically available in the spectrometer's software library.[4][20]
Q: What data processing techniques can I use to improve my S/N? A: After acquiring the data, you can apply a matched filter by multiplying the FID with an exponential function. This is often done by applying a line-broadening (LB) factor before Fourier transformation.[21] This will increase the S/N at the expense of spectral resolution (the peaks will become broader). This is a useful trade-off when trying to detect very weak signals.
Experimental Protocols
Protocol 1: Basic 1D 19F NMR Acquisition
-
Sample Preparation: Dissolve the peptide containing D-(3,4,5-Trifluorophenyl)alanine in a suitable deuterated solvent to a final concentration of 50-100 µM. Add a small amount of a reference standard if needed (e.g., trifluoroacetic acid, though external referencing is often preferred).
-
Instrument Setup:
-
Parameter Setup:
-
Load a standard 1D 19F pulse program.
-
Set the spectral width (SW) to approximately 100 ppm, centered at the expected chemical shift for your compound (around -135 to -140 ppm is a reasonable starting point for a trifluorophenyl group).
-
Set the number of scans (NS) to a multiple of 8 or 16 for initial experiments (e.g., 64 or 128).
-
Set the relaxation delay (d1) to 1-2 seconds for initial screening.
-
Set the receiver gain (RG) automatically or manually.
-
-
Acquisition: Start the acquisition.
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Apply baseline correction if necessary.
-
Protocol 2: Optimizing the Relaxation Delay (T1 Measurement)
-
Setup: Use the same sample and instrument setup as in Protocol 1.
-
Parameter Setup:
-
Load an inversion-recovery pulse program.
-
Create a list of variable delays (vd list) for the inversion time, ranging from very short (e.g., 0.01 s) to long (e.g., 10 s), with more points at the beginning. A logarithmic spacing is often effective.
-
Set the relaxation delay (d1) to be at least 5 times the expected T1.
-
-
Acquisition & Processing: Run the experiment. After processing, you will have a series of spectra showing the recovery of the 19F signal.
-
Analysis: Fit the peak intensity versus the variable delay to an exponential function to extract the T1 value.[22] Set your relaxation delay (d1) in subsequent experiments to at least 3-5 times this measured T1 value for optimal S/N.
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Optimizing 19F NMR protein spectroscopy by fractional biosynthetic labeling.
- Cornell University. (n.d.). What is a cryoprobe? NMR and Chemistry MS Facilities.
- ACS Measurement Science Au. (n.d.). Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing.
- ACS Publications. (n.d.). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides.
- PMC - NIH. (2023, July 31). Design of Highly Fluorinated Peptides for Cell-based 19F NMR.
- NIH. (n.d.). 19F Magnetic Resonance Imaging Signals from Peptide Amphiphile Nanostructures Are Strongly Affected by Their Shape.
- ResearchGate. (2020, January 7). (PDF) Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems.
- ResearchGate. (2022, March 8). (PDF) Cryogenic NMR Probes.
- IMSERC. (n.d.). TUTORIAL: 1D 1H-coupled 19F SPECTRUM.
- Varian. (n.d.). Manually Tuning The Dual Broadband Probe on v400.
- ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
- Journal of Biomolecular NMR. (2020, January 7). Optimizing fluorine labelling for 19F solid-state NMR in oriented biological systems.
- PMC - NIH. (2020, October 18). 19F Paramagnetic Relaxation-Based NMR for Quaternary Structural Restraints of Ion Channels.
- Bruker. (n.d.). QCI-F CryoProbe.
- Varian. (2004, February 15). Probe Tuning.
- GtR. (n.d.). A globally unique 19F, 13C, 15N NMR system to enable frontier bioscience.
- PMC - NIH. (n.d.). New Frontiers and Developing Applications in 19F NMR.
- SDSU NMR Facility. (n.d.). 2) Manual Probe Tuning.
- UCSB Chem and Biochem NMR Facility. (n.d.). NMR500 Basics and Tuning.
- UCSB Chem and Biochem NMR Facility. (n.d.). Cryoprobes.
- RSC Publishing. (n.d.). Highly efficient 19F heteronuclear decoupling in solid-state NMR spectroscopy using supercycled refocused-CW irradiation.
- Wiley Online Library. (n.d.). NMR Data Processing.
- BenchChem. (n.d.). Technical Support Center: Optimizing Signal-to-Noise in ¹⁹F NMR.
- PMC - PubMed Central - NIH. (n.d.). Multivalent Fluorinated Nanorings for On-Cell 19F NMR.
- PMC - NIH. (n.d.). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment.
- NMR Solutions. (n.d.). 19Fluorine NMR.
- PMC - NIH. (n.d.). Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ.
- ISMRM. (n.d.). 19F Signal Amplification by Heteronuclear Polarization Transfer.
- University of Ottawa NMR Facility Blog. (2018, June 1). The limitations of 19F GARP Decoupling.
- PMC - NIH. (2019, August 21). 19F NMR relaxation studies of fluorosubstituted tryptophans.
- University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN.
- BenchChem. (n.d.). Fluorine-19 NMR Spectra Troubleshooting Center.
- UCSB Chem and Biochem NMR Facility. (n.d.). F19 detection.
- IMSERC. (n.d.). AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum.
- Santa Cruz Biotechnology. (n.d.). D-(3,4,5-Trifluorophenyl)-alanine.
- PubChem. (n.d.). This compound.
- PMC - PubMed Central - NIH. (n.d.). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES.
- SpringerLink. (n.d.). A beginner's guide to 19F NMR and its role in drug screening.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161).
- Chem-Impex. (n.d.). 3,4,5-Trifluoro-L-phenylalanine.
- Oakwood Chemical. (n.d.). L-(3,4,5-Trifluorophenyl)-alanine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUTORIAL: 1D 1H-coupled 19F SPECTRUM [imserc.northwestern.edu]
- 5. bu.edu [bu.edu]
- 6. Probe Tuning [emory.edu]
- 7. 2) Manual Probe Tuning | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. 19Flourine NMR [chem.ch.huji.ac.il]
- 9. F19 detection [nmr.chem.ucsb.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. Cryoprobes [nmr.chem.ucsb.edu]
- 13. researchgate.net [researchgate.net]
- 14. acgpubs.org [acgpubs.org]
- 15. Proton decoupled fluorine nuclear magnetic resonance spectroscopy in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cds.ismrm.org [cds.ismrm.org]
- 17. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19F Magnetic Resonance Imaging Signals from Peptide Amphiphile Nanostructures Are Strongly Affected by Their Shape - PMC [pmc.ncbi.nlm.nih.gov]
- 19. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. AVANCE Tutorial: 1D 19F-Decoupled 1H spectrum [imserc.northwestern.edu]
- 21. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 22. 19F NMR relaxation studies of fluorosubstituted tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Aggregation of Peptides Containing Hydrophobic D-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for handling peptides containing hydrophobic D-amino acids. These peptides are notoriously prone to aggregation, which can complicate synthesis, purification, and downstream applications. Here, we dissect the underlying causes of these challenges and offer field-proven protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the behavior of hydrophobic peptides incorporating D-amino acids.
Q1: Why are peptides with hydrophobic D-amino acids so prone to aggregation?
The tendency of these peptides to aggregate stems from two primary factors: high hydrophobicity and the structural influence of D-amino acids. Hydrophobic residues (like Val, Leu, Ile, Phe) naturally minimize their contact with aqueous environments by associating with each other. The inclusion of D-amino acids can disrupt common secondary structures like α-helices and can promote the formation of rigid, planar β-sheet structures.[1][2][3][4] These β-sheets can then stack together, leading to the formation of insoluble aggregates.[1][5]
Q2: What is the impact of aggregation on my experimental results?
Peptide aggregation can have severe consequences across various experimental stages:
-
Synthesis: During solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can block reactive sites, leading to incomplete coupling and deprotection steps, which results in low yields and impure products.[6]
-
Purification: Aggregated peptides often exhibit poor solubility in standard HPLC mobile phases, causing them to precipitate on the column or elute as broad, poorly resolved peaks.[7][8] This makes isolation of the pure product extremely challenging.
-
Biological Assays: Insoluble aggregates are typically not biologically active and can lead to inaccurate results in cell-based assays or binding studies. Aggregates can also cause light scattering, interfering with spectroscopic measurements.
-
Characterization: Aggregation can suppress ionization in mass spectrometry, leading to weak or absent signals.[9][10]
Q3: Can I predict the aggregation potential of my peptide sequence?
While precise prediction is difficult, you can estimate the risk. A high percentage of hydrophobic residues (>50%) is a strong indicator of potential aggregation.[11][12] The specific arrangement is also critical; contiguous stretches of hydrophobic amino acids are particularly problematic. The introduction of D-amino acids, especially within a hydrophobic sequence, can further increase this risk by stabilizing β-sheet conformations.[1][3]
Q4: Is there a universal solvent for these types of peptides?
Unfortunately, no single solvent works for all hydrophobic peptides. Solubility is highly sequence-dependent. A systematic approach, starting with less aggressive solvents and moving to stronger ones, is recommended. Strong organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or even acids like formic acid are often required for initial solubilization.[11][13][14] However, the compatibility of these solvents with your downstream application is a critical consideration.
Part 2: Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during your experimental workflow.
Guide 1: Issues During Peptide Synthesis & Cleavage
Problem: My peptide is insoluble after cleavage from the resin and precipitation.
Root Causes:
-
Strong Inter-chain Interactions: The high hydrophobicity drives the peptide chains to associate as soon as they are cleaved from the solid support.
-
Stable Secondary Structures: The peptide may have already formed stable β-sheet structures that are difficult to disrupt.
Solutions:
-
Modified Cleavage Cocktail: For extremely hydrophobic peptides, adding a small amount of a non-ionic detergent during the cleavage reaction can sometimes help prevent immediate aggregation upon cleavage.[15]
-
Direct Solubilization: After cleavage and precipitation with cold ether, avoid drying the peptide pellet completely if possible. Attempt to directly dissolve the crude peptide pellet in a strong organic solvent like neat DMSO or DMF.[14][16] Sonication can aid this process.[11][13][14]
-
Use of Chaotropic Agents: If organic solvents fail, chaotropic agents like guanidine hydrochloride (GnHCl) or urea can be used. These agents disrupt the hydrogen bond network of water, weakening the hydrophobic effect and denaturing secondary structures.[17][18] Note that these salts must be removed via HPLC.
Guide 2: Challenges in HPLC Purification
Problem 1: My peptide won't dissolve in the initial HPLC mobile phase (e.g., Water/Acetonitrile with 0.1% TFA).
Solution:
-
Dissolve the peptide in the strongest solvent possible first (e.g., 100% DMSO, DMF, or formic acid).[12][14]
-
Inject this concentrated solution directly onto the column. The strong solvent will elute in the void volume, and the peptide will bind to the stationary phase.[13]
-
Alternatively, after initial dissolution, slowly add your mobile phase 'A' to the peptide solution dropwise while vortexing. If the peptide stays in solution, it can be injected. If it precipitates, direct injection of the organic solution is necessary.
Problem 2: I'm seeing a very broad peak, tailing, or multiple unresolved peaks during HPLC.
Root Causes:
-
On-Column Aggregation: The peptide is aggregating on the stationary phase as the organic solvent concentration changes.
-
Slow Conformational Changes: The peptide may exist in multiple conformational states that are slowly interconverting on the column.
Solutions:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-60°C) can increase solubility and disrupt weak aggregates, often leading to sharper peaks.
-
Modify the Mobile Phase:
-
Use Formic Acid: Replace Trifluoroacetic Acid (TFA) with 0.1% formic acid. TFA is a strong ion-pairing agent that can sometimes promote aggregation, while formic acid is less aggressive and can improve mass spectrometry sensitivity.[19][20]
-
Add Organic Modifiers: For extremely hydrophobic peptides, using stronger organic solvents like n-propanol or isopropanol in the mobile phase, often in combination with acetonitrile, can significantly improve solubility and peak shape.[21]
-
-
Adjust pH: For amyloid-beta peptides, which are notoriously aggregation-prone, purification under high pH conditions has been shown to reduce aggregation and yield sharper peaks.[7]
Problem 3: The peptide is precipitating in the collection tubes after fractionation.
Solution:
-
Pre-load Collection Tubes: Add a small amount of a strong organic solvent, like acetonitrile or isopropanol, to the collection tubes before the run. This will immediately dilute the eluting fraction and help keep the peptide soluble.
-
Immediate Lyophilization: As soon as the fractions are collected and their purity is confirmed, they should be flash-frozen and lyophilized.[22] Peptides are much less stable in solution.[23]
Workflow for Optimizing HPLC Purification
Below is a decision tree to guide the optimization of your HPLC method for aggregation-prone peptides.
Caption: Decision tree for troubleshooting HPLC purification.
Guide 3: Difficulties in Peptide Characterization
Problem: I'm getting a weak or no signal in Mass Spectrometry (MS).
Root Causes:
-
Insolubility in MS Solvents: The peptide is not soluble in the typical methanol/water or acetonitrile/water mixtures used for ESI-MS.[9]
-
Ion Suppression: Aggregates do not ionize efficiently. Detergents or salts used for solubilization can also suppress the signal.[9]
Solutions:
-
Specialized Solvent Systems: For ESI-MS, solvent systems like chloroform/methanol/water mixtures or dissolving the sample in 70-95% formic acid can be effective for very hydrophobic species.[9]
-
MALDI-TOF as an Alternative: If ESI-MS fails, MALDI-MS can be a good alternative. A common method is to dissolve the peptide in a 7:3 (v/v) solution of formic acid/hexafluoro-2-propanol.[24] For peptides with acid-labile groups, dissolving the sample and matrix in chloroform can be used.[24]
-
Use of MS-Compatible Surfactants: The surfactant n-Dodecyl-β-D-maltoside (DDM) has been shown to improve the signal of hydrophobic peptides in LC-MS analyses and can be a valuable additive.[25]
Table 1: Recommended Starting Solvents for MS Analysis of Hydrophobic Peptides
| Technique | Primary Solvent System | When to Use | Reference |
| ESI-MS | 70-95% Formic Acid | For highly hydrophobic peptides that are insoluble in standard ACN/Water. | [9] |
| ESI-MS | Chloroform/Methanol/Water | When formic acid is insufficient or incompatible. | [9] |
| MALDI-MS | 70% Formic Acid | General use for hydrophobic peptides that can tolerate acidic conditions. | [24] |
| MALDI-MS | Chloroform | For hydrophobic peptides with acid-labile protecting groups. | [24] |
Guide 4: Long-Term Handling & Storage
Problem: My lyophilized peptide won't redissolve, or the solution becomes cloudy over time.
Root Causes:
-
Irreversible Aggregation: During lyophilization from aqueous solutions containing buffers, salts can concentrate and promote aggregation. Over time in solution, peptides can slowly self-assemble.
-
Oxidation: Peptides containing Cys, Met, or Trp are susceptible to oxidation, which can alter solubility.[23]
Solutions:
-
Proper Lyophilization: Lyophilize the purified peptide from a solution containing minimal or no non-volatile buffers. A solution of Acetonitrile/Water is ideal. This ensures the final product is a fluffy powder, free of salts that can hinder resolubilization.
-
Storage Conditions: Store lyophilized peptides at -20°C or -80°C under dessication.[23]
-
Reconstitution Protocol:
-
Always warm the vial to room temperature before opening to prevent condensation.
-
Use the appropriate solvent determined from initial solubility tests (see Protocol 1 below).
-
Prepare a concentrated stock solution in a strong organic solvent (e.g., DMSO).[14][26] Aliquot this stock and store frozen. For use, thaw an aliquot and dilute it into your aqueous assay buffer immediately before the experiment.
-
Diagram: The Aggregation Pathway
This diagram illustrates how monomeric peptides can form problematic insoluble aggregates.
Caption: Pathway from soluble monomers to insoluble aggregates.
Part 3: Experimental Protocols
Protocol 1: Step-by-Step Guide for Solubilizing a Highly Hydrophobic Peptide
This protocol outlines a systematic approach to finding a suitable solvent for a new, uncharacterized hydrophobic peptide. Always start with a small amount of peptide for these tests.
-
Assess the Peptide Sequence:
-
Calculate the percentage of hydrophobic residues (A, V, I, L, M, F, Y, W). If >50%, aqueous solubility will likely be poor.[27]
-
Determine the net charge at neutral pH. Assign +1 for K, R, H, and the N-terminus. Assign -1 for D, E, and the C-terminus.[14]
-
Net positive charge: Try acidic conditions first.
-
Net negative charge: Try basic conditions first.
-
Net neutral charge: Aqueous buffers are unlikely to work; proceed to organic solvents.
-
-
-
Solubility Testing (in order of increasing strength):
-
Step A (Aqueous): Try to dissolve a small amount (~0.1 mg) in 100 µL of sterile deionized water. If insoluble, proceed.
-
Step B (Acidic/Basic): If the peptide is basic, try 10% acetic acid. If acidic, try 0.1% ammonium hydroxide.[11][14] Use a minimal volume to dissolve, then dilute with water. If insoluble, proceed.
-
Step C (Organic Solvents): Test solubility in the following order: Acetonitrile (ACN), Methanol, Isopropanol, DMSO, DMF.[14][16] Use a small volume (e.g., 20-50 µL). Sonication can help.[26]
-
Step D (Strong Acids): As a last resort for analytical purposes (not for biological assays), try neat formic acid (70-100%) or trifluoroacetic acid (TFA).[11][12]
-
-
Preparing a Stock Solution:
-
Once an effective solvent is found in Step C, dissolve the bulk peptide in a minimal volume of that solvent to make a high-concentration stock (e.g., 10 mg/mL).
-
To prepare a working solution, add the stock solution dropwise to your vigorously stirring aqueous buffer.[12] If the solution becomes cloudy, the solubility limit has been exceeded.
-
Protocol 2: Optimized HPLC Gradient Strategy for Aggregation-Prone Peptides
This protocol is designed for purifying a hydrophobic peptide that gives poor results with standard TFA/Acetonitrile gradients.
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in a 1:1 mixture of Acetonitrile and n-Propanol.
-
Column: C4, C8, or C18 reversed-phase column suitable for peptides.
-
Temperature: Set column heater to 50°C.
-
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of DMSO or 70% formic acid.
-
Centrifuge the sample at high speed for 5 minutes to pellet any insoluble material. Inject the supernatant.
-
-
Analytical Scouting Run:
-
Flow Rate: 1 mL/min.
-
Gradient:
-
0-5 min: 30% B
-
5-35 min: 30% to 80% B (linear gradient)
-
35-40 min: 80% to 100% B
-
40-45 min: 100% B (column wash)
-
-
Objective: Identify the approximate %B at which the main peak elutes.
-
-
Preparative Run Optimization:
-
Based on the scouting run, design a shallower gradient centered around the elution point of your peptide.
-
Example: If the peptide eluted at 60% B in the scouting run:
-
New Gradient: Start with a 10-minute hold at 45% B, then run a shallow gradient from 45% to 75% B over 40 minutes.
-
-
Scale-Up: Adjust the flow rate and injection volume according to the size of your preparative column, maintaining the optimized gradient profile.
-
References
-
Biemann, K., & Scoble, H. A. (1987). Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry. Science. Available at: [Link]
-
Loo, R. R. O., & Loo, J. A. (1998). Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Hydrophobic Peptides. Analytical Chemistry. Available at: [Link]
-
Lesage, D., et al. (2006). Characterization of Hydrophobic Peptides by Atmospheric Pressure Photoionization-Mass Spectrometry and Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Activotec. Peptide Storage and Solubilization. Activotec. Available at: [Link]
-
D'Hondt, E., et al. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PLoS ONE. Available at: [Link]
-
Ali, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. Available at: [Link]
-
Isca Biochemicals. Solubility of peptides. Isca Biochemicals. Available at: [Link]
-
GenScript. Peptide Solubility Guidelines. GenScript. Available at: [Link]
-
JPT Peptide Technologies. Peptide Solubilization. JPT. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Lombardi, L., et al. (2019). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Medicinal Chemistry. Available at: [Link]
-
American Peptide Society. Taming Aggregation. American Peptide Society. Available at: [Link]
-
Liu, H., et al. (2022). Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. Analytical Biochemistry. Available at: [Link]
-
Isca Biochemicals. (2023). Peptide solubility. Isca Biochemicals. Available at: [Link]
-
Warner, C. J. A., et al. (2017). A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. Journal of Visualized Experiments. Available at: [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. Available at: [Link]
-
Gisin, B. F., & Merrifield, R. B. (1972). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Journal of Biological Chemistry. Available at: [Link]
-
Lu, D., et al. (2020). Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems. Journal of Controlled Release. Available at: [Link]
-
Lick, A., et al. (2021). Dissolving Peptides in 0.1% Formic Acid Brings Risk of Artificial Formylation. Journal of Proteome Research. Available at: [Link]
-
Wikipedia. Chaotropic agent. Wikipedia. Available at: [Link]
-
Bitan, G., et al. (2001). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Protein and Peptide Letters. Available at: [Link]
-
Nest Group. (1998). Designing Purification Methods for Hydrophobic Peptides. Application Note #9802. Available at: [Link]
-
AAPPTEC. Peptide Purification. AAPPTEC. Available at: [Link]
-
Tabb, D. L., et al. (2010). A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin. Journal of Proteome Research. Available at: [Link]
-
Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Request PDF on ResearchGate. Available at: [Link]
-
JoVE. (2022). HPLC Purification to Produce Amyloid Beta Peptides. YouTube. Available at: [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]
-
Mortenson, D. E., & Andersen, N. H. (2015). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science. Available at: [Link]
Sources
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taming Aggregation - Research [americanpeptidesociety.org]
- 7. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iscabiochemicals.com [iscabiochemicals.com]
- 12. One moment, please... [iscabiochemicals.com]
- 13. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 18. A Quantitative Study of the Effects of Chaotropic Agents, Surfactants, and Solvents on the Digestion Efficiency of Human Plasma Proteins by Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 21. nestgrp.com [nestgrp.com]
- 22. peptide.com [peptide.com]
- 23. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jpt.com [jpt.com]
- 27. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Purification Strategies for Peptides Containing D-(3,4,5-Trifluorophenyl)-alanine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid, D-(3,4,5-Trifluorophenyl)-alanine. The unique physicochemical properties imparted by this fluorinated residue can present distinct challenges and opportunities during the purification process. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve optimal purity for your synthetic peptides.
I. Understanding the Impact of this compound on Peptide Behavior
The incorporation of this compound significantly influences a peptide's characteristics. The trifluorophenyl group increases the hydrophobicity and can alter the peptide's secondary structure.[1][2][3] These changes can affect how the peptide interacts with chromatography media, often requiring adjustments to standard purification protocols.
Key Physicochemical Alterations:
-
Increased Hydrophobicity: The trifluorophenyl moiety is more hydrophobic than a standard phenylalanine residue. This generally leads to longer retention times in reversed-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Altered Electronic Properties: The electron-withdrawing nature of the fluorine atoms can influence non-covalent interactions, potentially affecting peptide folding and aggregation.[4][5]
-
Enhanced Stability: Fluorination can increase the metabolic stability of peptides, a desirable trait in drug development.[1]
II. Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound showing a very broad peak or multiple peaks in the HPLC chromatogram?
A1: This can be due to several factors:
-
Aggregation: The increased hydrophobicity can lead to peptide aggregation.[6] Consider dissolving the crude peptide in a stronger organic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) before analysis and purification.[6]
-
Incomplete Deprotection or Coupling: During solid-phase peptide synthesis (SPPS), the bulky nature of the fluorinated amino acid might hinder coupling efficiency, leading to deletion sequences.[7] Similarly, incomplete removal of protecting groups can result in multiple species.
-
Secondary Structure Formation: The peptide may be adopting different conformations that are resolved by the HPLC.[8] Modifying the mobile phase, for instance by adding a small percentage of isopropanol, can sometimes disrupt these structures.[9]
Q2: My peptide is poorly soluble in the standard aqueous buffers used for RP-HPLC. What can I do?
A2: Solubility issues are common with hydrophobic peptides.[10] Try these strategies:
-
Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent (e.g., acetonitrile, DMF, or DMSO) before diluting it with the aqueous mobile phase.
-
Chaotropic Agents: For particularly difficult sequences, the addition of chaotropic agents like guanidine hydrochloride or urea to the sample solvent can help disrupt aggregates. However, ensure these are compatible with your HPLC system and downstream applications.
-
Alternative Solvents: Consider using alternative organic modifiers in your mobile phase, such as isopropanol, which can improve the solubility of hydrophobic peptides.[9]
Q3: I'm observing co-elution of my target peptide with impurities. How can I improve the resolution?
A3: Co-elution of impurities with similar properties to the target peptide is a common challenge.[11] To improve resolution:
-
Gradient Optimization: A shallower gradient during the elution of your peptide can increase the separation between closely eluting species.[12][13]
-
Orthogonal Purification: Employing a second purification step with a different separation mechanism can be highly effective.[11] For example, after an initial RP-HPLC purification, you could use ion-exchange chromatography if your peptide has a net charge.
-
Different Stationary Phase: Switching to a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can alter the selectivity and improve separation.[14]
III. Troubleshooting Guide: Step-by-Step Protocols
Problem 1: Low Purity of the Crude Peptide
A low purity of the initial crude product complicates the purification process.
Workflow for Diagnosing and Improving Crude Purity
Caption: Troubleshooting workflow for low crude peptide purity.
Detailed Protocol: Optimizing Coupling of this compound
-
Reagent Selection: Use high-quality, fresh reagents for the coupling reaction.
-
Double Coupling: For the this compound residue, perform a double coupling step to ensure maximum incorporation.
-
Extended Coupling Time: Increase the coupling reaction time for this specific amino acid to allow for complete reaction.
-
Microwave-Assisted Synthesis: If available, microwave-assisted peptide synthesis can improve coupling efficiency for difficult amino acids.[10]
Problem 2: Poor Peak Shape in RP-HPLC
Poor peak shape, such as tailing or fronting, can indicate secondary interactions with the stationary phase or issues with the mobile phase.
Troubleshooting Peak Shape
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary ionic interactions with residual silanols on the silica-based column.[9] | Increase the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase. Ensure high-purity silica columns are used.[9] |
| Peak Fronting | Column overload. | Reduce the amount of peptide loaded onto the column. |
| Split Peaks | On-column degradation or presence of multiple conformers. | Modify the mobile phase by changing the organic solvent or adding modifiers like isopropanol. |
Problem 3: Difficulty in Achieving >95% Purity
Achieving high purity often requires a multi-step approach.
Strategy for High-Purity Peptides: Orthogonal Purification
Orthogonal purification involves using two or more chromatography steps that separate based on different molecular properties.[11]
Step 1: Primary Purification by RP-HPLC
-
Column: A C18 or C8 column is typically the first choice.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with a shallow gradient to resolve major impurities.
Step 2: Secondary Purification
-
Option A: Ion-Exchange Chromatography (IEX): If the peptide has a net positive or negative charge at a specific pH, IEX can be very effective at removing impurities with different charge states.
-
Option B: Different RP-HPLC Conditions: Use a column with a different stationary phase (e.g., phenyl-hexyl) or a different organic modifier (e.g., methanol instead of acetonitrile).
Workflow for Orthogonal Purification dot
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. jpt.com [jpt.com]
- 9. hplc.eu [hplc.eu]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. agilent.com [agilent.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage of Peptides Containing D-(3,4,5-Trifluorophenyl)-alanine from Resin
Welcome to the technical support center dedicated to addressing the unique challenges associated with the cleavage of synthetic peptides containing D-(3,4,5-Trifluorophenyl)-alanine from solid-phase resins. The incorporation of this non-canonical amino acid, with its highly electron-deficient aromatic ring, can significantly impact the final cleavage step of your solid-phase peptide synthesis (SPPS) workflow. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve high yield and purity for your target peptide.
Introduction: The Challenge of this compound
This compound is a valuable building block in drug discovery and materials science, often used to enhance biological activity or introduce unique structural properties into peptides.[1] However, the three fluorine atoms on the phenyl ring create a highly electron-withdrawing environment. This can strengthen the benzyl ester linkage to the resin, making the peptide more resistant to standard acid-catalyzed cleavage conditions. Furthermore, the hydrophobicity of this residue may contribute to peptide aggregation, further complicating the cleavage process.[2] This guide will equip you with the knowledge and tools to navigate these challenges effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when cleaving peptides containing this compound from the resin.
Issue 1: Low Peptide Yield After Cleavage
Question: I performed a standard TFA cleavage, but my final peptide yield is much lower than expected. What could be the cause, and how can I improve it?
Answer: Low peptide yield is a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Cleavage: The electron-withdrawing nature of the trifluorophenyl group can make the peptide-resin linkage more stable. A standard 2-4 hour cleavage may be insufficient.[3]
-
Solution: Perform a small-scale trial cleavage and extend the reaction time. Monitor the cleavage progress at different time points (e.g., 4, 6, and 8 hours) by analyzing the filtrate via HPLC.
-
-
Peptide Precipitation in the Cleavage Cocktail: Highly hydrophobic peptides, especially those containing multiple this compound residues, may be insoluble in the cleavage cocktail and precipitate on the resin beads.
-
Solution: Alter the solvent composition. In some cases, adding a small amount of a more solubilizing solvent to the cleavage cocktail can help. For extremely hydrophobic peptides, using 10-20% trifluoroethanol (TFE) in the final purification buffer can aid in solubilization after cleavage.[2]
-
-
Adsorption to the Resin: The cleaved peptide might be non-covalently adsorbed to the resin matrix.
-
Solution: After the initial filtration of the cleavage cocktail, wash the resin with a fresh portion of the cocktail or with neat TFA to ensure all cleaved peptide is collected.
-
-
Inefficient Precipitation: The choice of ether and the precipitation technique are crucial for maximizing yield.
-
Solution: Use cold methyl tert-butyl ether (MTBE) for precipitation, as it is often more effective than diethyl ether. Ensure you are using a sufficient volume of cold ether (typically 8-10 times the volume of the TFA filtrate).[4] If no precipitate forms, you can try concentrating the TFA solution under a gentle stream of nitrogen before adding cold ether.[5]
-
Issue 2: Presence of Unexpected Side Products in HPLC/MS
Question: My HPLC and mass spectrometry analysis show multiple unexpected peaks. What are the likely side reactions, and how can I minimize them?
Answer: Side reactions during TFA cleavage are often caused by reactive carbocations generated from protecting groups and the resin linker. Here are some common side reactions and mitigation strategies:
-
Tryptophan Alkylation: If your peptide contains Tryptophan, its indole ring is highly susceptible to alkylation by carbocations.
-
Solution: Use a cleavage cocktail containing scavengers that can effectively trap these reactive species. A common and effective cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT).[6]
-
-
Methionine Oxidation: The thioether side chain of Methionine can be oxidized to the sulfoxide.
-
Solution: Employ a cleavage cocktail with reducing agents. Reagent H, which contains dimethylsulfide and ammonium iodide, is designed to prevent methionine oxidation.[4]
-
-
Aspartimide Formation: Peptides with Asp-Gly or Asp-Ser sequences are prone to forming a cyclic imide, which can lead to a mixture of products.[3]
-
Solution: While this is more of a synthesis issue, using protecting groups on the backbone of the preceding amino acid (e.g., Hmb-protected amino acids) can prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is a "cleavage cocktail," and why is it essential?
A1: A cleavage cocktail is a mixture of trifluoroacetic acid (TFA) with various scavengers. TFA is a strong acid that cleaves the peptide from the resin and removes most side-chain protecting groups. Scavengers are added to "trap" the highly reactive carbocations that are liberated from the protecting groups and the resin linker during this process. Without scavengers, these carbocations can attack sensitive amino acid residues in your peptide, leading to unwanted modifications.[7]
Q2: How do I choose the right cleavage cocktail for my peptide containing this compound?
A2: The choice of cleavage cocktail depends on the other amino acids in your sequence. Given the potentially increased stability of the peptide-resin linkage due to the trifluorophenyl group, a robust cocktail is recommended.
| Reagent Name | Composition (v/v) | Recommended Use | Cautions |
| Standard Cocktail | 95% TFA, 2.5% H₂O, 2.5% TIS | For peptides without sensitive residues (Cys, Met, Trp).[3] | Offers minimal protection against oxidation or alkylation.[3] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | A good "low odor" option for scavenging trityl groups.[3][4] | Does not protect Met or Cys from oxidation.[3] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A general-purpose cocktail for peptides with sensitive residues like Trp, Met, and Cys.[6] | Highly effective but has a strong odor due to the thiol scavengers. |
For peptides containing this compound, starting with Reagent K is a prudent choice, especially if other sensitive residues are present. The extended reaction time that may be required necessitates comprehensive scavenging to prevent side-product formation.
Q3: How can I confirm if the cleavage is complete?
A3: After performing the cleavage and precipitating your peptide, you can test the resin beads for any remaining peptide. A qualitative Kaiser test can be performed on a small sample of the resin. A blue/purple color indicates the presence of free primary amines, suggesting that the peptide is still attached to the resin and the cleavage was incomplete.
Optimized Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage
Objective: To determine the optimal cleavage time for your peptide containing this compound.
Materials:
-
Dried peptide-resin (20-50 mg)
-
Selected cleavage cocktail (e.g., Reagent K)
-
Microcentrifuge tubes
-
Cold methyl tert-butyl ether (MTBE)
-
Nitrogen gas source
-
HPLC system for analysis
Procedure:
-
Place 20-50 mg of dried peptide-resin into a microcentrifuge tube.
-
Add the prepared cleavage cocktail (e.g., 0.5 mL) to the resin.
-
Allow the reaction to proceed at room temperature. It is advisable to test different time points (e.g., 2, 4, 6, and 8 hours).
-
At each time point, filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold MTBE.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC analysis.
-
Analyze the crude peptide by reverse-phase HPLC (RP-HPLC) to assess the purity and yield.
Protocol 2: Post-Cleavage Kaiser Test
Objective: To qualitatively determine if the peptide is still attached to the resin after the cleavage procedure.
Materials:
-
A small sample of the resin beads after cleavage and filtration.
-
Reagent A: 5% (w/v) ninhydrin in ethanol.
-
Reagent B: 80% (w/v) phenol in ethanol.
-
Reagent C: 0.001 M potassium cyanide (KCN) in pyridine.
-
Small glass test tube.
-
Heating block or water bath set to 100°C.
Procedure:
-
Place a few dried resin beads (approximately 5-10 mg) into a clean, dry glass test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Gently mix the contents.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
Interpretation of Results:
-
Positive Result (Incomplete Cleavage): The resin beads and the solution turn a deep blue or purple color, indicating the presence of a primary amine on the peptide still attached to the resin.
-
Negative Result (Complete Cleavage): The resin beads and the solution remain yellow or colorless.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low peptide yield.
References
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
- BenchChem Technical Support. (2025). Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups. BenchChem.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Sarkar, R., & Mandal, S. (2025). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. RSC Advances, 15(1), 1-20.
-
ResearchGate. (2023). Peptide synthesis troubleshooting. Reddit. Retrieved from [Link]
-
ResearchGate. (2023). Peptide synthesis troubleshooting. Reddit. Retrieved from [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Retrieved from [Link]
- BenchChem Technical Support. (2025). Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc). BenchChem.
- BenchChem Technical Support. (2025). Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups. BenchChem.
-
Al-Tel, T. H. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2345. [Link]
- Larsen, B. D., & Jensen, K. J. (2015). Cleavage of synthetic peptides.
- BenchChem. (2025). Application Notes and Protocols for Labeling Peptides with 4-Fluorophenylalanine.
- BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Fluorophenylalanine using Fmoc-Phe(4-F)-OH.
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Derksen, A., et al. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. The Journal of organic chemistry, 86(16), 11426–11434.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
- Gammeltoft, K. A., et al. (2022). Optimized Multi-Attribute Method Workflow Addressing Missed Cleavages and Chromatographic Tailing/Carry-Over of Hydrophobic Peptides. Analytical Chemistry, 94(46), 16035–16043.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in the Coupling of D-(3,4,5-Trifluorophenyl)-alanine
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically demanding, non-canonical amino acid D-(3,4,5-Trifluorophenyl)-alanine into their peptide sequences. The unique electronic and steric properties imparted by the trifluorinated phenyl ring present significant challenges to standard peptide coupling protocols.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these complexities and achieve successful synthesis outcomes.
Section 1: Troubleshooting Guide for Common Coupling Issues
This section addresses specific experimental problems you might encounter when working with this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and step-by-step protocols.
Issue 1: Low or No Coupling Efficiency
Question: I am observing very low to no product formation when attempting to couple this compound using standard carbodiimide reagents like DCC or EDC. What is causing this, and how can I resolve it?
Answer: The primary reason for this failure is the significant steric hindrance presented by the bulky 3,4,5-trifluorophenyl group, which impedes the approach of the nucleophilic amine to the activated carboxylic acid.[2] Standard carbodiimide reagents often do not provide a sufficiently reactive activated intermediate to overcome this steric barrier.[3]
Recommended Solution: High-Activity Coupling Reagents
To drive the reaction to completion, you need to employ more potent, in-situ activating reagents that generate highly reactive intermediates.[4] Uronium or phosphonium salt-based reagents are the gold standard for such challenging couplings.[4][5]
Experimental Protocol: High-Efficiency Coupling Using HATU
This protocol outlines the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective uronium salt for coupling sterically hindered amino acids.[5]
Materials:
-
Fmoc-D-(3,4,5-Trifluorophenyl)-alanine
-
Resin-bound peptide with a free N-terminal amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a separate reaction vessel, dissolve Fmoc-D-(3,4,5-Trifluorophenyl)-alanine (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in a minimal volume of anhydrous DMF.
-
Add DIPEA (6-10 equivalents) to the solution.[6]
-
Allow the mixture to pre-activate for 5-15 minutes at room temperature.[3] The solution will typically change color, indicating the formation of the activated OAt-ester.
-
Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or the temperature slightly elevated (e.g., to 30-40°C).
-
Monitoring: After the initial coupling time, perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again to remove any unreacted reagents and byproducts.
Diagram of the HATU-Mediated Coupling Workflow:
Caption: Workflow for HATU-mediated coupling of sterically hindered amino acids.
Issue 2: Racemization During Coupling
Question: I've successfully coupled this compound, but subsequent analysis shows the presence of the L-epimer. What causes this racemization, and how can I prevent it?
Answer: Racemization is a significant risk, especially with highly activating coupling reagents and extended reaction times or elevated temperatures. The electron-withdrawing nature of the trifluorophenyl ring can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization.
Recommended Solution: Phosphonium Reagents and Optimized Conditions
Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known to be very effective while minimizing racemization.[3][4] Additionally, precise control over reaction conditions is crucial.
Experimental Protocol: Racemization-Resistant Coupling with PyBOP
Materials:
-
Fmoc-D-(3,4,5-Trifluorophenyl)-alanine
-
Resin-bound peptide with a free N-terminal amine
-
PyBOP
-
DIPEA
-
Anhydrous DMF or DCM
Procedure:
-
Reagent Preparation: Dissolve Fmoc-D-(3,4,5-Trifluorophenyl)-alanine (1.0 equiv) and PyBOP (1.1 equiv) in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).[3]
-
Base Addition: Add DIPEA (3.0 equiv) to the solution.[3]
-
Activation: Stir the mixture for 5 minutes at room temperature.[3]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin containing the free amine (1.1 equiv).[3]
-
Reaction Monitoring: Stir at room temperature and monitor the reaction closely (typically 1-12 hours).[3] Avoid unnecessarily long reaction times.
-
Workup: Once the reaction is complete, perform a standard aqueous workup to isolate the crude product.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: Are there alternatives to standard coupling reagents for extremely difficult couplings?
A1: Yes. For cases where even potent uronium/phosphonium reagents fail, you can consider forming an acyl fluoride . Acyl fluorides are highly reactive and the small size of the fluorine atom minimizes steric hindrance at the activated carbonyl center.[7] Reagents like BTFFH (N,N,N',N'-Tetramethylformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[7] This method has proven effective for coupling both sterically hindered substrates and electron-deficient amines.[7]
Q2: Can microwave-assisted peptide synthesis (MAPS) help with this coupling?
A2: Absolutely. Microwave energy is highly effective at accelerating difficult coupling reactions, including those involving sterically hindered amino acids.[8][9] The rapid and uniform heating provided by a microwave synthesizer can drive the reaction to completion in a much shorter time frame (e.g., 5-20 minutes) compared to conventional methods.[9][10][11] This can also help to minimize side reactions that may occur over longer reaction times.[12]
Q3: How does the trifluorophenyl group affect the properties of the final peptide?
A3: The trifluorophenyl group imparts several unique properties:
-
Increased Hydrophobicity: The fluorine atoms increase the hydrophobicity of the side chain, which can influence peptide folding and interaction with biological targets.[13]
-
Altered Electronics: The strong electron-withdrawing nature of fluorine atoms modifies the electronic properties of the aromatic ring.[13][14] This can affect π-π stacking and other non-covalent interactions within the peptide or with its receptor.[15]
-
Enhanced Stability: Incorporation of fluorinated amino acids can increase the metabolic stability of peptides by making them more resistant to proteolytic degradation.[13]
Q4: Can I use a multi-component reaction like the Ugi reaction for this coupling?
A4: The Ugi four-component reaction (U-4CR) is an excellent alternative for synthesizing highly substituted or sterically hindered peptide-like structures.[16] This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis.[16] The Ugi reaction is known to tolerate sterically hindered amino acids and can be a powerful tool when traditional methods fail.[17][18]
Section 3: Data Summary & Reagent Comparison
The choice of coupling reagent is critical for success. The following table provides a comparison of commonly used reagents for hindered couplings.
| Coupling Reagent | Class | Key Advantages | Potential Issues |
| DCC/EDC | Carbodiimide | Low cost, widely used for simple couplings. | Inefficient for sterically hindered couplings, byproduct removal can be difficult (DCU).[5] |
| HBTU/TBTU | Uronium Salt | Good performance for routine synthesis. | Can cause guanidinylation of the free amine.[4] |
| HATU | Uronium Salt | Highly reactive, excellent for hindered couplings, rapid kinetics.[5] | Higher cost, potential for racemization if not controlled. |
| PyBOP | Phosphonium Salt | High reactivity, low racemization tendency.[3][4] | Byproducts can be carcinogenic (HMPA with original BOP).[5] |
| COMU | Uronium Salt | High reactivity, water-soluble byproducts for easy removal.[4] | Limited solution stability.[4] |
| Acyl Fluorides (e.g., via BTFFH) | Acyl Halide | Highly reactive, minimizes steric hindrance at the reaction center.[7] | Requires specific fluorinating agents. |
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chimia.ch [chimia.ch]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. file.globalso.com [file.globalso.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 12. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 13. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ugi reaction - Wikipedia [en.wikipedia.org]
- 17. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A-Senior-Application-Scientist's-Guide-to-the-Validation-of-D-(3,4,5-Trifluorophenyl)-alanine-Incorporation-by-Mass-Spectrometry
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids (ncAAs) represents a powerful tool for engineering proteins with novel therapeutic and biochemical properties.[1][2] The introduction of D-amino acids, such as D-(3,4,5-Trifluorophenyl)-alanine, can confer enhanced proteolytic stability, a critical attribute for therapeutic peptides and proteins. However, the successful incorporation of these synthetic building blocks must be rigorously validated. This guide provides an in-depth comparison of mass spectrometry-based methodologies for confirming the incorporation of this compound, offering insights into experimental design and data interpretation.
The-Imperative-for-Rigorous-Validation
The substitution of a canonical L-amino acid with a D-amino acid analogue is a subtle yet profound alteration. While it may enhance a protein's resistance to degradation, it can also impact folding, function, and immunogenicity. Therefore, unambiguous confirmation of incorporation at the intended site is not merely a quality control step; it is fundamental to the scientific integrity of the study and the safety of potential therapeutics. Mass spectrometry (MS) has emerged as the gold standard for this validation due to its high sensitivity, specificity, and ability to provide detailed sequence information.[3][4]
Conceptual-Framework:-Mass-Spectrometry-for-ncAA-Validation
The core principle behind using mass spectrometry to validate the incorporation of this compound lies in detecting the precise mass shift this substitution imparts to a peptide. The molecular weight of this compound is 219.16 g/mol .[5] This will result in a predictable mass increase in a tryptic peptide compared to its wild-type counterpart, which can be precisely measured by a mass spectrometer.
The most common approach for this type of analysis is "bottom-up" or "shotgun" proteomics.[6][7][8][9] In this workflow, the protein of interest is enzymatically digested into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[6][7][8]
Caption: General workflow for ncAA incorporation and validation.
Experimental-Protocol:-Bottom-Up-Proteomics-for-D-(3,4,5-Trifluorophenyl)-alanine-Validation
This protocol outlines a robust bottom-up proteomics workflow for the validation of this compound incorporation.
1.-Sample-Preparation
-
Protein Extraction and Purification: Isolate the protein of interest from the expression system (e.g., E. coli, mammalian cells) using appropriate lysis buffers and purification techniques (e.g., affinity chromatography). Ensure high purity to minimize interference from background proteins.
-
Reduction and Alkylation: Denature the purified protein in a buffer containing a chaotropic agent (e.g., urea, guanidinium chloride). Reduce disulfide bonds with dithiothreitol (DTT) and subsequently alkylate the resulting free thiols with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Buffer Exchange: Remove denaturants and other interfering substances by buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate) using spin columns or dialysis.
2.-Enzymatic-Digestion
-
Protease Selection: Trypsin is the most commonly used protease as it cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.
-
Digestion: Add trypsin to the protein sample at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Digestion Quench and Cleanup: Stop the digestion by acidification (e.g., with formic acid). Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other impurities.
3.-LC-MS/MS-Analysis
-
Liquid Chromatography (LC): Separate the peptides using a reversed-phase nano-flow LC system. The gradient of the mobile phase (typically water and acetonitrile with a small amount of formic acid) should be optimized to achieve good separation of the peptide mixture.
-
Mass Spectrometry (MS): Introduce the eluting peptides into a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).
4.-Data-Analysis
-
Database Searching: Use a proteomics search engine (e.g., Mascot, MaxQuant, Proteome Discoverer) to match the acquired MS/MS spectra against a protein sequence database.
-
Custom Database: Crucially, this database must contain the sequence of the target protein with the specific amino acid substitution (i.e., the canonical amino acid replaced with this compound). The search parameters must be modified to include the mass of the incorporated non-canonical amino acid.
-
Validation of Peptide-Spectrum Matches (PSMs): The search engine will generate a list of identified peptides. Manually inspect the MS/MS spectrum of the peptide containing the this compound to confirm that the observed fragment ions (b- and y-ions) match the theoretical fragmentation pattern. The mass shift corresponding to the ncAA should be clearly evident.
Caption: Bottom-up proteomics workflow for ncAA validation.
Comparison-with-Alternative-Validation-Methods
While mass spectrometry is the most definitive method, other techniques can provide complementary information.
| Feature | Mass Spectrometry (Bottom-Up) | Edman Degradation | Western Blot |
| Principle | Peptide mass and fragmentation pattern analysis. | Sequential N-terminal amino acid cleavage and identification. | Antibody-based detection of the target protein. |
| Specificity | High; can pinpoint the exact location of incorporation. | High; provides sequential information. | Low; generally cannot confirm site-specific incorporation. |
| Sensitivity | High (femtomole to attomole range). | Moderate (picomole range). | Moderate to high, antibody-dependent. |
| Chiral Discrimination | Indirectly through mass; requires specialized methods for direct confirmation.[10] | Can be coupled with chiral chromatography for direct D/L identification.[10] | Not applicable. |
| Throughput | High. | Low. | High. |
| Limitations | Does not inherently distinguish between D- and L-isomers without specialized techniques. | Low throughput and sensitivity compared to MS.[10] | Requires a specific antibody; does not confirm incorporation. |
Table 1: Comparison of Validation Methods
Caption: Decision tree for choosing a validation method.
Challenges-and-Considerations
-
Fluorinated Compounds in MS: The presence of fluorine atoms can sometimes affect ionization efficiency and fragmentation patterns.[11] It is important to be aware of these potential effects when interpreting MS/MS data.
-
D-Amino Acid Identification: Standard bottom-up proteomics does not differentiate between D- and L-amino acids as they have the same mass. While the successful incorporation of the correct mass is strong evidence, orthogonal methods like Edman degradation with chiral chromatography may be necessary for applications requiring absolute confirmation of stereochemistry.[10] Alternatively, specialized MS techniques involving chiral derivatization can be employed.[12][13]
-
Incomplete Incorporation: It is possible that the incorporation of the non-canonical amino acid is not 100% efficient. In such cases, peptides corresponding to both the wild-type and the modified protein will be detected. The relative abundance of these peptides can be used to estimate the incorporation efficiency.
Conclusion
Mass spectrometry, particularly through a bottom-up proteomics approach, provides a highly sensitive and specific method for validating the incorporation of this compound into a target protein. By carefully designing the experiment and data analysis workflow, researchers can obtain unambiguous evidence of successful incorporation, which is a critical step in the development of novel protein-based therapeutics and research tools.
References
-
Non-canonical amino acid labeling in proteomics and biotechnology. Journal of Biological Engineering. [Link]
-
Biological factors and statistical limitations prevent detection of most noncanonical proteins by mass spectrometry. PLOS Computational Biology. [Link]
-
Most non-canonical proteins uniquely populate the proteome or immunopeptidome. Cell Reports. [Link]
- Methods for proteomic profiling using non-natural amino acids.
-
Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. [Link]
-
Bottom-up proteomics. Wikipedia. [Link]
-
Non-canonical amino acid labeling in proteomics and biotechnology. Semantic Scholar. [Link]
-
Bottom-Up Proteomics: Principles, Workflow, and Analysis. Technology Networks. [Link]
-
Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au. [Link]
-
Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FASEB Journal. [Link]
-
Overview and Considerations in Bottom-Up Proteomics. Journal of Proteome Research. [Link]
-
Incorporation of Unnatural Amino Acids. Profacgen. [Link]
-
Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology. [Link]
-
Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature Methods. [Link]
-
Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Nature. [Link]
-
The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]
-
This compound. PubChem. [Link]
-
Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites. [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). ResearchGate. [Link]
-
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability. Metabolites. [Link]
Sources
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Overview and Considerations in Bottom-Up Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C9H8F3NO2 | CID 7023407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bottom-Up Proteomics Guide: Principles, Workflows, and LCâMS/MS Applications - MetwareBio [metwarebio.com]
- 7. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 8. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Application of Fluorine-Containing Reagents in Structural Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to D- vs. L-(3,4,5-Trifluorophenyl)-alanine in Peptide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the quest for more potent and durable peptide-based therapeutics, the incorporation of non-canonical amino acids has emerged as a critical strategy. Among these, fluorinated amino acids and D-enantiomers offer unique advantages in modulating peptide conformation, stability, and biological activity. This guide provides a comprehensive comparative analysis of D- and L-(3,4,5-Trifluorophenyl)-alanine, offering insights into their potential impact on peptide drug design. While direct comparative studies on peptides containing these specific enantiomers are limited, this guide synthesizes data from related compounds and established principles to provide a predictive framework for their application.
Introduction: The Strategic Advantage of Stereochemistry and Fluorination
The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established method to enhance the proteolytic stability of peptides.[1][2] Most proteases, the enzymes responsible for peptide degradation in the body, are stereospecific for L-amino acids.[3] The incorporation of a D-amino acid at a strategic position can therefore render a peptide resistant to enzymatic cleavage, significantly extending its in-vivo half-life.[1][2]
Fluorination of amino acid side chains, particularly on aromatic rings, introduces unique physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing intra- and intermolecular interactions such as π-π stacking and cation-π interactions. This can lead to enhanced binding affinity and selectivity for target receptors.
(3,4,5-Trifluorophenyl)-alanine, with its trifluorinated phenyl ring, represents a compelling building block for peptide design. The choice between its D- and L-enantiomers, however, presents a critical decision point, with each offering a distinct set of potential advantages and disadvantages.
Synthesis and Incorporation into Peptides
Both D- and L-(3,4,5-Trifluorophenyl)-alanine are commercially available from various suppliers.[4][5] Their incorporation into a peptide sequence is readily achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][6]
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic peptide incorporating either D- or L-(3,4,5-Trifluorophenyl)-alanine using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-(3,4,5-Trifluorophenyl)-alanine-OH or Fmoc-L-(3,4,5-Trifluorophenyl)-alanine-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
Comparative Physicochemical and Structural Properties
The stereochemistry at the α-carbon has a profound impact on the local and global conformation of a peptide.
Conformational Effects
The incorporation of a D-amino acid can disrupt or stabilize secondary structures such as α-helices and β-sheets. While an L-amino acid naturally adopts conformations in the allowed regions of the Ramachandran plot for right-handed helices, a D-amino acid favors the corresponding regions for left-handed helices. The introduction of a single D-amino acid into an L-peptide can therefore act as a "helix breaker" or, conversely, can be used to induce specific turns in the peptide backbone.
Expected Conformational Differences:
| Property | Peptide with L-(3,4,5-Trifluorophenyl)-alanine | Peptide with D-(3,4,5-Trifluorophenyl)-alanine |
| α-Helix Propensity | Likely to be compatible with right-handed α-helices. | Likely to disrupt right-handed α-helices; may promote left-handed helical turns. |
| β-Sheet Formation | Can participate in parallel and anti-parallel β-sheets. | Can disrupt regular β-sheet structures unless specifically designed to form a β-turn. |
| Turn Induction | Less likely to induce turns unless part of a specific turn-promoting sequence. | Can be strategically placed to induce β-turns. |
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[2][7]
Materials:
-
Purified peptide
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
Quartz cuvette (1 mm path length)
-
CD spectropolarimeter
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Set the CD spectropolarimeter to scan from 190 to 260 nm.
-
Blank Measurement: Record a spectrum of the buffer alone.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum and convert the data to mean residue ellipticity.
-
Analysis: Analyze the resulting spectrum for characteristic signals of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), and random coils (negative band at ~198 nm).
Comparative Biological Properties
The ultimate goal of incorporating non-canonical amino acids is to improve the biological performance of a peptide. This includes enhancing its stability and optimizing its interaction with its biological target.
Proteolytic Stability
The most significant and predictable advantage of incorporating this compound is the enhanced resistance to enzymatic degradation.[1][2]
Expected Stability Differences:
| Assay | Peptide with L-(3,4,5-Trifluorophenyl)-alanine | Peptide with this compound |
| Serum Stability | Susceptible to degradation by proteases. | Significantly more stable. |
| Specific Protease Assay (e.g., Trypsin, Chymotrypsin) | Potential cleavage depending on the sequence. | Resistant to cleavage at the D-amino acid site. |
Experimental Protocol: Protease Stability Assay
This protocol describes a general method to assess the stability of a peptide in the presence of a specific protease.[8][9]
Materials:
-
Purified peptide
-
Protease (e.g., trypsin, chymotrypsin, or human serum)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Reaction Setup: Incubate the peptide at a known concentration with the protease in the assay buffer at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.
-
Fragment Identification (Optional): Use mass spectrometry to identify the cleavage products.
-
Data Analysis: Plot the percentage of intact peptide versus time to determine the peptide's half-life.
Receptor Binding and Biological Activity
The effect of D-amino acid substitution on receptor binding is less predictable and highly dependent on the specific peptide-receptor interaction. The altered stereochemistry can either maintain, enhance, or diminish binding affinity.
Similarly, the impact of the trifluorinated phenyl ring on biological activity requires empirical determination. Studies on somatostatin analogs with L-3-(3',5'-difluorophenyl)-alanine have shown that fluorination can influence receptor binding affinity and selectivity. It is plausible that the electron-withdrawing nature of the fluorine atoms in (3,4,5-Trifluorophenyl)-alanine could modulate the aromatic interactions with the receptor, potentially leading to altered activity.
Potential Outcomes for Biological Activity:
| Factor | Peptide with L-(3,4,5-Trifluorophenyl)-alanine | Peptide with this compound |
| Receptor Binding Affinity (Ki or IC50) | Dependent on the specific peptide-receptor interaction. The trifluorophenyl group may enhance binding. | Highly unpredictable. May increase, decrease, or have no effect on binding affinity. |
| In Vitro/In Vivo Efficacy | Correlates with receptor binding and is limited by proteolytic stability. | Dependent on the balance between enhanced stability and potentially altered receptor binding. |
Experimental Protocol: Competitive Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the peptides for their target receptor.[10][11]
Materials:
-
Cell membranes or purified receptor expressing the target receptor
-
Radiolabeled or fluorescently labeled ligand with known affinity for the receptor
-
Unlabeled competitor peptides (the D- and L-peptides)
-
Binding buffer
-
Filtration apparatus with glass fiber filters
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Reaction Setup: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled competitor peptides.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through the glass fiber filters to separate the receptor-bound ligand from the free ligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Quantification: Measure the amount of bound labeled ligand on the filters using a scintillation counter or fluorescence reader.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand). The Ki (inhibition constant) can then be calculated from the IC50 value.
Conclusion and Future Perspectives
The choice between D- and L-(3,4,5-Trifluorophenyl)-alanine for peptide drug design represents a trade-off between predictable gains in stability and less certain effects on conformation and biological activity.
-
L-(3,4,5-Trifluorophenyl)-alanine is a more conservative choice, likely to maintain the overall conformation of the parent L-peptide while introducing the potential benefits of fluorination on receptor binding.
-
This compound offers the significant advantage of enhanced proteolytic stability, which can dramatically improve a peptide's pharmacokinetic profile. However, its impact on conformation and receptor binding must be carefully evaluated on a case-by-case basis.
Future research should focus on direct comparative studies of peptides containing these enantiomers to provide empirical data on their effects. Such studies will be invaluable for the rational design of next-generation peptide therapeutics with optimized stability, potency, and selectivity.
References
- BenchChem. (2025).
-
American Peptide Society. (n.d.). Analysis. Retrieved from [Link]
- BenchChem. (2025).
- ResearchGate. (n.d.). Circular dichroism (CD)
- The Journal of Physical Chemistry A. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides.
- BenchChem. (2025). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.
- Journal of the American Chemical Society. (2007).
- Amino Acids. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin.
- Moodle@Units. (n.d.). Circular Dichroism of Peptides.
- PubMed. (2010).
- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.).
- Journal of Receptors and Signal Transduction. (2009).
- Scientific Reports. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine.
- JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions.
- ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Sigma-Aldrich. (n.d.). Assay Procedure for Protease.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ResearchGate. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE?.
- Journal of the American Chemical Society. (2007).
- ResearchGate. (n.d.). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
- Merck. (n.d.).
- MDPI. (n.d.).
- PubMed Central. (n.d.). An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide.
- ResearchGate. (n.d.). In vitro activity of the EntF peptide. a, Effect of alanine-derived...*.
- PubMed Central. (n.d.).
- The Journal of Physical Chemistry B. (2008). Conformational Properties of the Pro-Gly Motif in the - Analysis of the NMR, Raman, and Raman Optical Activity Spectra.
- PubMed Central. (2024). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides.
- Expert Opinion on Drug Discovery. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
- Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. (n.d.).
- PubMed Central. (n.d.).
- Journal of Peptide Science. (2008). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy.
- Angewandte Chemie International Edition. (2022). Rational Design of Phe‐BODIPY Amino Acids as Fluorogenic Building Blocks for Peptide‐Based Detection of Urinary Tract Candida Infections.
- FIU Discovery. (n.d.). Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1.
- ResearchGate. (n.d.). Four typical conformations of the alanine dipeptide analogue. Upper left.
- PubChem. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). L-(3,4,5-Trifluorophenyl)-alanine, CAS 646066-73-1.
- PubMed Central. (n.d.). Decoupling peptide binding from T cell receptor recognition with engineered chimeric MHC-I molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. This compound | C9H8F3NO2 | CID 7023407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
A Comparative Guide to Confirming the Stereochemical Integrity of D-(3,4,5-Trifluorophenyl)-alanine Post-Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of non-natural amino acids, ensuring the stereochemical integrity of the final product is a critical, non-negotiable step. The biological activity of chiral molecules is intrinsically tied to their three-dimensional structure, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of established analytical techniques for confirming the enantiomeric purity of D-(3,4,5-Trifluorophenyl)-alanine, a synthetic amino acid with potential applications in medicinal chemistry.
The choice of analytical methodology is dictated by a variety of factors including the required accuracy, sample throughput, available instrumentation, and the stage of drug development. Here, we will explore and compare three principal techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, alongside a discussion of the foundational yet less specific method of Polarimetry. Our focus will be on the practical application of these methods, the causality behind experimental choices, and the establishment of self-validating protocols.
The Foundational Role of Stereochemistry in Drug Development
The stereoisomers of a chiral drug can exhibit significant differences in their biological activities.[1] One enantiomer may be therapeutically active, while the other could be inactive, possess a different pharmacological effect, or even be toxic.[1] Regulatory bodies such as the FDA and EMA have established stringent guidelines that necessitate the characterization and control of the stereochemical composition of new drug entities.[2][3] Therefore, the development of robust and reliable analytical methods to determine enantiomeric purity is a cornerstone of pharmaceutical development.[1][4]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is a critical decision in the workflow of confirming stereochemical integrity. Below is a comparative overview of the most commonly employed methods.
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive. | High versatility, wide range of available chiral columns, direct analysis of underivatized amino acids possible, excellent accuracy and precision.[5][6][7] | Can require method development to find the optimal column and mobile phase combination, higher cost of chiral columns. | Routine quality control, high-throughput screening, preparative separation. |
| Chiral GC | Separation of volatile, derivatized enantiomers on a chiral stationary phase. | High resolution and efficiency, sensitive detection (especially with mass spectrometry), suitable for volatile compounds.[8][9][10] | Requires derivatization to increase volatility, which adds a sample preparation step and a potential source of racemization.[11] | Analysis of complex mixtures, trace analysis. |
| NMR Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[12][13][14] | Provides structural information, non-destructive, can be used for absolute configuration determination. | Lower sensitivity compared to chromatographic methods, can be complex to interpret, requires specialized reagents. | Structural elucidation, mechanistic studies, analysis of pure samples. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule in solution.[15][16][17] | Simple, rapid, non-destructive. | Low sensitivity, not suitable for determining enantiomeric excess with high accuracy, requires a pure sample, the direction of rotation does not directly correlate to D/L or R/S configuration.[18] | Preliminary confirmation of chirality, monitoring reactions. |
Experimental Protocols and Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The separation can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[19]
Caption: Workflow for Direct Chiral HPLC Analysis.
Protocol for Direct Chiral HPLC Analysis:
-
Column Selection: The choice of the chiral stationary phase is paramount. For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective.[5] A screening of different chiral columns is recommended to find the one that provides the best resolution for this compound.
-
Mobile Phase Preparation: A typical mobile phase for reversed-phase chiral HPLC consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[20][21] The pH of the aqueous phase and the concentration of the organic modifier should be optimized to achieve the best separation.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T)[5]
-
Mobile Phase: Isocratic or gradient elution with a mixture of aqueous buffer and organic modifier.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Controlled, often at room temperature, but can be varied to optimize separation.
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).
-
-
Data Analysis: The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers in the chromatogram.
Enantiomeric Excess (% ee) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
Caption: Workflow for Indirect Chiral HPLC Analysis.
Protocol for Indirect Chiral HPLC Analysis:
-
Derivatizing Agent Selection: A common chiral derivatizing agent for amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[19] Other options include o-phthaldialdehyde (OPA) in the presence of a chiral thiol.[22][23]
-
Derivatization Reaction: The reaction conditions (e.g., pH, temperature, reaction time) must be carefully controlled to ensure complete reaction and to avoid racemization.
-
Chromatographic Separation: The resulting diastereomers can be separated on a standard reversed-phase C18 column.[20][21]
-
Detection: The choice of detector depends on the properties of the derivatizing agent. For FDAA derivatives, UV detection at 340 nm is suitable.[19] For OPA derivatives, fluorescence detection provides high sensitivity.[22]
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive technique, particularly when coupled with a mass spectrometer (GC-MS). It requires the amino acid to be derivatized to a volatile and thermally stable compound.[11][24]
Caption: Workflow for Chiral GC Analysis.
Protocol for Chiral GC Analysis:
-
Derivatization: A two-step derivatization is common for amino acids. First, the carboxyl group is esterified (e.g., with isopropanol/HCl), followed by acylation of the amino group with an acylating agent (e.g., trifluoroacetic anhydride).[24]
-
Column Selection: A chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral polysiloxane (e.g., Chirasil-Val), is used for the separation.[8][10]
-
GC Conditions:
-
Injector Temperature: High enough to ensure complete volatilization of the derivative without causing degradation.
-
Oven Temperature Program: A temperature ramp is typically used to achieve good separation of the enantiomers.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Detector: Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
-
Data Analysis: Similar to HPLC, the enantiomeric purity is determined by the relative peak areas of the two enantiomers.
NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by making the enantiomers diastereotopic. This is achieved by using a chiral solvating agent (CSA) or by reacting the analyte with a chiral derivatizing agent (CDA).[12][13] For fluorinated compounds like this compound, ¹⁹F NMR can be a particularly powerful tool.
Protocol for NMR Analysis using a Chiral Solvating Agent:
-
CSA Selection: Choose a CSA that is known to interact with amino acids, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a molar excess of the CSA.
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Data Analysis: The two enantiomers will form diastereomeric complexes with the CSA, which should result in separate signals for at least one proton or fluorine atom in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, any analytical method used for determining enantiomeric purity must be properly validated. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including its enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
For chiral methods, it is also crucial to demonstrate that the analytical procedure itself does not cause racemization. This can be done by subjecting a sample of the pure enantiomer to the entire analytical procedure and confirming that no conversion to the other enantiomer has occurred.
Conclusion
Confirming the stereochemical integrity of this compound is a critical step in its development for pharmaceutical applications. Chiral HPLC and Chiral GC are the workhorse techniques for accurate and precise determination of enantiomeric purity, with Chiral HPLC offering greater versatility for underivatized amino acids. NMR spectroscopy provides a valuable orthogonal technique, particularly for structural confirmation. The choice of method will depend on the specific requirements of the analysis. A thorough validation of the chosen method is essential to ensure the reliability of the results and to meet regulatory expectations.
References
-
A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. (2021). Amino Acids, 53(3), 347-358. [Link]
-
A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. [Link]
-
Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. [Link]
-
New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal. (1995). Journal of the American Chemical Society, 117(25), 6863–6864. [Link]
-
Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling. (1983). Journal of AOAC INTERNATIONAL, 66(5), 1154-1157. [Link]
-
TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate. [Link]
-
¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (2023). Analyst, 148(17), 4059-4066. [Link]
-
Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (2019). Journal of Separation Science, 42(15), 2533-2543. [Link]
-
Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. (2010). Journal of the American Chemical Society, 132(18), 6287–6289. [Link]
-
A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. (n.d.). Analytical Chemistry, 71(15), 2888-2893. [Link]
-
A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. (2021). The Journal of Organic Chemistry, 86(11), 7626–7634. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2018). Journal of Chemical Education, 95(10), 1823–1828. [Link]
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols, 3(2), 210-214. [Link]
-
L-amino acids vs D-amino acids. (2024). Reddit. [Link]
-
Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. (2022). Biophysics Colab. [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (1989). Analytical Chemistry, 61(10), 1128–1132. [Link]
-
DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Universities Space Research Association. [Link]
-
Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2009). Journal of Chromatography A, 1216(12), 2378-2384. [Link]
-
Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data. (2018). Analytical Biochemistry, 551, 1-8. [Link]
-
Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. (2022). bioRxiv. [Link]
-
DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Universities Space Research Association. [Link]
-
One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2021). RSC Publishing. [Link]
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development. (2017). Canada.ca. [Link]
-
L and D amino acids. (2017). YouTube. [Link]
-
Regulatory Considerations in Drug Development of Stereoisomers. (2015). Request PDF. [Link]
-
Optical Rotation in Amino acids| Chirality| d type and l type amino acids. (2022). YouTube. [Link]
-
Example of the validation of automatically generated stereochemical... (n.d.). ResearchGate. [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). Request PDF. [Link]
-
Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018). Semantic Scholar. [Link]
-
Pharmacological importance of stereochemical resolution of enantiomeric drugs. (2000). Indian Journal of Pharmacology, 32, 1-12. [Link]
-
Part 9: Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
The influence of the stereochemistry of alanine residue on the solid state conformation and crystal packing of opioid peptides containing D-Ala or L-Ala in message domain--XRD and NMR study. (2011). The Journal of Physical Chemistry B, 115(32), 9910-9919. [Link]
-
Confirmation of the stereochemistry of spiroviolene. (2019). Beilstein Journal of Organic Chemistry, 15, 2368-2373. [Link]
-
3,4,5-Trimethoxyphenyl-alanine. (n.d.). PubChem. [Link]
-
JCCC STEM Poster Symposium: Evaluating the Stereochemical Influence of L-Alanine and D-Alanine on Antimicrobial Efficacy. (2025). ScholarSpace @ JCCC. [Link]
Sources
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 8. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hou.usra.edu [hou.usra.edu]
- 16. hou.usra.edu [hou.usra.edu]
- 17. youtube.com [youtube.com]
- 18. reddit.com [reddit.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells [biophysicscolab.org]
- 21. biorxiv.org [biorxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Determination of enantiomeric excess of some amino acids by second-order calibration of kinetic-fluorescence data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming D-(3,4,5-Trifluorophenyl)-alanine using ¹⁹F-NMR Analysis
For researchers, scientists, and professionals in drug development, the unequivocal identification and purity assessment of starting materials and intermediates are paramount. Fluorinated compounds, such as D-(3,4,5-Trifluorophenyl)-alanine, are of increasing importance in pharmaceutical chemistry, often imparting desirable properties like enhanced metabolic stability and binding affinity. This guide provides an in-depth comparison of analytical techniques, focusing on the utility of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous confirmation of this compound.
The Analytical Imperative: Why Specificity Matters
The introduction of fluorine atoms into a molecule can dramatically alter its biological activity. In the case of amino acids, stereochemistry is also a critical factor, with L- and D-enantiomers often exhibiting vastly different pharmacological profiles. Therefore, an analytical method must not only confirm the presence of the trifluorophenyl moiety but also provide assurance of the correct enantiomeric form and overall purity. While several techniques can provide pieces of this puzzle, ¹⁹F-NMR emerges as a uniquely powerful tool for its specificity and structural insights.
Unambiguous Confirmation with ¹⁹F-NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides a direct window into the chemical environment of fluorine atoms within a molecule.[1][2][3] The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis.[3] A key advantage is the large chemical shift dispersion, which minimizes signal overlap and simplifies spectral interpretation.[1][2]
The "Why": Causality Behind Experimental Choices
The choice of ¹⁹F-NMR for the analysis of this compound is underpinned by several key factors:
-
High Specificity: The absence of naturally occurring fluorinated compounds in most biological and synthetic systems means that the ¹⁹F-NMR spectrum is essentially background-free, providing a clean and unambiguous signal for the target analyte.[4][5]
-
Structural Information: The chemical shift and coupling patterns in a ¹⁹F-NMR spectrum are exquisitely sensitive to the local electronic environment. This allows for the confirmation of the 3,4,5-trifluorosubstitution pattern on the phenyl ring.
-
Quantitative Capability: With appropriate experimental parameters, ¹⁹F-NMR can be used for quantitative analysis, providing a measure of the compound's purity.[6][7]
The "How": A Self-Validating Protocol
The following protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data. This is a critical aspect of analytical method validation in the pharmaceutical industry.[8][9][10]
Experimental Protocol: ¹⁹F-NMR Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean vial.[11] Ensure complete dissolution; gentle vortexing or heating may be applied if necessary.[11]
-
If the sample contains particulates, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality NMR tube.[11][12]
-
Add a small amount of an internal standard if quantification is desired. A common standard is trifluorotoluene.
-
-
Data Acquisition:
-
Acquire the ¹⁹F-NMR spectrum on a spectrometer with a fluorine-capable probe.
-
Typical acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For quantitative analysis, a longer relaxation delay (5 times the longest T1) is recommended to ensure full relaxation of the nuclei.[7]
-
Proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets.[7]
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Reference the spectrum. While trifluoroacetic acid (TFA) can be used as an external standard, internal referencing is generally more accurate.[13]
-
Integrate the signals to determine the relative ratios of different fluorine environments.
-
Illustrative Workflow:
Caption: Workflow for ¹⁹F-NMR Analysis.
Expected ¹⁹F-NMR Spectrum
For this compound, the ¹⁹F-NMR spectrum is expected to show two distinct signals due to the symmetry of the substitution pattern:
-
A triplet for the fluorine at the 4-position, resulting from coupling to the two equivalent fluorines at the 3- and 5-positions.
-
A doublet for the two equivalent fluorines at the 3- and 5-positions, resulting from coupling to the single fluorine at the 4-position.
The integration ratio of these two signals should be 1:2, respectively. The specific chemical shifts will depend on the solvent used, but the pattern of a triplet and a doublet with a 1:2 ratio is a strong confirmation of the 3,4,5-trifluorophenyl moiety.
Spin-Spin Coupling Diagram:
Caption: ¹⁹F-¹⁹F Coupling in the Trifluorophenyl Ring.
Comparative Analysis with Alternative Techniques
While ¹⁹F-NMR is a powerful tool, a comprehensive analysis often involves orthogonal methods. The following table compares ¹⁹F-NMR with other common analytical techniques for the characterization of this compound.
| Technique | Principle | Advantages for this Application | Limitations |
| ¹⁹F-NMR | Nuclear Magnetic Resonance of the ¹⁹F nucleus. | High specificity, detailed structural information (substitution pattern), quantitative.[4][5][6] | Does not inherently provide enantiomeric purity information. |
| HPLC (Chiral) | Differential partitioning between a mobile and a chiral stationary phase. | Excellent for determining enantiomeric purity and overall purity.[14][15][16] | Does not provide detailed structural information about the fluorination pattern. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Confirms molecular weight and can provide fragmentation patterns indicative of the structure.[17][18] | Isotopic patterns for fluorine are not as distinctive as for chlorine or bromine, making it less definitive for confirming the number of fluorine atoms.[18][19][20] |
| ¹H-NMR | Nuclear Magnetic Resonance of the ¹H nucleus. | Provides information about the proton environment, confirming the alanine structure. | The aromatic region can be complex and may not definitively confirm the trifluorosubstitution pattern without advanced 2D techniques. |
Key Takeaway: No single technique provides a complete picture. A combination of ¹⁹F-NMR for structural confirmation and chiral HPLC for enantiomeric purity assessment represents a robust analytical strategy.
Conclusion: A Multi-faceted Approach to Certainty
In the rigorous landscape of pharmaceutical development, analytical certainty is not a luxury but a necessity. For the confirmation of this compound, ¹⁹F-NMR spectroscopy stands out as a uniquely informative and specific technique. Its ability to provide a clean, unambiguous signal directly related to the trifluorophenyl moiety is unparalleled.
However, a truly comprehensive and defensible characterization relies on a multi-technique approach. By integrating the structural insights from ¹⁹F-NMR with the enantiomeric and purity data from chiral HPLC, and the molecular weight confirmation from mass spectrometry, researchers can build a complete and robust analytical package. This ensures not only the identity and quality of the material but also the integrity of the subsequent research and development efforts.
References
-
Ulrich, E. L., Akutsu, H., Doreleijers, J. F., Harano, Y., Ioannidis, Y. E., Lin, J., ... & Markley, J. L. (2008). BioMagResBank. Nucleic acids research, 36(suppl_1), D402-D408. [Link]
-
Armstrong, D. W., & Li, W. (1990). Optimization of the chiral recognition of amino acids by a macrocyclic antibiotic. Analytical Chemistry, 62(2), 214-217. [Link]
-
Gerken, J. B., & Gschwind, R. M. (2018). NMR-based detection of fluorine-labeled amino acids. Methods in Enzymology, 605, 19-45. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass spectrometry: principles and applications. John Wiley & Sons. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of analytical procedures: Text and methodology Q2(R1). [Link]
-
TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry? Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2014). Chiral separations of amino acids and small peptides by liquid chromatography: a review. Journal of separation science, 37(1-2), 1-26. [Link]
-
MDPI. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. Retrieved from [Link]
-
AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]
-
Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]
-
Pharmuni. (2025). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]
-
Oldfield Group Website - University of Illinois. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Retrieved from [Link]
-
ACS Publications. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]
-
Gerig, J. T. (2004). Fluorine NMR. eMagRes, 1-10. [Link]
-
ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]
-
National Institutes of Health. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]
-
ACS Publications. (2012). Alternate Strategies to Obtain Mass Balance without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2025). F-19 NMR chemical shifts. 1. Aliphatic fluorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
NMR Core. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
ACS Omega. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
-
Royal Society of Chemistry. (1969). High-resolution fluorine-19 nuclear magnetic resonance spectroscopy. Studies of some Group V fluorophenyl derivatives. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). L-(3,4,5-Trifluorophenyl)-alanine. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. biophysics.org [biophysics.org]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 9. particle.dk [particle.dk]
- 10. wjarr.com [wjarr.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tutorchase.com [tutorchase.com]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Proteolytic Stability: D-(3,4,5-Trifluorophenyl)alanine vs. L-Alanine in Peptide Therapeutics
For researchers and drug developers, the Achilles' heel of peptide therapeutics has long been their susceptibility to proteolytic degradation. While peptides offer remarkable specificity and potency, their short in-vivo half-life often curtails their clinical utility.[1][2][3][4] A primary strategy to overcome this hurdle is the rational incorporation of non-canonical amino acids. This guide provides an in-depth comparison of two distinct approaches to enhancing stability: the use of a natural L-amino acid, L-alanine, versus a synthetic, dual-function amino acid, D-(3,4,5-Trifluorophenyl)alanine, which combines stereochemical inversion and side-chain fluorination.
The Underlying Mechanisms of Proteolytic Resistance
Understanding the enzymatic mechanisms of peptide degradation is fundamental to designing stable therapeutics. Proteases, the enzymes responsible for this breakdown, are chiral catalysts exquisitely evolved to recognize and cleave peptide bonds between L-amino acids.[5][6]
The Inherent Instability of L-Alanine Containing Peptides
Peptides composed exclusively of L-amino acids, such as L-alanine, present a natural substrate for endogenous proteases. The specific geometry of the L-amino acid side chains fits precisely into the active sites of enzymes like trypsin and chymotrypsin, leading to rapid hydrolysis of the peptide backbone and a consequent loss of therapeutic effect.
Strategy 1: Stereochemical Hindrance with D-Amino Acids
The incorporation of a D-amino acid introduces a powerful stereochemical barrier to proteolysis.[6][7] The mirror-image configuration of a D-amino acid side chain does not complement the protease's active site, preventing the formation of the stable enzyme-substrate complex required for catalysis.[1] This "misfit" is a robust and widely employed strategy to render peptides resistant to enzymatic attack, significantly prolonging their circulation half-life.[1][5]
Strategy 2: Physicochemical Modification with Fluorinated Amino Acids
Selective fluorination of amino acid side chains offers a more nuanced approach to enhancing stability.[8][9] The introduction of fluorine atoms, as seen in a trifluorophenyl group, imparts several advantageous properties:
-
Altered Electrostatics: Fluorine is the most electronegative element, and its presence creates a strong electron-withdrawing effect. This can alter the polarity and hydrogen-bonding capacity of the side chain and adjacent peptide bonds, potentially disrupting key interactions required for protease recognition.[10]
-
Increased Hydrophobicity: Fluorination significantly increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, aggregation, and interaction with biological membranes and proteins, including proteases.[8][9][10]
-
Enhanced Bond Strength: The carbon-fluorine bond is exceptionally strong, contributing to the overall chemical robustness of the molecule.[11]
It is crucial to note, however, that the stabilizing effect of fluorination can be highly context-dependent, varying with the specific enzyme, the position of the substitution relative to the cleavage site, and the degree of fluorination.[10][12]
D-(3,4,5-Trifluorophenyl)alanine: A Dual-Action Approach
D-(3,4,5-Trifluorophenyl)alanine represents a powerful combination of both strategies. It leverages the profound steric hindrance of the D-configuration while simultaneously introducing the unique physicochemical alterations of a trifluorinated phenyl ring. This dual mechanism is hypothesized to confer exceptional resistance to a broad range of proteases.
Visualizing the Mechanism of Resistance
The following diagram illustrates the fundamental difference in how proteases interact with peptides containing L- versus D-amino acids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lifetein.com [lifetein.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Impact of Trifluorination on Peptide-Receptor Binding Affinity
In the landscape of peptide-based drug discovery, strategic chemical modification is paramount to transforming a promising lead into a viable therapeutic. Among the arsenal of tools available to medicinal chemists, fluorination—and specifically, the introduction of a trifluoromethyl (CF3) group—has emerged as a powerful strategy to enhance a peptide's pharmacological profile. This guide provides an in-depth comparison of trifluoromethylated peptides and their non-fluorinated counterparts, detailing the mechanistic underpinnings of their interactions, quantitative data from binding affinity studies, and a practical workflow for researchers to assess this impact in their own work.
The Mechanistic Advantage: Why Trifluorinate a Peptide?
The decision to incorporate a trifluoromethyl group is rooted in its unique physicochemical properties, which can profoundly influence a peptide's behavior at the molecular level.[1] The CF3 group is not merely a bulkier version of a methyl group; its strong electron-withdrawing nature and distinct lipophilicity introduce new potential interactions while enhancing metabolic stability.[1][2][3][4]
Key Physicochemical Impacts:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by proteases, which can significantly extend a peptide's in vivo half-life.[2][3]
-
Conformational Control: The steric bulk and electronegativity of the CF3 group can restrict the conformational freedom of the peptide backbone, pre-organizing it into a bioactive conformation that is more favorable for receptor binding.
-
Enhanced Binding Interactions: The CF3 group can participate in a range of non-covalent interactions within a receptor's binding pocket that are unavailable to a simple methyl group. These include:
-
Favorable van der Waals contacts.
-
Dipole-dipole and electrostatic interactions. [1]
-
"Polar Hydrophobicity": A unique phenomenon where the fluorinated moiety can be hydrophobic yet engage in favorable interactions within polar regions of a binding pocket, an effect not achievable with classical hydrophobicity.[2]
-
These factors can collectively lead to a substantial increase in binding affinity (lower Kd) and specificity for the target receptor.
Experimental Workflow: From Synthesis to Affinity Measurement
Assessing the impact of trifluorination requires a systematic approach involving peptide synthesis followed by rigorous biophysical characterization.
Caption: Workflow for assessing trifluorination impact.
Expert Insights on Solid-Phase Peptide Synthesis (SPPS) of CF3-Peptides
Incorporating trifluoromethylated amino acids into a standard Fmoc-SPPS protocol requires special attention. While the core steps of deprotection and coupling remain, potential challenges exist.
-
Coupling Efficiency: The electron-withdrawing nature of the CF3 group can sometimes slightly decrease the nucleophilicity of the N-terminal amine, potentially requiring longer coupling times or more potent coupling reagents (e.g., HATU, HCTU) to ensure complete reaction.
-
Side Reactions: A critical consideration during SPPS is the potential for trifluoroacetylation (TFAc) of the peptide's N-terminus. This chain-terminating side reaction can occur when residual trifluoroacetic acid (TFA), used for cleavage, reacts with resin-bound hydroxymethyl groups, which can then transfer the TFAc group to the peptide amine during neutralization steps.[5]
-
Mitigation Strategy: To prevent this, use high-quality resins and ensure thorough washing protocols. Employing stable linkers like the phenylacetamidomethyl (Pam) resin, which is more resistant to acidolysis, can significantly reduce this side reaction.[5]
-
Comparative Analysis: Quantifying the Affinity Gains
The true measure of trifluorination's impact lies in quantitative binding data. By comparing the dissociation constant (Kd) of a trifluoromethylated peptide with its parent sequence, we can directly calculate the change in binding free energy (ΔΔG).
Case Study: Selective Modulation of T-Cell Receptor (TCR) Binding
A study by Baker and colleagues provides a compelling example. They investigated the binding of an antigenic peptide (from HTLV-1 Tax) to a specific T-cell receptor (A6 TCR). By replacing a central tyrosine residue (Tyr5) with various fluorinated phenylalanine analogs, they observed significant and selective changes in binding affinity, as measured by Surface Plasmon Resonance (SPR).[2]
| Peptide Variant (at Position 5) | Receptor | Kd (µM) | Fold Change vs. Native | ΔΔG° (kcal/mol) | Key Kinetic Change |
| Native (Tyrosine) | A6 TCR | 2.1 | 1.0x (Baseline) | - | Baseline |
| 4-Methyl-Phenylalanine | A6 TCR | > 10 | ~5x Weaker | +1.0 | - |
| 4-Fluoro-Phenylalanine | A6 TCR | 0.73 | 2.9x Stronger | -0.7 | 3-fold decrease in off-rate (kd) |
| 3,4-Di-Fluoro-Phenylalanine | A6 TCR | 0.46 | 4.6x Stronger | -0.9 | 5-fold decrease in off-rate (kd) |
Data sourced from Piepenbrink, K. H., et al. (2009).[2]
Analysis:
-
Trifluorination vs. Methylation: Simply adding bulk with a methyl group weakened the interaction, demonstrating that the effect is not merely steric.
-
Affinity Enhancement: The introduction of fluorine atoms led to a 3- to 5-fold increase in binding affinity.[2] This enhancement was additive; the di-fluoro analog had a stronger affinity than the mono-fluoro version.
-
Kinetic Mechanism: The improved affinity was driven entirely by a slower dissociation rate (off-rate, kd), indicating that the fluorinated peptides formed a more stable complex with the receptor.[2] This is a highly desirable outcome in drug design, as it can translate to longer target engagement and prolonged biological effect.
Trifluoroalanine Scanning: A Novel Approach to SAR
Building on the well-established technique of Alanine Scanning, where residues are mutated to alanine to probe the contribution of their side chains, "Trifluoroalanine Scanning" offers a more nuanced approach. By systematically replacing residues with trifluoroalanine (Tfa), researchers can probe the pocket for interactions that are uniquely favorable to the CF3 group. This can reveal "hot spots" where trifluorination may dramatically boost affinity and guide further optimization efforts.
Experimental Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is the gold standard for label-free, real-time measurement of binding kinetics (ka, kd) and affinity (Kd). The following is a generalized protocol for analyzing peptide binding to an immobilized receptor.
Objective: To determine the ka, kd, and Kd of a native peptide and its CF3-analog binding to a target receptor.
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor Chip (CM5 is common for amine coupling)
-
Amine Coupling Kit (EDC, NHS, Ethanolamine)
-
Immobilization Buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running Buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Purified Receptor Protein (>95% purity)
-
Purified Peptides (Native and CF3-analog, >95% purity, accurately quantified)
-
Regeneration Solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Methodology:
-
System Priming & Chip Preparation:
-
Prime the SPR system with running buffer until a stable baseline is achieved.
-
Activate the sensor chip surface by injecting a mixture of EDC/NHS according to the manufacturer's protocol.
-
-
Receptor Immobilization:
-
Dissolve the receptor in immobilization buffer to a concentration of 10-50 µg/mL.
-
Inject the receptor solution over the activated surface. The SPR response will increase as the protein binds covalently.
-
Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of 50-100 RU for the peptide. This minimizes mass transport limitations.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Kinetic Analysis (Binding Cycles):
-
Prepare a dilution series of your peptide analytes (both native and CF3-analog) in running buffer. A good starting range is 0.1x to 10x the expected Kd (e.g., 1 nM to 1 µM). Include a zero-concentration sample (buffer only) for double referencing.
-
For each concentration, perform a binding cycle:
-
Baseline: Flow running buffer for 60-120 seconds to establish a stable baseline.
-
Association: Inject the peptide analyte for 120-300 seconds to monitor binding.
-
Dissociation: Flow running buffer for 300-600 seconds to monitor the dissociation of the peptide from the receptor.
-
Regeneration: Inject the regeneration solution to strip all bound analyte and prepare the surface for the next cycle. Test different regeneration conditions to ensure complete removal without damaging the receptor.
-
-
Run the concentrations in random order to avoid systematic bias.
-
-
Data Processing and Analysis:
-
Subtract the reference surface data and the zero-concentration (buffer) injection data from the sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the association rate constant (ka) and dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = kd / ka).
-
Caption: Trifluorination enables unique binding interactions.
Conclusion
The strategic incorporation of trifluoromethyl groups represents a validated and highly effective method for optimizing peptide-receptor interactions. As demonstrated by quantitative biophysical data, this modification can lead to significant gains in binding affinity, often by stabilizing the peptide-receptor complex and slowing the dissociation rate. By understanding the underlying mechanisms and employing a robust experimental workflow centered on techniques like SPR, researchers can systematically assess and harness the power of trifluorination to engineer peptides with superior therapeutic potential.
References
-
Piepenbrink, K. H., et al. (2009). Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner. Biochemical Journal, 423(3), 353–361. [Link]
-
Poupart, M. A., et al. (1999). Solid-Phase Synthesis of Peptidyl Trifluoromethyl Ketones. The Journal of Organic Chemistry, 64(23), 8562–8571. [Link]
-
Bohl, C. E., et al. (2005). Fluorinated Phenylalanines as Probes of Ligand-Receptor Interactions: The Androgen Receptor. Journal of Medicinal Chemistry, 48(11), 3857–3869. [Link]
-
Kent, S. B., et al. (1981). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 78(11), 6574-6578. [Link]
-
Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
-
Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein stability. Chemical Society Reviews, 41(6), 2135-2171. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Holmgren, S. K., et al. (1999). A hyper-stable coiled-coil protein. Protein Science, 8(1), 101-106. [Link]
-
Morrison, K. L., & Weiss, G. A. (2001). Combinatorial alanine-scanning. Current Opinion in Chemical Biology, 5(3), 302-307. [Link]
-
Gill, A., et al. (2010). Comparing experimental and computational alanine scanning techniques for probing a prototypical protein–protein interaction. Protein Engineering, Design and Selection, 23(8), 635-643. [Link]
-
Buer, B. C., & Marsh, E. N. G. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. Pharmaceuticals, 15(10), 1195. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzyme Inhibition Potential of D-(3,4,5-Trifluorophenyl)-alanine Analogs Against Alanine Racemase
In the ever-pressing search for novel antimicrobial agents, targeting metabolic pathways unique to bacteria is a cornerstone of modern drug discovery. One such validated and attractive target is Alanine Racemase (Alr), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[1][2] Alr is crucial for the biosynthesis of D-alanine, an essential component of the peptidoglycan layer of the bacterial cell wall.[2][3] Since this enzyme is absent in humans, its inhibition offers a promising therapeutic window with a reduced likelihood of host toxicity.[1][2]
This guide delves into a comparative analysis of a series of rationally designed D-(3,4,5-Trifluorophenyl)-alanine analogs as potential inhibitors of Alanine Racemase. The strategic incorporation of fluorine into drug candidates is a well-established method to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[4][5][6][7] The trifluorophenyl moiety, in particular, offers a unique combination of lipophilicity and strong electron-withdrawing capabilities that can significantly influence interactions with the enzyme's active site.[5]
Herein, we present a framework for a comparative enzyme inhibition assay, detailing the experimental protocol, presenting hypothetical yet plausible inhibitory data for a series of novel analogs, and discussing the underlying structure-activity relationships (SAR). This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antibacterial therapies.
The Rationale for Targeting Alanine Racemase with Fluorinated D-Alanine Analogs
The fundamental role of D-alanine in bacterial cell wall synthesis makes its biosynthetic enzyme, Alanine Racemase, a critical target for antibacterial drug development.[1][2][3] The enzyme catalyzes the racemization of L-alanine to D-alanine, providing the necessary stereoisomer for the D-Ala-D-Ala dipeptide, a key precursor in peptidoglycan assembly.[2] Inhibition of Alr leads to a depletion of D-alanine, thereby compromising the integrity of the bacterial cell wall and ultimately leading to cell lysis.
Fluorinated amino acids have emerged as powerful tools in designing enzyme inhibitors.[4] For instance, β,β,β-trifluoroalanine has been shown to be an effective inactivator of Alanine Racemase.[3] The strong electron-withdrawing nature of the fluorine atoms can stabilize transition states or facilitate covalent bond formation with the PLP cofactor or active site residues.[3] Building on this precedent, the this compound scaffold has been selected as a promising starting point for developing novel Alr inhibitors. The trifluorinated phenyl ring is expected to engage in favorable hydrophobic and electronic interactions within the active site of the enzyme.
A Proposed Series of this compound Analogs for Comparative Analysis
To explore the structure-activity relationship of this compound as an Alanine Racemase inhibitor, a series of analogs can be synthesized. These analogs would feature modifications to the amino and carboxyl functional groups, which are crucial for recognition and binding by the enzyme. A hypothetical series of such analogs is presented below:
| Compound ID | Structure | Modification |
| TFPA-001 | This compound | Parent Compound |
| TFPA-002 | N-acetyl-D-(3,4,5-Trifluorophenyl)-alanine | N-acetylation |
| TFPA-003 | This compound methyl ester | Carboxyl methylation |
| TFPA-004 | D-(3,4,5-Trifluorophenyl)-alaninamide | Carboxamide formation |
| TFPA-005 | N-formyl-D-(3,4,5-Trifluorophenyl)-alanine | N-formylation |
Experimental Protocol: A Coupled Spectrophotometric Assay for Alanine Racemase Inhibition
A continuous coupled-enzyme assay is a reliable method for determining the inhibitory potential of the synthesized analogs against Alanine Racemase.[8][9] This assay monitors the racemization of D-alanine to L-alanine, which is then deaminated by L-alanine dehydrogenase, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the enzyme activity.
Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-Tricine, pH 8.5
-
Enzyme: Purified recombinant Alanine Racemase (e.g., from Bacillus stearothermophilus)
-
Substrate: D-alanine
-
Coupling Enzyme: L-alanine dehydrogenase
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Test Compounds: this compound analogs dissolved in DMSO
-
Positive Control: D-cycloserine
Step-by-Step Procedure:
-
Preparation of Reaction Mixture: Prepare a reaction cocktail in the assay buffer containing 1 mM NAD+ and 0.03 units/mL L-alanine dehydrogenase.
-
Incubation with Inhibitor: In a 384-well plate, add 0.1 µL of the test compound at various concentrations to the wells. Add 40 µL of the reaction mixture containing 12 nM Alanine Racemase. Incubate for 30 minutes at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of D-alanine to a final concentration of 2.5 mM.
-
Data Acquisition: Immediately measure the increase in absorbance at 340 nm over a period of 20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance curves. Determine the percent inhibition for each concentration of the test compound relative to a DMSO control. Calculate the IC50 value by fitting the data to a dose-response curve.
Comparative Analysis of Inhibitory Activity (Hypothetical Data)
The following table summarizes the hypothetical IC50 values for the proposed series of this compound analogs against Alanine Racemase.
| Compound ID | Modification | Hypothetical IC50 (µM) |
| TFPA-001 | Parent Compound | 55 |
| TFPA-002 | N-acetylation | > 500 |
| TFPA-003 | Carboxyl methylation | 150 |
| TFPA-004 | Carboxamide formation | 85 |
| TFPA-005 | N-formylation | > 500 |
| D-cycloserine | Positive Control | 25 |
Structure-Activity Relationship (SAR) Insights:
-
Parent Compound (TFPA-001): The parent compound, this compound, is postulated to exhibit moderate inhibitory activity. The trifluorophenyl ring likely engages in hydrophobic interactions within a corresponding pocket in the enzyme's active site, while the D-alanine core mimics the natural substrate.
-
N-acylation (TFPA-002 & TFPA-005): Modification of the primary amine through acetylation or formylation is predicted to abolish or significantly reduce inhibitory activity. This suggests that a free primary amine is crucial for binding, possibly through the formation of a Schiff base with the PLP cofactor, a key step in the catalytic mechanism of PLP-dependent enzymes.
-
Carboxyl Group Modification (TFPA-003 & TFPA-004): Esterification of the carboxyl group (TFPA-003) is expected to decrease potency, indicating that the negatively charged carboxylate is important for ionic interactions with positively charged residues in the active site. The smaller decrease in potency for the carboxamide (TFPA-004) suggests that hydrogen bonding capabilities at this position can partially compensate for the loss of the ionic interaction.
Proposed Mechanism of Inhibition
The inhibition of Alanine Racemase by D-alanine analogs often involves interaction with the PLP cofactor.[3] It is hypothesized that this compound acts as a competitive inhibitor, binding to the active site in a similar manner to the natural substrate, D-alanine. The primary amine of the inhibitor likely forms an external aldimine with the PLP cofactor. The trifluorophenyl group may then position the molecule in such a way that it either sterically hinders the conformational changes necessary for catalysis or electronically destabilizes key catalytic intermediates. More potent, irreversible inhibition could potentially be achieved through the formation of a stable, covalent adduct with the PLP cofactor, similar to the mechanism observed for β,β,β-trifluoroalanine.[3]
Conclusion and Future Directions
This guide outlines a systematic approach for the comparative evaluation of this compound analogs as inhibitors of bacterial Alanine Racemase. The hypothetical data and SAR analysis underscore the importance of the free primary amine and carboxylate groups for potent inhibition. Future research should focus on the synthesis and experimental validation of these and other analogs to confirm these hypotheses. Further studies, including kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible) and structural biology studies to elucidate the binding mode, will be crucial in advancing this promising class of compounds as potential novel antibacterial agents.
References
-
Structure-activity Relationships Among Substituted N-benzoyl Derivatives of Phenylalanine and Its Analogues in a Microbial Antitumor Prescreen III. PubMed. Available from: [Link]
-
Graphical representation of IC50 values of analogs 1–22 based on AP enzyme. ResearchGate. Available from: [Link]
-
Protocol for enzyme assays. The Royal Society of Chemistry. Available from: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. Available from: [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. PubMed Central. Available from: [Link]
-
Assays for screening alanine racemase-specific inhibitors. Alanine... ResearchGate. Available from: [Link]
-
Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. PubMed. Available from: [Link]
-
Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. Available from: [Link]
-
Synthesis of phenyl alanine derivatives as DPP‐IV inhibitors. ResearchGate. Available from: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. NIH. Available from: [Link]
-
Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics. PubMed Central. Available from: [Link]
-
Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available from: [Link]
-
Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Available from: [Link]
-
Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available from: [Link]
-
Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae. PubMed Central. Available from: [Link]
-
Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. Available from: [Link]
-
ATP competitive inhibitors of D-alanine-D-alanine ligase based on protein kinase inhibitor scaffolds. PubMed. Available from: [Link]
-
Synthesis and evaluation of inhibitors of bacterial D-alanine:D-alanine ligases. PubMed. Available from: [Link]
-
Inhibitors of alanine racemase enzyme: a review. PubMed. Available from: [Link]
-
THE ENZYMATIC SYNTHESIS OF D-ALANYL-D-ALANINE. 3. ON THE INHIBITION OF D-ALANYL-D-ALANINE SYNTHETASE BY THE ANTIBIOTIC D-CYCLOSERINE. PubMed. Available from: [Link]
-
Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening. PubMed. Available from: [Link]
Sources
- 1. Computational and experimental analyses of alanine racemase suggest new avenues for developing allosteric small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A-Scientist's-Guide-to-the-Responsible-Disposal-of-D-(3,4,5-Trifluorophenyl)-alanine
As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. D-(3,4,5-Trifluorophenyl)-alanine, a specialized amino acid derivative, is one such compound. While its unique properties are valuable in research, they also demand a rigorous and informed approach to its end-of-life management. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.
A-Note-on-Regulatory-Compliance
This document is intended as a technical guide based on established principles of chemical safety and hazardous waste management. However, it is not a substitute for institutional and regulatory compliance. All waste disposal activities must be conducted in strict accordanceance with local, state, and federal regulations and under the direct guidance of your institution's Environmental Health & Safety (EHS) department.[1][2]
1.-Hazard-Identification-and-Risk-Assessment
Understanding the intrinsic properties of this compound is the foundational step in managing its waste. While a specific, comprehensive Safety Data Sheet (SDS) for the D-isomer is not widely available, we can extrapolate from data on similar fluorinated aromatic compounds and general principles of organic chemistry.
The key structural feature is the trifluorophenyl group. The carbon-fluorine bond is exceptionally strong, making many fluorinated compounds stable and persistent in the environment.[3] During combustion or improper treatment, these compounds can potentially break down into hazardous byproducts like gaseous hydrogen fluoride (HF), which is extremely corrosive and toxic.[4]
Table-1:-Assumed-Hazard-Profile-for-D-(3,4,5-Trifluorophenyl)-alanine
| Hazard Class | Anticipated Risk | Rationale & Recommended Precautions |
| Acute Toxicity | While data for the specific isomer is limited, related compounds like 3-(3,4-Dihydroxyphenyl)-L-alanine show moderate acute oral toxicity.[5] It is prudent to assume the compound may be harmful if swallowed, inhaled, or in contact with skin.[5] | Handle with appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. All handling of the solid compound should be done in a chemical fume hood to prevent inhalation of dust.[4][6] |
| Skin/Eye Irritation | Many aromatic amino acids and their derivatives can cause skin and eye irritation.[5] | Avoid direct contact. In case of exposure, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][6] |
| Environmental Hazard | Fluorinated organic compounds can be persistent in the environment. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[7][8][9] | Never dispose of this compound or its solutions down the sink.[1][7] All waste must be collected for approved hazardous waste disposal.[7] |
2.-Waste-Segregation:-The-First-Line-of-Defense
Proper segregation at the point of generation is the most critical step in ensuring safe and cost-effective disposal. The primary classification for this compound waste is as a halogenated organic waste .[9][10]
The rationale for this is twofold:
-
Disposal Method: Halogenated organic compounds require high-temperature incineration with specialized "scrubbers" to neutralize acidic gases (like HF) produced during combustion.[11] Mixing them with non-halogenated waste contaminates the entire stream, forcing the more expensive and energy-intensive disposal method on a larger volume of material.[12]
-
Regulatory: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for halogenated organic compounds.[13][14]
Step-by-Step-Segregation-Protocol:
-
Designate a Waste Container: Procure a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." This container must be made of a compatible material (e.g., polyethylene for liquids, a puncture-resistant container for solids) and have a secure, screw-top lid.[1][8]
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a designated liquid waste container.
-
Crucially, do not mix aqueous solutions with organic solvent solutions if possible. [15] While both are halogenated waste, separating them can sometimes aid in the disposal process. Consult your EHS office for their preference.
-
Never mix incompatible waste streams, such as acidic waste with basic waste or with oxidizers.[1][15]
-
-
Acutely Contaminated Items:
-
Empty containers that held the pure compound must be managed carefully. The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste.[1] Subsequent rinses may be permissible for drain disposal only if the compound is not classified as an acutely hazardous "P-listed" waste and after consulting with your institution's EHS. Given the data gaps for this specific compound, it is safest to collect the first three rinses as hazardous waste.
-
Labels on empty, rinsed containers must be fully defaced or removed before disposal in regular trash to prevent confusion.[7][12]
-
3.-Containerization-and-Labeling-Protocol
Proper containerization and labeling prevent accidents and ensure regulatory compliance.
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when actively adding waste.[1][7][8] This prevents the release of vapors and protects the lab environment.
-
Use Secondary Containment: All liquid waste containers must be stored in a chemically resistant secondary containment bin or tray.[1][15] This measure contains any potential leaks or spills.
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of all contents (no abbreviations or formulas)
-
The approximate percentages of each component
-
The specific hazard characteristics (e.g., "Toxic," "Irritant")
-
The name of the Principal Investigator (PI) and the laboratory location.[12]
-
4.-Disposal-Pathway-Decision-Framework
The final disposal of this compound waste is managed by licensed hazardous waste disposal companies, coordinated through your EHS department. The primary and most appropriate technology for this chemical class is high-temperature incineration .[11]
The diagram below outlines the decision-making process for handling and segregating waste streams containing this compound within the laboratory before pickup.
Caption: Decision workflow for segregating this compound waste.
5.-Emergency-Procedures-for-Spills
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately alert others in the laboratory.
-
Assess the Spill: If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area and contact your institution's EHS emergency line immediately.
-
Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Contain the Spill:
-
For Solids: Gently cover the powder with a chemical absorbent pad or use a spill kit designed for solid chemicals to avoid making dust airborne.
-
For Liquids: Surround the spill with absorbent material (e.g., vermiculite or a chemical spill pillow), working from the outside in.
-
-
Clean-Up: Collect all contaminated absorbent materials using forceps or a scoop. Do not use your hands.
-
Dispose of Clean-Up Debris: Place all contaminated materials into your designated "Solid Halogenated Organic Waste" container.
-
Decontaminate: Wipe the spill area with an appropriate solvent (consult the SDS or your EHS for recommendations), collecting the wipes as hazardous waste. Follow with a soap and water wash.
-
Report: Report the incident to your laboratory supervisor and EHS department, even if it is a minor spill.
By adhering to these scientifically grounded and safety-focused procedures, you can effectively manage the waste stream of this compound, ensuring the protection of yourself, your colleagues, and the environment.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal Guide - Research Safety. Northwestern University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. [Link]
-
hazardous waste segregation. Unknown Source. [Link]
Sources
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. orgsyn.org [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. vumc.org [vumc.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. bucknell.edu [bucknell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Mastering the Bench: A Guide to Safely Handling D-(3,4,5-Trifluorophenyl)-alanine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel compounds like D-(3,4,5-Trifluorophenyl)-alanine are instrumental in pushing the boundaries of therapeutic innovation. As a Senior Application Scientist, my priority is to empower you not only with high-quality reagents but also with the critical knowledge to handle them safely and effectively. This guide moves beyond generic protocols to provide a deep, scientifically-grounded framework for managing this compound in your laboratory. Our goal is to foster a culture of safety that becomes as intuitive as the science you perform, ensuring that your focus remains on discovery, not on mitigating preventable incidents.
Immediate Safety Briefing: The Critical First Steps
Before handling this compound, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is limited, the presence of the trifluorophenyl moiety warrants a cautious approach. Based on data from structurally related fluorinated amino acids, such as p-Fluoro-DL-phenylalanine, we must operate under the assumption that this compound may be toxic if ingested and potentially harmful if inhaled.[1] The fine, powdered nature of this reagent also introduces a risk of dust formation, which can lead to respiratory irritation and, under certain conditions, may form explosive mixtures with air.[1]
Therefore, all handling of this compound powder must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[2][3] An emergency plan should be in place, with immediate access to an eyewash station and a safety shower.[2][4] All personnel handling the compound must be trained on these procedures and the specific risks associated with fluorinated organic compounds.[3][5]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is your first and most critical line of defense.[2] A one-size-fits-all approach is inadequate; the required level of protection depends on the specific task being performed. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Chemical splash goggles and a full-face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat, fully buttoned | Work within a certified chemical fume hood or powder containment hood |
| Preparing Solutions | Chemical splash goggles | Chemical-resistant gloves (nitrile or neoprene) | Flame-resistant lab coat | Work within a certified chemical fume hood |
| General Handling of Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required if solutions are handled in well-ventilated areas |
| Cleaning and Decontamination | Chemical splash goggles | Heavy-duty chemical-resistant gloves | Chemical-resistant apron over a lab coat | Not generally required if conducted in a well-ventilated area |
Causality Behind PPE Choices:
-
Eye and Face Protection: The use of chemical splash goggles is the minimum requirement when handling the solid or concentrated solutions to protect against accidental splashes.[5] A full-face shield is recommended when weighing the powder due to the increased risk of aerosolization.[5]
-
Hand Protection: Fluorinated aromatic compounds can be absorbed through the skin.[5] Double-gloving provides an additional layer of protection against potential permeation. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[6]
-
Body Protection: A flame-resistant lab coat protects your skin and personal clothing from spills and splashes.[2][5]
-
Respiratory Protection: The primary respiratory protection is the use of engineering controls like a fume hood.[2][3] This is crucial when handling the powder to prevent inhalation of fine particulates.[1]
Operational Protocols: From Receipt to Disposal
A systematic and well-documented workflow is essential for both safety and experimental reproducibility.
Receiving and Storage
Upon receipt, inspect the container for any damage. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] Ensure the container is tightly sealed and clearly labeled.
Step-by-Step Handling Procedure for Weighing and Solution Preparation
-
Preparation: Before you begin, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment, including spatulas, weigh boats, and solvent containers.
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles and a face shield. Don the inner pair of gloves, ensuring they are tucked under the sleeves of your lab coat. Then, don the outer pair of gloves, pulling them over the cuffs of your lab coat.
-
Weighing: Carefully open the container inside the fume hood. Use a clean, designated spatula to transfer the desired amount of powder to a weigh boat. Avoid any sudden movements that could create airborne dust.
-
Solution Preparation: Slowly add the weighed powder to your solvent in a suitable container. Do not add solvent directly to the bulk powder. Gently swirl to dissolve.
-
Clean-up: Once the solution is prepared, securely cap the stock container and the solution vessel. Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., 70% ethanol) and dispose of them as solid chemical waste.
-
Doffing PPE: To prevent cross-contamination, remove your PPE in the following order before leaving the work area: outer gloves, face shield, goggles, lab coat, and finally, inner gloves. Wash your hands thoroughly with soap and water.
Decontamination and Disposal
All waste generated from handling this compound, including contaminated gloves, weigh boats, and pipette tips, must be disposed of as hazardous chemical waste.[2] Collect this waste in a designated, sealed, and clearly labeled container. Liquid waste should also be collected in a labeled hazardous waste container. Never pour chemical waste down the drain.[2] Follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[5] If they are having difficulty breathing, seek immediate medical attention.
-
Spill: For small spills, contain the spill with an absorbent material compatible with the chemical.[5] Wearing appropriate PPE, carefully clean the area and place the contaminated materials in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.[5]
Visualizing Your Safety Workflow
To aid in understanding the decision-making process for PPE selection, the following diagram illustrates the logical flow based on the task at hand.
Caption: Decision workflow for selecting appropriate PPE.
By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with this compound. Our commitment at is to be your trusted partner, providing not just the materials for your discoveries, but also the essential knowledge to ensure a safe and productive research environment.
References
- (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (n.d.). LCSS: FLUORINE. Retrieved from a reputable chemical safety resource.
- Hairi, S. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
-
Tarpo, J. Jr., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS. Retrieved from [Link]
-
NIBSC CJD Resource Centre. (n.d.). Peptide Storage. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
- Chemstock. (2017, October 25). D-ALANINE Safety Data Sheet.
-
ResearchGate. (2020, December 21). What is the proper disposal of dansyl-substituted amino acids? Retrieved from [Link]
-
Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]
- Biosynth. (n.d.). L-(3,4,5-Trifluorophenyl)-alanine Hydrochloride.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
